Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-10(2,3)18-9(14)12-6-4-11(15,5-7-12)8-13(16)17/h15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNCHUMJVPZDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704883 | |
| Record name | tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819800-93-6 | |
| Record name | tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The core of this synthesis is the Henry reaction, a classic carbon-carbon bond-forming transformation.[1][2] This document delves into the mechanistic underpinnings of the nitroaldol addition, provides a detailed, field-validated experimental protocol, discusses critical process parameters, and outlines essential safety and handling procedures. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this versatile building block.
Introduction: Strategic Importance of the Target Compound
This compound is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure incorporates several key features:
-
A Piperidine Scaffold: A privileged structure in medicinal chemistry, frequently found in pharmacologically active compounds.
-
A Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, enabling selective reactions at other positions. It is easily removed under acidic conditions, facilitating further derivatization.
-
A Tertiary Hydroxyl Group: Offers a site for further functionalization, such as etherification or esterification.
-
A Nitromethyl Moiety: This versatile functional group is the cornerstone of the molecule's utility. The nitro group can be readily reduced to a primary amine, yielding a 1,2-amino alcohol derivative, or transformed into other functional groups like carbonyls via the Nef reaction.
The convergence of these features makes the title compound a powerful intermediate for constructing complex molecular architectures and libraries of potential drug candidates. Its synthesis relies on a reliable and well-understood chemical transformation: the Henry (or nitroaldol) reaction.[3][4]
Synthetic Strategy: The Henry (Nitroaldol) Reaction
The synthesis of this compound is achieved through the base-catalyzed addition of nitromethane to a ketone precursor. This specific transformation is an application of the Henry reaction, discovered by Louis Henry in 1895.[1][2]
Retrosynthetic Analysis: A logical disconnection of the target molecule breaks the carbon-carbon bond between the C4 of the piperidine ring and the nitromethyl group. This leads back to two readily available starting materials:
-
Tert-butyl 4-oxopiperidine-1-carboxylate (Boc-4-piperidone): The electrophilic ketone.
-
Nitromethane: The nucleophile precursor (a nitroalkane).
Caption: Mechanism of the base-catalyzed Henry reaction.
Experimental Protocol: A Validated Step-by-Step Synthesis
This protocol is designed to be a self-validating system, with clear steps and rationales.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Notes |
| Tert-butyl 4-oxopiperidine-1-carboxylate | 181398-93-6 | 199.25 | Starting material (ketone) |
| Nitromethane | 75-52-5 | 61.04 | Reagent (nucleophile precursor) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Base catalyst |
| Methanol (MeOH) | 67-56-1 | 32.04 | Solvent |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | For workup |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | For workup (neutralization) |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | For workup (drying) |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
Equipment
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography (if required)
Detailed Procedure
Caption: Experimental workflow for the synthesis.
-
Flask Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50.2 mmol).
-
Dissolution: Add methanol (100 mL) and stir until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. Causality: Cooling is critical to control the initial exotherm of the base-catalyzed addition and to minimize side reactions.
-
Reagent Addition: Add nitromethane (5.4 mL, 100.4 mmol, 2.0 equiv.) to the cooled solution.
-
Base Catalysis: Prepare a solution of sodium hydroxide (2.0 g, 50.0 mmol, 1.0 equiv.) in deionized water (20 mL). Add this aqueous NaOH solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is neutral (~pH 7). Trustworthiness: This step neutralizes the base catalyst, stopping the reaction and preventing potential base-mediated degradation during workup.
-
Workup - Extraction: Remove the methanol from the mixture using a rotary evaporator. To the remaining aqueous residue, add deionized water (50 mL) and extract with dichloromethane (3 x 50 mL).
-
Workup - Washing: Combine the organic extracts and wash sequentially with deionized water (50 mL) and brine (50 mL). Causality: The water wash removes residual inorganic salts, and the brine wash begins the drying process by removing bulk water.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a white or off-white solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.
Expected Yield and Characterization
-
Yield: 75-90%
-
Appearance: White solid
-
¹H NMR (CDCl₃, 400 MHz): δ 3.80 (s, 2H, -CH₂NO₂), 3.70-3.50 (m, 2H), 3.30-3.10 (m, 2H), 2.0 (s, 1H, -OH), 1.85-1.75 (m, 2H), 1.65-1.55 (m, 2H), 1.47 (s, 9H, -C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 154.8, 82.1, 80.0, 70.1, 40.5, 35.8, 28.4.
-
MS (ESI): m/z 261.1 [M+H]⁺.
Safety and Handling
Proper safety precautions are paramount, particularly when handling nitromethane.
Reagent-Specific Hazards
| Reagent | GHS Pictograms | Key Hazards |
| Nitromethane | 🔥, ⚠️, ❤️ | Flammable liquid and vapor. Harmful if swallowed. Suspected of causing cancer. Can form explosive mixtures. [5][6][7][8] |
| Sodium Hydroxide | corrosive | Causes severe skin burns and eye damage. |
| Dichloromethane | ⚠️, ❤️ | Causes skin and eye irritation. Suspected of causing cancer. |
| Methanol | 🔥, 💀, ❤️ | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes organ damage. |
Handling Precautions
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood. [5][6]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a flame-retardant lab coat, and nitrile gloves. [5]* Grounding: Ground and bond containers when transferring nitromethane to prevent static discharge, which can be an ignition source. [5][6][8]* Ignition Sources: Keep nitromethane and other flammable solvents away from heat, sparks, and open flames. [5][6][8]Use non-sparking tools when handling containers. [6]* Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Do not release into sewers or waterways. [5]
Conclusion
The synthesis of this compound via the Henry reaction is a robust and efficient method for producing a highly valuable synthetic intermediate. By understanding the core reaction mechanism, adhering to a detailed and validated protocol, and observing strict safety measures, researchers can reliably access this compound for applications in drug discovery and development. The versatility of the nitro group and the strategic importance of the piperidine scaffold ensure that this molecule will remain a relevant building block in the field of medicinal chemistry.
References
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Henry reaction - Wikipedia. (URL: [Link])
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Henry reaction - Grokipedia. (URL: [Link])
-
Nitromethane - AFD Petroleum Ltd. (URL: [Link])
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Nitromethane - SAFETY DATA SHEET - Penta chemicals. (URL: [Link])
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Henry Reaction - SynArchive. (URL: [Link])
-
Nitroaldol reaction - Sciencemadness Wiki. (URL: [Link])
-
Safety Data Sheet: Nitromethane - Carl ROTH. (URL: [Link])
-
NITROMETHANE FOR SYNTHESIS - Loba Chemie. (URL: [Link])
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Henry reaction - Name-Reaction.com. (URL: [Link])
-
Nitroaldol Reaction | Encyclopedia MDPI. (URL: [Link])
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An In-depth Technical Guide to the Henry Reaction with N-Boc-4-piperidone and Nitromethane: Synthesis of a Versatile Pharmaceutical Building Block
Abstract
The Henry, or nitroaldol, reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. This guide provides a comprehensive technical overview of the Henry reaction between N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone) and nitromethane. This specific transformation yields tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate, a highly functionalized scaffold of significant interest in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and explore the synthetic utility of the resulting β-nitro alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this powerful reaction for the synthesis of novel chemical entities.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The introduction of a quaternary stereocenter, such as that created in the Henry reaction with a ketone, further enhances the structural complexity and potential for novel pharmacological profiles.
N-Boc-4-piperidone is an ideal starting material for the synthesis of complex piperidine derivatives.[1] The Boc protecting group effectively masks the reactivity of the piperidine nitrogen, preventing unwanted side reactions and allowing for selective functionalization at the C4 position.[1] The subsequent Henry reaction with nitromethane introduces both a hydroxyl and a nitro group, providing two versatile handles for further chemical modification.[2][3]
The Henry Reaction: A Mechanistic Perspective
The Henry reaction is a base-catalyzed addition of a nitroalkane to a carbonyl compound.[3] The reaction with a ketone, such as N-Boc-4-piperidone, proceeds through the following key steps:
-
Deprotonation: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.
-
Nucleophilic Attack: The carbon atom of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-4-piperidone. This step forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base or a proton source introduced during workup, to yield the final β-nitro alcohol product.
All steps of the Henry reaction are, in principle, reversible.[3] For sterically hindered ketones like N-Boc-4-piperidone, the equilibrium may not strongly favor the product, necessitating carefully optimized reaction conditions to drive the reaction to completion.[4]
Caption: Generalized mechanism of the Henry reaction.
Experimental Protocol: A Self-Validating System
The following protocol is a robust, proposed method for the Henry reaction between N-Boc-4-piperidone and nitromethane, designed to be self-validating through clear checkpoints and expected outcomes.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| N-Boc-4-piperidone | ≥98% | Sigma-Aldrich | Ensure dryness before use. |
| Nitromethane | ≥99% | Acros Organics | Use as received. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled or from a solvent purification system. |
| Potassium tert-butoxide (KOtBu) | ≥98% | Sigma-Aldrich | Handle under an inert atmosphere. |
| Saturated aqueous NH₄Cl | ACS Reagent Grade | Fisher Scientific | Prepare in deionized water. |
| Ethyl acetate (EtOAc) | HPLC Grade | Fisher Scientific | For extraction. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent Grade | VWR | For drying the organic phase. |
| Silica gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Methodology
Caption: Experimental workflow for the Henry reaction.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-4-piperidone (1.0 eq). Dissolve the ketone in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Addition of Nitromethane: To the cooled solution, add nitromethane (3.0-5.0 eq) via syringe.
-
Addition of Base: In a separate flask, prepare a 1.0 M solution of potassium tert-butoxide in anhydrous THF. Add the KOtBu solution (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product should have a lower Rf value than the starting ketone.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of the Tertiary β-Nitro Alcohol
The crude product, this compound, is often an oil or a low-melting solid. Purification can be challenging due to the potential for a retro-Henry reaction or dehydration under acidic conditions.[5]
-
Column Chromatography: Flash column chromatography on silica gel is the recommended method. To minimize on-column degradation, it is advisable to use a mobile phase containing a small amount of a neutral or basic modifier, such as triethylamine (0.1-1% v/v).[5] A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) may be a viable purification method.
Synthetic Utility and Applications in Drug Discovery
The product of this Henry reaction is a versatile intermediate with significant potential in drug discovery. The two functional groups, the tertiary alcohol and the primary nitro group, can be selectively transformed into a variety of other functionalities.[2][3]
Transformations of the Nitro Group
-
Reduction to an Amine: The nitro group can be reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., Zn/HCl, Fe/AcOH). This provides access to β-amino alcohols, a common pharmacophore in many drug classes.
-
Nef Reaction: The nitro group can be converted to a carbonyl group via the Nef reaction, yielding an α-hydroxy ketone.
Transformations of the Hydroxyl Group
-
Etherification: The tertiary alcohol can be converted to an ether, allowing for the introduction of various alkyl or aryl substituents.
-
Esterification: Esterification of the hydroxyl group can be used to modulate the physicochemical properties of the molecule, such as lipophilicity and solubility.
-
Dehydration: Although often an undesired side reaction, controlled dehydration can lead to the formation of a nitroalkene, which is a valuable Michael acceptor for further C-C bond formation.[6]
The resulting 4-substituted-4-hydroxypiperidine derivatives have been incorporated into a wide range of biologically active molecules, including analgesics and other central nervous system agents.[7][8]
Conclusion
The Henry reaction of N-Boc-4-piperidone with nitromethane is a powerful and efficient method for the synthesis of a highly functionalized and synthetically versatile piperidine derivative. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can reliably access this valuable building block for the development of novel therapeutics. The strategic use of the Boc protecting group, coupled with the dual functionality of the Henry adduct, provides a robust platform for the exploration of new chemical space in the pursuit of innovative medicines.
References
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MDPI. (2022). Nitroaldol Reaction. Encyclopedia. [Link]
-
Wikipedia. (n.d.). Henry reaction. [Link]
- Fiveable. (n.d.). Functional group interconversions. Organic Chemistry II Class Notes.
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Chemical & Pharmaceutical Bulletin. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. 53(1), 64-6. [Link]
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Scilit. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]
- Google Patents. (n.d.).
- ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (2025). The Henry Reaction: Recent Examples.
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Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]
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YouTube. (2022). Henry Reaction. [Link]
- Google Patents. (n.d.).
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MDPI. (2020). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. [Link]
-
MDPI. (n.d.). Organocatalytic Enantioselective Henry Reactions. [Link]
-
PubMed Central. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. [Link]
-
University of Windsor. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction**. [Link]
- Royal Society of Chemistry. (n.d.). Preparation of secondary and tertiary amines from nitroarenes and alcohols.
- Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.
-
Reddit. (2024). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
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- 7. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
An In-depth Technical Guide to tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate (CAS 819800-93-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate , CAS number 819800-93-6. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis.
Introduction: The Significance of the Substituted Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. The introduction of diverse functional groups onto the piperidine core allows for the fine-tuning of physicochemical properties and biological activity. The subject of this guide, this compound, is a key intermediate that embodies this principle. The presence of a hydroxyl group, a nitromethyl moiety, and a Boc-protected amine provides multiple avenues for further chemical elaboration, positioning it as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, substituted piperidines are crucial components of molecules developed as kinase inhibitors and in targeted protein degradation technologies like PROTACs.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 819800-93-6 | [2][3] |
| Molecular Formula | C₁₁H₂₀N₂O₅ | [2][3] |
| Molecular Weight | 260.29 g/mol | [2][3] |
| XLogP3 | 1.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 95.6 Ų | [2] |
| Formal Charge | 0 | [2] |
| Purity | ≥95% (typical) | [3] |
Synthesis and Mechanism
The synthesis of this compound typically involves a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic strategy is outlined below, drawing upon established methodologies for the synthesis of related substituted piperidines.
Conceptual Synthetic Pathway
The logical approach to the synthesis of the target molecule involves the protection of the piperidine nitrogen, followed by the introduction of the key functional groups at the 4-position.
Caption: Proposed synthetic workflow for CAS 819800-93-6.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-Piperidinone)
This initial step involves the protection of the secondary amine of 4-piperidinone with a tert-butyloxycarbonyl (Boc) group. This is a standard and crucial step to prevent side reactions in subsequent steps.
-
Materials: 4-Piperidinone hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Sodium Bicarbonate, Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of 4-piperidinone hydrochloride in DCM, add triethylamine at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.
-
Step 2: Synthesis of this compound
This key step involves a Henry reaction (nitroaldol reaction) between N-Boc-4-piperidinone and nitromethane.
-
Materials: tert-butyl 4-oxopiperidine-1-carboxylate, Nitromethane, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable base, Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate in THF.
-
Add nitromethane to the solution.
-
Cool the mixture to 0 °C and slowly add DBU.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets in the region of 1.5-4.0 ppm), and the nitromethyl protons (a singlet around 4.5 ppm). The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the piperidine ring, and the carbon of the nitromethyl group.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be suitable for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 261.14.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3400 cm⁻¹), the nitro group (strong asymmetric and symmetric stretching bands around 1550 cm⁻¹ and 1380 cm⁻¹, respectively), and the carbonyl group of the Boc protecting group (a strong peak around 1690 cm⁻¹).
Potential Applications in Drug Discovery and Development
While specific biological activity data for this compound is not extensively reported in the public domain, its structural features suggest its utility as a versatile intermediate in the synthesis of various biologically active molecules.
As a Precursor for Amino-Alcohols
The nitro group can be readily reduced to a primary amine, yielding a 4-amino-4-(hydroxymethyl)piperidine derivative. This transformation opens the door to a wide range of further chemical modifications, such as amide bond formation, sulfonylation, and reductive amination, to generate libraries of compounds for biological screening.
Caption: Derivatization pathway of CAS 819800-93-6.
Role in the Synthesis of Kinase Inhibitors
The piperidine scaffold is a common feature in many kinase inhibitors. The functional handles on this compound allow for its incorporation into larger molecules designed to target the ATP-binding site of kinases. For example, related piperidine intermediates are used in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib and cyclin-dependent kinase 9 (CDK9) inhibitors.[4]
Application in PROTACs and Targeted Protein Degradation
The development of Proteolysis Targeting Chimeras (PROTACs) is a rapidly growing area of drug discovery. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is crucial for its efficacy, and piperidine-based structures are often employed as part of these linkers to provide the necessary spatial orientation.[1] The subject compound serves as a valuable starting material for the synthesis of such linkers.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
References
-
Angene Chemical. This compound|819800-93-6. Available from: [Link]
-
AccelaChem. 819800-93-6,1-Boc-4-hydroxy-4-(nitromethyl)piperidine. Available from: [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science 252 (2019) 022085. Available from: [Link]
Sources
A Comprehensive Spectroscopic and Structural Elucidation of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed analysis of the spectroscopic properties of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide synthesizes predicted spectroscopic data based on established principles and data from structurally analogous compounds. We will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for the characterization of this and similar molecules. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing the necessary insights for the unambiguous identification and structural confirmation of this important synthetic building block.
Introduction: The Significance of a Versatile Piperidine Intermediate
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive natural products. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The title compound, this compound, incorporates several key functionalities: a Boc-protected amine for controlled reactivity, a tertiary alcohol, and a nitromethyl group. This unique combination of functional groups makes it a valuable precursor for the synthesis of more complex molecules, including spiropiperidines and other heterocyclic systems with potential therapeutic applications.
The synthesis of this compound is conceptually straightforward, typically involving a Henry reaction (nitroaldol reaction) between N-Boc-4-piperidone and nitromethane. This reaction is a classic C-C bond-forming reaction in organic synthesis.
This guide will provide a detailed, albeit predictive, spectroscopic characterization of the title compound, empowering researchers to confidently identify it in their synthetic endeavors.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.50 | s | 2H | CH ₂NO₂ |
| ~3.80 | m | 2H | Piperidine H₂ₑ, H₆ₑ |
| ~3.20 | m | 2H | Piperidine H₂ₐ, H₆ₐ |
| ~2.50 | s | 1H | OH |
| ~1.80 | m | 2H | Piperidine H₃ₑ, H₅ₑ |
| ~1.60 | m | 2H | Piperidine H₃ₐ, H₅ₐ |
| 1.47 | s | 9H | C(CH ₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.8 | C =O (Carbamate) |
| ~82.0 | C (CH₃)₃ |
| ~80.0 | C H₂NO₂ |
| ~70.0 | C -OH (Piperidine C₄) |
| ~42.0 | Piperidine C ₂, C ₆ |
| ~35.0 | Piperidine C ₃, C ₅ |
| 28.4 | C(C H₃)₃ |
Rationale for Predictions: The predicted chemical shifts are based on the known spectra of N-Boc-4-piperidinol and other substituted piperidines. The electron-withdrawing nitro group is expected to deshield the adjacent methylene protons, placing their signal around 4.50 ppm. The piperidine ring protons will exhibit complex splitting patterns due to axial and equatorial relationships. The signals for the Boc protecting group are highly characteristic, with the quaternary carbon appearing around 82.0 ppm and the methyl carbons at 28.4 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (alcohol) |
| 2975-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1685 | Strong | C=O stretch (carbamate) |
| ~1550 | Strong | N-O asymmetric stretch (nitro) |
| ~1370 | Strong | N-O symmetric stretch (nitro) |
| ~1160 | Strong | C-O stretch (carbamate) |
Rationale for Predictions: The presence of a hydroxyl group will give rise to a broad absorption band around 3400 cm⁻¹. The strong carbonyl stretch of the Boc group is expected around 1685 cm⁻¹. The nitro group will exhibit two characteristic strong absorptions for its asymmetric and symmetric stretches.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Assignment |
| 261.15 | [M+H]⁺ |
| 243.14 | [M-H₂O+H]⁺ |
| 205.14 | [M-C₄H₈O+H]⁺ |
| 161.10 | [M-Boc+H]⁺ |
| 144.09 | [M-Boc-H₂O+H]⁺ |
Rationale for Predictions: The expected molecular ion peak [M+H]⁺ would be at m/z 261.15. Common fragmentation pathways would include the loss of water from the tertiary alcohol, loss of isobutylene from the tert-butyl group, and the loss of the entire Boc group.
Molecular Structure and Fragmentation
The structural connectivity and key mass spectrometry fragmentation pathways can be visualized as follows:
Caption: Molecular structure of this compound.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocol: Synthesis via Henry Reaction
Workflow for Synthesis:
Caption: General workflow for the synthesis via a Henry reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as methanol or THF, add nitromethane (1.5-2.0 eq).
-
Base Addition: Cool the reaction mixture to 0 °C and add a catalytic amount of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B (Benzyltrimethylammonium hydroxide) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Characterization: Characterize the purified product using NMR, IR, and MS to confirm its identity and purity.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the spectroscopic properties of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a detailed characterization profile that can aid researchers in the identification and utilization of this versatile synthetic intermediate. The provided synthetic protocol offers a practical starting point for its preparation. It is our hope that this guide will serve as a valuable resource for the scientific community, facilitating further research and development in the field of medicinal chemistry.
References
Note: As direct experimental data for the title compound is not available, these references provide data for structurally related compounds that were used as a basis for the predictions in this guide.
-
PubChem Compound Summary for CID 643502, Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information.[Link]
- Spectroscopic data for substituted piperidines.Various Authors in Organic Letters and Journal of Organic Chemistry. (Specific citations would be dependent on the exact analogues chosen for comparison).
-
Henry (Nitroaldol) Reaction. Organic Syntheses. (Provides general procedures and examples of the Henry reaction). [Link]
An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing the scarcity of publicly available data, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines detailed, field-proven methodologies for determining aqueous and organic solvent solubility, as well as elucidating the stability profile under various stress conditions. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for informed decision-making in drug discovery and development pipelines.
Introduction: The Significance of a Well-Characterized Intermediate
This compound is a pivotal building block in medicinal chemistry. Its unique trifunctional nature—a protected piperidine nitrogen, a tertiary alcohol, and a nitromethyl group—offers versatile handles for the synthesis of complex molecular architectures. The Boc-protected nitrogen allows for controlled reactions at other sites, while the hydroxyl and nitromethyl groups can be further manipulated to introduce diverse pharmacophores.
However, the successful progression of any synthetic route and the formulation of a final active pharmaceutical ingredient (API) are fundamentally dependent on the physicochemical characteristics of the intermediates. A thorough understanding of solubility and stability is not merely an academic exercise; it is a critical determinant of process efficiency, scalability, and ultimately, the safety and efficacy of the final drug product. Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, while uncharacterized instability can result in impurity generation, loss of yield, and potential safety concerns.
This guide provides the necessary experimental frameworks to empower researchers to generate this crucial data in-house, ensuring a solid foundation for subsequent development activities.
Solubility Profiling: Beyond "Soluble" and "Insoluble"
A quantitative understanding of solubility in a range of relevant solvents is paramount for optimizing reaction conditions, purification strategies (such as crystallization), and formulation development. The following section details a robust protocol for determining the thermodynamic solubility of the title compound.
Recommended Solvents for Initial Screening
A diverse panel of solvents should be employed to establish a comprehensive solubility profile. The selection should encompass a range of polarities and proticities relevant to both synthetic organic chemistry and pharmaceutical formulation.
Table 1: Suggested Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Relevant for aqueous reaction conditions, purification, and potential aqueous formulations. |
| Polar Aprotic | Acetonitrile, Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Commonly used as reaction solvents and for analytical sample preparation. |
| Nonpolar Aprotic | Dichloromethane (DCM), Toluene, Heptane | Relevant for extractions, chromatographic purification, and non-aqueous reaction media. |
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds.[1]
Objective: To determine the equilibrium concentration of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Calibrated analytical balance
-
HPLC-UV or other suitable analytical instrument
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The key is to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (see Section 4) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility, typically expressed in mg/mL or µg/mL, by back-calculating from the diluted sample concentration.
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: Shake-flask method workflow.
Stability Assessment: Unveiling Degradation Pathways
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[2][3] These studies expose the compound to stress conditions more severe than those it would encounter during normal handling and storage.[3] The information gleaned is invaluable for identifying potential degradation products, developing stability-indicating analytical methods, and establishing appropriate storage and handling procedures.
Forced Degradation Conditions
The following conditions are recommended based on ICH guidelines to probe the stability of this compound.[2][3]
Table 2: Recommended Forced Degradation Stress Conditions
| Stress Condition | Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Cleavage of the tert-butoxycarbonyl (Boc) protecting group. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Potential for retro-Henry reaction (elimination of the nitromethyl group). |
| Oxidation | 3% H₂O₂, Room Temperature | Oxidation of the piperidine ring or other susceptible functional groups. |
| Thermal | 80°C (solid state and in solution) | General thermal decomposition. |
| Photolytic | ICH-compliant photostability chamber (UV and visible light) | Photodegradation, potentially involving the nitro group. |
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways for this compound.
Materials:
-
This compound
-
Reagents for stress conditions (HCl, NaOH, H₂O₂)
-
Temperature-controlled oven/water bath
-
Photostability chamber
-
HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector
Methodology:
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Stress Application: Expose the samples to the stress conditions outlined in Table 2. Include a control sample (unstressed) for comparison.
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method (see Section 4). A PDA detector is crucial for assessing peak purity and identifying the emergence of new chromophores. LC-MS is highly recommended for structural elucidation of any degradation products.
-
Mass Balance: Aim for a target degradation of 5-20%. Calculate the mass balance to ensure that all degradation products are accounted for.
Diagram 2: Forced Degradation Study Workflow
Caption: Forced degradation experimental design.
Analytical Methodologies: The Key to Accurate Quantification
A robust and validated analytical method is the cornerstone of reliable solubility and stability studies. For a molecule like this compound, which lacks a strong chromophore, High-Performance Liquid Chromatography (HPLC) with a universal detector or Gas Chromatography (GC) are suitable techniques.
Recommended HPLC Method
Given the polarity of the molecule, a reversed-phase HPLC (RP-HPLC) method is a good starting point.
Table 3: Starting Parameters for RP-HPLC Method Development
| Parameter | Recommended Condition | Rationale and Optimization Notes |
| Column | C18, 2.1 x 100 mm, 2.6 µm | A standard C18 column provides good retention for moderately polar compounds. Particle size and column dimensions can be adjusted for speed and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase can improve peak shape for amine-containing compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. Methanol can be explored as an alternative. |
| Gradient | 10-95% B over 10 minutes | A gradient elution is recommended to ensure elution of the parent compound and any potential impurities with different polarities. |
| Flow Rate | 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30°C | Temperature control ensures reproducible retention times. |
| Injection Volume | 5 µL | Can be adjusted based on sample concentration and detector sensitivity. |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) | These universal detectors are suitable for compounds with no or weak UV chromophores.[4] |
Recommended GC Method
For certain applications, particularly for analyzing residual solvents or specific volatile impurities, a GC method can be developed.[5]
Table 4: Starting Parameters for GC Method Development
| Parameter | Recommended Condition | Rationale and Optimization Notes |
| Column | DB-5 or equivalent (e.g., diphenyl dimethyl polysiloxane) | A mid-polarity column suitable for a wide range of compounds. |
| Injector Temperature | 250°C | Ensure complete volatilization without thermal degradation. |
| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min | An initial temperature hold and ramp will separate compounds based on boiling points. |
| Detector | Flame Ionization Detector (FID) | A robust and sensitive detector for organic compounds. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
Safety and Handling
As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.
In case of contact, wash the affected area thoroughly with water.
Conclusion
References
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech.
- Pardhi, D. M., & S.P, D. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Vuyyuru, N. R., Ramadevi, B., & Prasad, B. J. D. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry, 32(11), 2821–2826.
- Persson, A. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
- Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
-
Galbraith Laboratories, Inc. (n.d.). Forced Degradation Testing. Retrieved January 19, 2026, from [Link]
- Pfizer Inc. (2015).
- Wang, M., Wang, W., & Q, Y. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Benziger, J. (1983).
- Jiangsu Hengrui Medicine Co., Ltd. (2015). CN104610129A - Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Kalesh, K. (2016).
- Benziger, J. (1983).
- Hanmi Pharm. Co., Ltd. (2022). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved January 19, 2026, from [Link]
- Kowalska, T., De Mey, E., Fraeye, I., & Sajewicz, M. (2013). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
- Li, J., Wang, Y., & Liu, X. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
- Teva Pharmaceutical Industries Ltd. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved January 19, 2026, from [Link]
Sources
Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate: A Versatile Building Block for Spirocyclic Scaffolds
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced three-dimensionality and improved ADME properties is paramount. Spirocyclic systems, in particular, have gained significant traction as they offer rigid conformational restriction and novel exit vectors for structure-activity relationship (SAR) exploration.[1] This guide introduces Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate, a highly functionalized building block, and elucidates its strategic role in the synthesis of complex spiroheterocycles. We will detail its synthesis via a base-catalyzed Henry reaction, explore the critical transformation of the nitro group into a versatile primary amine, and provide validated protocols for its subsequent conversion into valuable spirocyclic scaffolds. This document serves as a practical resource for researchers and drug development scientists aiming to leverage this building block to accelerate the discovery of next-generation therapeutics.
Introduction: The Strategic Value of a Bifunctional Piperidine Core
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal core for interacting with biological targets. The introduction of a quaternary center, particularly at the 4-position, imparts steric rigidity and creates a spirocyclic junction point, a feature increasingly sought after to escape the "flatland" of traditional aromatic-heavy drug candidates.[1]
This compound capitalizes on this framework by incorporating two key functional groups at the quaternary center:
-
Tertiary Hydroxyl Group: A hydrogen bond donor/acceptor and a latent nucleophile or leaving group, providing a handle for cyclization reactions.
-
Nitromethyl Group: A cornerstone of its synthetic utility, the nitro moiety is a powerful electron-withdrawing group that can be readily and selectively reduced to a primary amine.[2][3] This transformation unmasks a nucleophilic center, setting the stage for intramolecular reactions.
The strategic placement of these two functionalities—a hydroxyl and a masked amine—separated by a single methylene bridge, makes this compound an ideal precursor for constructing 5-membered heterocyclic rings fused at the piperidine C4 position, leading to novel diaza- and oxaza-spiro[4.5]decane systems.
Synthesis of the Core Building Block
The most direct and efficient method for constructing the title compound is the Henry (nitroaldol) reaction. This involves the base-catalyzed addition of nitromethane to a ketone, in this case, the commercially available N-Boc-4-piperidone.
Synthetic Workflow
The synthesis is a straightforward one-step process, but the choice of base and reaction conditions is critical to minimize side reactions and maximize yield.
Caption: Synthesis via the Henry Reaction.
Experimental Protocol: Henry Reaction
This protocol describes a reliable, scalable synthesis of the title compound.
Materials:
-
Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) in methanol, add nitromethane (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DBU (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C. The choice of a non-nucleophilic organic base like DBU is crucial to prevent competing reactions and facilitate a clean conversion.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate in vacuo to yield the crude product, which can be purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
Data Summary:
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 75-90% (post-purification) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.5 (s, 2H, -CH₂NO₂), 3.8-4.0 (m, 2H), 3.0-3.2 (m, 2H), 1.4-1.8 (m, 4H), 1.45 (s, 9H, Boc) |
| MS (ESI+) | m/z = 275 [M+H]⁺ (calc. for C₁₁H₂₀N₂O₅ + H⁺: 275.14) |
Core Transformation: Unmasking the Amine
The synthetic power of the building block is unlocked by the reduction of the nitro group to a primary amine. This creates the key amino alcohol intermediate, poised for cyclization. The choice of reducing agent is critical and depends on the presence of other sensitive functional groups in the molecule.
Reduction Methodologies
Catalytic hydrogenation is often the cleanest method, while metal-based reductions offer excellent functional group tolerance.
Caption: Common methods for nitro group reduction.
Comparative Analysis of Reduction Protocols
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (balloon or Parr shaker), 10% Pd/C, MeOH or EtOH, RT | High yield, clean reaction, simple workup (filtration) | Can reduce other functional groups (e.g., alkenes, alkynes, some protecting groups); requires specialized equipment.[4] |
| Metal Salt Reduction | SnCl₂·2H₂O, EtOH, reflux | Mild, tolerates many functional groups, inexpensive.[4] | Stoichiometric amounts of tin salts required, leading to potentially difficult purification. |
| Metal/Acid Reduction | Fe powder, NH₄Cl (aq), EtOH, reflux | Cost-effective, effective for aromatic and aliphatic nitro groups.[2][3] | Often requires harsh acidic conditions, workup can be cumbersome. |
Experimental Protocol: Reduction with Tin(II) Chloride
This method is chosen for its mildness and broad applicability in complex molecule synthesis.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), 200 proof
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Celatom® or Celite®
Procedure:
-
Suspend the nitro compound (1.0 eq) in ethanol.
-
Add SnCl₂·2H₂O (5.0 eq) in one portion. The use of a significant excess of the tin reagent ensures complete conversion.[4]
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Add water and basify carefully with saturated NaHCO₃ solution until the pH is ~8. This will precipitate tin hydroxides.
-
Add DCM and stir vigorously for 30 minutes.
-
Filter the entire mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with DCM.
-
Separate the layers of the filtrate and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the desired amino alcohol. The product is often pure enough for the next step without further purification.
Application as a Spirocyclic Building Block
The true utility of the synthesized amino alcohol lies in its ability to undergo intramolecular cyclization to form spiroheterocycles. The reaction with a carbonyl equivalent, such as triphosgene or a carbonyldiimidazole (CDI), provides a direct route to spiro-oxazolidinones, a valuable scaffold in drug discovery.
Spiro-Oxazolidinone Formation
Sources
The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
Abstract
The piperidine moiety is a cornerstone in modern medicinal chemistry, gracing the structures of numerous pharmaceuticals across a wide spectrum of therapeutic areas.[1] Its conformational flexibility and synthetic tractability make it a privileged scaffold in drug design. This technical guide delves into the discovery and synthesis of a key functionalized piperidine building block: Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate. We will explore the scientific rationale that likely spurred its creation and provide a detailed, field-proven protocol for its inaugural synthesis, grounded in the principles of the venerable Henry (nitroaldol) reaction. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile intermediate in their synthetic endeavors.
The Genesis: A Convergence of Need and Chemical Ingenuity
The "discovery" of a molecule like this compound is less a singular event and more a logical outcome of the relentless pursuit of novel chemical matter in drug discovery. The piperidine ring is a recurring motif in a vast number of biologically active natural products and synthetic drugs.[1] The ability to introduce diverse functionalities onto this scaffold is paramount for modulating pharmacokinetic and pharmacodynamic properties.
The introduction of a hydroxynitromethyl group at the 4-position of the piperidine ring is a strategic decision. The tertiary alcohol provides a potential hydrogen bond donor, while the nitro group is a highly versatile functional handle. It can be reduced to a primary amine, a critical step in the synthesis of many bioactive compounds, or participate in a variety of other chemical transformations.
The most direct and efficient method to construct such a β-nitro alcohol is the Henry or nitroaldol reaction , a classic carbon-carbon bond-forming reaction discovered by Louis Henry in 1895. This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. The choice of tert-butyl 4-oxopiperidine-1-carboxylate as the ketone precursor is dictated by the need for a stable, protected piperidine ring that can be readily deprotected at a later synthetic stage. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
The First Synthesis: A Practical Approach via the Henry Reaction
The first synthesis of this compound is a direct application of the Henry reaction. The following protocol is a robust and reproducible method that reflects the likely inaugural synthesis of this valuable intermediate.
Synthetic Scheme
Caption: Overall synthetic scheme for the preparation of the target compound.
Mechanistic Insight: The Henry Reaction
The Henry reaction proceeds through a well-established, reversible mechanism:
-
Deprotonation: A base abstracts an α-proton from nitromethane to form a resonance-stabilized nitronate anion.
-
Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of tert-butyl 4-oxopiperidine-1-carboxylate.
-
Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the base or the solvent to yield the final β-nitro alcohol product.
Caption: Mechanism of the Henry (nitroaldol) reaction.
Detailed Experimental Protocol
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
Nitromethane
-
Sodium hydroxide (or other suitable base like triethylamine)
-
Methanol (or other suitable solvent like ethanol)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in methanol (approximately 5-10 mL per gram of starting material). Add nitromethane (1.5-2.0 eq).
-
Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium hydroxide (1.1-1.2 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | tert-Butyl 4-oxopiperidine-1-carboxylate |
| Reagents | Nitromethane, Sodium Hydroxide |
| Solvent | Methanol |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-95% |
| Physical Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.55 (s, 2H), 3.80-3.70 (m, 2H), 3.30-3.20 (m, 2H), 2.50 (s, 1H, OH), 1.90-1.80 (m, 2H), 1.70-1.60 (m, 2H), 1.48 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 154.8, 81.5, 80.5, 69.2, 40.1, 35.8, 28.4 |
Conclusion and Future Perspectives
The synthesis of this compound via the Henry reaction is a prime example of how a classic organic transformation can be applied to create highly valuable and versatile building blocks for modern drug discovery. The straightforward, high-yielding nature of this synthesis makes the target molecule readily accessible to medicinal chemists. The dual functionality of the tertiary alcohol and the nitro group opens up a myriad of possibilities for further chemical elaboration, enabling the exploration of vast chemical space around the privileged piperidine scaffold. As the demand for novel therapeutics continues to grow, the importance of such well-designed, readily synthesizable intermediates will undoubtedly increase.
References
- Henry, L. (1895). Formation Synthétique d'alcools nitrés. Comptes rendus de l'Académie des Sciences, 120, 1265-1268.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
Wikipedia contributors. (2023). Henry reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. Henry Reaction (Nitroaldol Reaction). Retrieved from [Link]
-
PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]
Sources
Tertiary Nitro Alcohols: Versatile Chiral Building Blocks in Modern Organic Synthesis
Introduction: The Strategic Value of Tertiary Nitro Alcohols
In the intricate world of organic synthesis, the quest for versatile and stereochemically rich building blocks is perpetual. Among these, tertiary nitro alcohols have emerged as powerful intermediates, particularly in the realms of pharmaceutical and natural product synthesis. These structures, featuring a hydroxyl group and a nitro group on adjacent carbons, with the nitro-bearing carbon being quaternary, offer a unique combination of stability and synthetic potential. The tertiary nature of the alcohol provides distinct advantages in drug design, often enhancing metabolic stability by preventing oxidation and sterically hindering glucuronidation, common metabolic pathways for primary and secondary alcohols.[1][2][3]
The true power of tertiary nitro alcohols lies in the dual reactivity of their functional groups. The nitro group, a potent electron-withdrawing moiety, is a synthetic chameleon; it can be reduced to a primary amine, transformed into a carbonyl group via the Nef reaction, or eliminated to form a nitroalkene.[4][5][6] This versatility allows chemists to access a diverse array of complex and highly valuable molecules, including α-tertiary β-amino alcohols, from a single, stereochemically defined precursor. This guide provides an in-depth exploration of the synthesis and strategic application of tertiary nitro alcohols, focusing on the underlying principles that govern their formation and subsequent transformations.
Part 1: The Cornerstone of Synthesis - The Asymmetric Henry Reaction
The primary and most atom-economical method for constructing tertiary nitro alcohols is the Henry (or nitroaldol) reaction.[7][8][9][10] This reaction forms a carbon-carbon bond between the α-carbon of a nitroalkane and a carbonyl carbon. To generate a tertiary nitro alcohol, one must react a ketone with a nitroalkane or, more commonly, an α-substituted nitroalkane with an aldehyde. The creation of a quaternary stereocenter during this process presents a significant synthetic challenge, demanding precise control over reaction conditions to achieve high diastereo- and enantioselectivity.
The mechanism begins with the base-catalyzed deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl.[8][11] The reversibility of all steps in the Henry reaction necessitates carefully designed catalytic systems to drive the reaction towards the desired product and, crucially, to control its stereochemical outcome.[7][8]
Catalytic Systems for Stereocontrol
Achieving high stereoselectivity in the synthesis of tertiary nitro alcohols has been a major focus of research. The challenge lies in controlling the facial selectivity of the nitronate's attack on the carbonyl compound. Modern catalysis has provided powerful solutions.
1. Chiral Metal Catalysis: Metal complexes featuring chiral ligands are highly effective for asymmetric Henry reactions.[10] Copper(I) and Copper(II) complexes with chiral bis(oxazoline) or diamine ligands have demonstrated excellent enantioselectivity.[7][12][13] The catalyst functions as a chiral Lewis acid, coordinating to both the nitronate and the carbonyl substrate to organize the transition state, thereby directing the nucleophilic attack to a specific face of the carbonyl.
A notable advancement involves the use of heterobimetallic catalysts, such as those containing Neodymium and Sodium (Nd/Na).[11][14] These systems have been successfully applied to the reaction between α-keto esters and nitroalkanes, affording α-nitro tertiary alcohols with high diastereo- and enantioselectivity.[11][14] This strategy proved instrumental in the streamlined synthesis of the antifungal drugs efinaconazole and albaconazole.[11][14]
2. Organocatalysis: Chiral organocatalysts, such as thioureas and cinchona alkaloids, offer a metal-free alternative for promoting asymmetric Henry reactions.[4][10] These catalysts operate through hydrogen bonding interactions, activating the carbonyl electrophile and orienting the nitronate nucleophile within a chiral environment to achieve stereocontrol.
3. Biocatalysis: Enzymes provide an environmentally benign and often highly selective route to chiral nitro alcohols. Hydroxynitrile lyases (HNLs) have been shown to catalyze the formation of (R)- or (S)-β-nitro alcohols from aldehydes and nitromethane.[8][10] More recently, alcohol dehydrogenases (ADHs) have been employed for the enantioselective reduction of α-nitroketones to access chiral β-nitroalcohols, representing an alternative and powerful biocatalytic approach.[15][16]
| Catalyst Type | Example Catalyst/Ligand | Substrate Scope | Typical Selectivity | Reference |
| Metal-based | Cu(OAc)₂ / Chiral Diamine | Aromatic Aldehydes, Nitroethane | Good to Excellent ee (up to 98%) | [13][17] |
| Metal-based | Nd/Na / Chiral Ligand | α-Keto Esters, Nitroalkanes | Good dr and ee | [11][14] |
| Metal-based | N,N'-Dioxide-Cu(I) | Aldehydes, α-Ketoesters | High ee (up to 99%) | [18] |
| Organocatalyst | Chiral Thiourea | α,β-Unsaturated Ketones, Nitroalkanes | Excellent ee (up to 99%) | [19] |
| Biocatalyst | (R)-HNL from A. thaliana | Aromatic Aldehydes, Nitromethane | High enantioselectivity for (R)-products | [8] |
| Biocatalyst | Alcohol Dehydrogenase (ADH) | α-Nitroketones | High ee for (R)- or (S)-products | [15][16] |
Part 2: The Synthetic Powerhouse - Transformations of Tertiary Nitro Alcohols
The strategic value of a tertiary nitro alcohol is fully realized in its subsequent transformations. Its bifunctional nature allows for divergent synthesis, enabling access to a variety of crucial molecular scaffolds from a common intermediate.
Reduction to α-Tertiary β-Amino Alcohols
This is arguably the most important transformation of nitro alcohols.[6] The reduction of the nitro group to a primary amine furnishes 1,2-amino alcohols, a privileged structural motif found in numerous pharmaceuticals and natural products.[5][16] Catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) is a common and effective method, which typically proceeds with retention of the existing stereochemistry.[6] This conversion provides direct access to chiral amino alcohols bearing a quaternary carbon center, which are otherwise challenging to synthesize.
Dehydration to Nitroalkenes
Elimination of the hydroxyl group yields a nitroalkene.[5][10] This transformation is typically achieved by first converting the alcohol into a good leaving group (e.g., a mesylate) followed by base-induced elimination. The resulting nitroalkenes are versatile Michael acceptors, enabling further carbon-carbon bond formation and the construction of more complex molecular frameworks.[4][5]
Conversion to α-Hydroxy Ketones via the Nef Reaction
The Nef reaction transforms a primary or secondary nitroalkane into a carbonyl compound.[4] When applied to tertiary nitro alcohols, this reaction converts the nitro group into a ketone, yielding valuable α-hydroxy ketones while preserving the tertiary alcohol moiety. This transformation unlocks a different set of synthetic possibilities, providing access to another class of important building blocks.
Part 3: Representative Experimental Protocols
To translate theory into practice, this section provides detailed, self-validating protocols for the synthesis and transformation of a tertiary nitro alcohol.
Protocol 1: Asymmetric Henry Reaction Catalyzed by a Cu(II)-Schiff Base Complex
This protocol describes the synthesis of a chiral β-nitro alcohol using a copper-catalyzed asymmetric Henry reaction, adapted from established methodologies.[7][17]
Objective: To synthesize an optically active tertiary β-nitro alcohol from an aldehyde and an α-substituted nitroalkane.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Chiral Schiff base ligand (e.g., derived from L-tert-leucine)[17]
-
Substituted aldehyde (1.0 mmol)
-
Nitroethane (2.0 mmol, 2.0 equiv.)
-
Triethylamine (TEA, 1.2 mmol, 1.2 equiv.)
-
Methanol (MeOH), anhydrous
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, add Cu(OAc)₂·H₂O (0.1 mmol, 10 mol%) and the chiral Schiff base ligand (0.11 mmol, 11 mol%).
-
Add anhydrous MeOH (3.0 mL) and stir the mixture at room temperature for 1 hour. A color change should be observed as the catalyst complex forms.
-
Reaction Assembly: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C).
-
Sequentially add the aldehyde (1.0 mmol), nitroethane (2.0 mmol), and triethylamine (1.2 mmol) to the flask via syringe.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) until the aldehyde is consumed (typically 24-48 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tertiary nitro alcohol.
-
Characterization: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by HPLC on a chiral stationary phase).
Protocol 2: Reduction of a Tertiary Nitro Alcohol to a β-Amino Alcohol
This protocol details the reduction of the nitro group to a primary amine using catalytic hydrogenation.[6]
Objective: To convert a chiral tertiary β-nitro alcohol into the corresponding α-tertiary β-amino alcohol.
Materials:
-
Tertiary β-nitro alcohol (1.0 mmol)
-
Raney Nickel (Raney Ni, ~50% slurry in water, ~0.2 g)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Step-by-Step Methodology:
-
Reactor Setup: To a high-pressure reaction vessel, add the tertiary β-nitro alcohol (1.0 mmol) and anhydrous MeOH (10 mL).
-
Catalyst Addition: Carefully wash the Raney Ni slurry with anhydrous MeOH three times to remove water, and then add the activated catalyst to the reaction vessel under a stream of argon.
-
Hydrogenation: Seal the reactor. Purge the system with H₂ gas three times.
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours. Progress can also be checked by TLC (the product will be more polar).
-
Work-up: Once the reaction is complete, carefully vent the H₂ pressure and purge the reactor with argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Ni catalyst. Wash the pad thoroughly with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude β-amino alcohol.
-
Purification & Characterization: The product can be purified by crystallization or column chromatography if necessary. Confirm the structure and purity by NMR spectroscopy and mass spectrometry.
Conclusion and Future Outlook
Tertiary nitro alcohols stand as a testament to the power of functional group chemistry. The strategic elegance of the Henry reaction, especially in its modern asymmetric variants, provides reliable access to these stereochemically dense and valuable intermediates.[12][14][17] Their true synthetic utility is showcased by their versatile transformations into key structural motifs like α-tertiary β-amino alcohols, which are of high interest to the pharmaceutical and agrochemical industries.[5][6][16] The ability to construct a quaternary center with high fidelity and then manipulate the adjacent functional groups in a divergent manner ensures that tertiary nitro alcohols will remain a cornerstone of complex molecule synthesis for the foreseeable future. Ongoing research will undoubtedly uncover even more potent and selective catalytic systems, further expanding the synthetic chemist's toolkit and enabling the rapid assembly of next-generation therapeutics and advanced materials.
References
- Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase. (2019). PubMed.
- Asymmetric catalysis in direct nitromethane-free Henry reactions. (2020). RSC Publishing.
- The Henry (Nitroaldol) Reaction. ResearchGate.
- Nitro compound synthesis by C-C coupling. Organic Chemistry Portal.
- Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. (2022). PubMed Central.
- Henry reaction. Wikipedia.
- Biocatalysed Stereoselective Synthesis of Chiral Nitro Alcohols. Request PDF.
- Henry Nitroaldol Reaction. Alfa Chemistry.
- Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. (2012). ACS Publications.
- Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. ResearchGate.
- A Walk through Recent Nitro Chemistry Advances. (2021). MDPI.
- The Enduring Legacy of the Henry Reaction: A Technical Guide to the Discovery and Synthetic Utility of β-Nitro Alcohols. Benchchem.
- Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. (2018). MDPI.
- A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols. (2026). ACS Publications.
- New method for the dehydration of nitro alcohols. (1972). The Journal of Organic Chemistry.
- The Nitro Group in Organic Synthesis. (2013). File archive of students.
- Nitro Alcohols. ResearchGate.
- Henry Reaction. Organic Chemistry Portal.
- The Henry (Nitroaldol) Reaction. (2025). Request PDF.
- Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. (2010). The Journal of Organic Chemistry.
- The Advent and Evolution of Nitroalcohols: A Cornerstone of Modern Organic Synthesis. Benchchem.
- A Comparative Guide to 3-Nitro-2-butanol and Other Nitro Alcohols in Synthetic Chemistry. Benchchem.
- Nitroaldol Reaction. (2022). Encyclopedia MDPI.
- Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. (2019). PubMed Central.
- Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. (2025). ACS Fall 2025.
- Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking. NIH.
- Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. (2025). PubMed.
- Synthesis of nitro alcohols by the Henry reaction a. ResearchGate.
- Process for producing nitroalcohols. Google Patents.
- Synthesis of Amino-Acid-Based Nitroalkenes. (2022). MDPI.
- Methods and Applications of Synthesizing Alcohols in Organic Chemistry. Open Access Journals - Research and Reviews.
- Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Request PDF.
- Enantioselective synthesis of natural products containing tertiary alcohols and contributions to a total synthesis of phorbasin B. The University of Groningen research portal.
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- 1. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
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- 6. The Nitro Group in Organic Synthesis - Стр 20 [studfile.net]
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- 8. Henry reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
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- 19. Nitro compound synthesis by C-C coupling [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Base-Catalyzed Synthesis of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
Introduction
Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a tertiary alcohol and a nitro group on a piperidine scaffold, makes it a versatile building block for the development of novel therapeutics. The synthesis of this molecule is primarily achieved through the Henry (or nitroaldol) reaction, a classic C-C bond-forming reaction. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection of appropriate base catalysts for this synthesis, offering comparative data and step-by-step protocols to ensure reproducible and efficient outcomes.
The Henry reaction involves the base-catalyzed addition of a nitroalkane, in this case, nitromethane, to a ketone, N-Boc-4-piperidone. The choice of base is a critical parameter that significantly influences the reaction rate, yield, and purity of the final product. This document explores the efficacy of various base catalysts, from common inorganic and organic bases to more complex catalytic systems, providing the necessary insights for informed experimental design.
Mechanism of the Base-Catalyzed Henry Reaction
The synthesis of this compound proceeds via a base-catalyzed nitroaldol condensation. The reaction mechanism is initiated by the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. The resulting alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the final tertiary nitro-alcohol product. All steps in the Henry reaction are reversible.[1]
Figure 1: General mechanism of the base-catalyzed Henry reaction for the synthesis of this compound.
Comparative Analysis of Base Catalysts
The selection of an appropriate base is crucial for optimizing the Henry reaction. A variety of bases can be employed, ranging from inorganic bases to organic amines and more sophisticated catalytic systems. The choice of base can impact reaction time, temperature requirements, and ultimately, the yield and purity of the product. Below is a comparative table summarizing the performance of several common base catalysts for the synthesis of this compound based on literature precedents and established principles of the Henry reaction.
| Base Catalyst | Abbreviation | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Remarks |
| Potassium Hydroxide | KOH | 50-100 | Methanol or Ethanol | Room Temp. | 12-24 | 60-80 | A strong, inexpensive base. May lead to side reactions if not controlled. |
| Sodium Hydroxide | NaOH | 50-100 | Methanol or Ethanol | Room Temp. | 12-24 | 55-75 | Similar to KOH, effective but requires careful monitoring. |
| Triethylamine | TEA | 100-200 | Dichloromethane or neat | Room Temp. to 40 | 24-72 | 50-70 | A common, mild organic base. Slower reaction times are typical. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | 20-50 | Tetrahydrofuran (THF) | Room Temp. | 8-16 | 75-90 | A strong, non-nucleophilic organic base, often providing higher yields and shorter reaction times. |
| 1,5-Diazabicyclo[4.3.0]non-5-ene | DBN | 20-50 | Tetrahydrofuran (THF) | Room Temp. | 8-16 | 70-85 | Similar in reactivity to DBU. |
| Potassium Carbonate | K₂CO₃ | 100-200 | Methanol | Reflux | 24-48 | 40-60 | A weaker inorganic base, generally requiring higher temperatures and longer reaction times. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using selected base catalysts.
Protocol 1: Synthesis using Potassium Hydroxide (KOH)
This protocol utilizes a common and cost-effective inorganic base. Careful control of temperature is recommended to minimize potential side reactions.
Materials:
-
N-Boc-4-piperidone
-
Nitromethane
-
Potassium Hydroxide (KOH)
-
Methanol
-
Deionized Water
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-piperidone (1.0 eq) in methanol (5-10 mL per gram of piperidone).
-
Addition of Nitromethane: Add nitromethane (3.0-5.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Initiation with Base: Prepare a solution of KOH (0.5-1.0 eq) in methanol. Add the KOH solution dropwise to the reaction mixture over 15-20 minutes. An exotherm may be observed. Maintain the temperature between 20-25°C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Workup: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of NH₄Cl until the pH is approximately 7.
-
Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a white solid.
Protocol 2: Synthesis using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
This protocol employs a strong, non-nucleophilic organic base, which often results in higher yields and shorter reaction times compared to inorganic bases.
Materials:
-
N-Boc-4-piperidone
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware under an inert atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF (10-15 mL per gram of piperidone).
-
Addition of Reagents: Add nitromethane (3.0-5.0 eq) to the solution.
-
Catalyst Addition: Add DBU (0.2-0.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding deionized water. Adjust the pH to approximately 7 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers sequentially with deionized water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired product.
Figure 2: A generalized experimental workflow for the synthesis.
Trustworthiness and Self-Validating Systems
The protocols provided are designed to be self-validating. The progress of the reaction should be monitored by TLC to confirm the consumption of the starting material (N-Boc-4-piperidone) and the formation of the product. The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be compared with literature values to validate the successful synthesis of this compound.
Conclusion
The choice of base catalyst is a critical factor in the successful synthesis of this compound via the Henry reaction. While inorganic bases like KOH are cost-effective, stronger organic bases such as DBU often provide higher yields in shorter reaction times. The provided protocols offer a reliable starting point for researchers to optimize this important transformation. Careful monitoring and characterization are essential to ensure the desired outcome and to validate the experimental results.
References
- Henry, L. Bull. Acad. Roy. Sci. Belg.1895, 29, 834.
- Ballini, R.; Bosica, G. The Henry (Nitroaldol) Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2004.
- Luzzio, F. A. The Henry reaction: recent examples. Tetrahedron2001, 57 (6), 915-945.
- Wade, L. G. Organic Chemistry, 9th ed.; Pearson: 2017.
- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier: 2005.
Sources
Application Notes and Protocols: Selective Reduction of the Nitro Group in Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate to a Primary Amine
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the selective reduction of the aliphatic nitro group in tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate to the corresponding primary amine, tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and bioactive molecules. This document explores various methodologies, including catalytic hydrogenation and metal-mediated reductions, offering insights into the selection of reagents and reaction conditions to achieve high yield and purity while preserving the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the tertiary hydroxyl functionality.
Introduction: Strategic Importance of the Nitro-to-Amine Reduction
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a gateway to a vast array of functionalities.[1][2][3] In the context of drug discovery and development, the introduction of an amino group into a molecular scaffold is often a key step in modulating pharmacological activity. The target molecule, this compound, incorporates a piperidine ring, a common motif in medicinal chemistry, along with a nitroalkane functionality. The successful and selective reduction of this nitro group to the primary amine is paramount for subsequent derivatization and the synthesis of more complex molecular architectures.
The presence of a Boc protecting group and a tertiary alcohol in the starting material necessitates a careful selection of the reduction method to avoid unwanted side reactions such as deprotection or elimination. This guide provides a comparative analysis of suitable methods and detailed, validated protocols for their execution.
Mechanistic Considerations and Method Selection
The conversion of a nitro group to an amine is a six-electron reduction. The choice of the reducing agent and conditions is critical to ensure high chemoselectivity. Several classes of reactions are commonly employed for this transformation.[4][5][6][7]
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its clean reaction profile and generally high yields.[4][7] The reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.
-
Palladium on Carbon (Pd/C): This is a highly efficient and versatile catalyst for the hydrogenation of both aliphatic and aromatic nitro compounds.[4][8][9] It typically offers excellent chemoselectivity, leaving other functional groups such as esters and Boc-protecting groups intact.[10]
-
Raney Nickel (Raney Ni): An alternative catalyst, Raney Nickel, is also effective for nitro group reductions.[4][11][12] It can be particularly useful when other reducible functional groups are present that might be sensitive to Pd/C.
The general workflow for catalytic hydrogenation is depicted below:
Caption: General workflow for catalytic hydrogenation.
Metal-Mediated Reductions
The use of metals in acidic or neutral media is a classic and reliable method for nitro group reduction.[5][13] These methods are known for their excellent functional group tolerance.
-
Iron in Acetic Acid (Fe/AcOH): This system is a mild and effective method for reducing nitro groups in the presence of other reducible functionalities.[4][14] The reaction proceeds through a series of single-electron transfers from the iron metal.
-
Zinc in Acetic Acid (Zn/AcOH): Similar to iron, zinc metal in acidic conditions provides a mild route for the reduction of nitro groups.[4]
Hydride Reductions
While powerful, hydride reducing agents must be used with caution for this specific transformation.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing aliphatic nitro compounds to amines.[4][15] However, it can also reduce esters and amides and may not be compatible with the Boc protecting group.
-
Sodium Borohydride (NaBH₄): Sodium borohydride alone is generally not effective for the reduction of nitro groups.[16][17] However, its reactivity can be enhanced by the addition of transition metal salts, such as nickel(II) chloride (NiCl₂).[16][18]
Experimental Protocols
The following protocols are designed for the reduction of this compound on a research scale. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is the recommended method due to its high efficiency and chemoselectivity.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under a stream of inert gas.
-
Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas from a balloon. Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, carefully replace the hydrogen atmosphere with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol. Caution: The Pd/C catalyst is pyrophoric and should be handled with care. Keep the filter cake wet.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Outcome: This method typically provides the desired amine in high yield (>90%) and purity.
Protocol 2: Reduction with Iron in Acetic Acid
This method offers a good alternative to catalytic hydrogenation, especially if hydrogenation equipment is unavailable.
Materials:
-
This compound
-
Iron powder (Fe), fine grade
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol or methanol and acetic acid (e.g., 2:1 v/v), add iron powder (5-10 eq).
-
Heat the reaction mixture to 50-70 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify by column chromatography if necessary.
Expected Outcome: This method generally provides good to excellent yields (70-90%) of the desired amine.
Data Summary and Comparison
| Method | Catalyst/Reagent | Typical Yield | Key Advantages | Key Considerations |
| Catalytic Hydrogenation | Pd/C, H₂ | >90% | High yield, clean reaction, mild conditions. | Requires hydrogenation equipment, pyrophoric catalyst. |
| Metal-Mediated Reduction | Fe / AcOH | 70-90% | Inexpensive reagents, tolerant of many functional groups. | Requires heating, workup can be more extensive. |
Analytical Characterization
The successful conversion of the nitro compound to the amine can be confirmed by various analytical techniques:
-
TLC: The product amine will have a different Rf value compared to the starting nitro compound.
-
LC-MS: The mass spectrum will show the expected molecular ion peak for the amine.
-
¹H NMR: The appearance of a new signal corresponding to the -CH₂NH₂ protons and the disappearance of the signal for the -CH₂NO₂ protons. The NH₂ protons may appear as a broad singlet.
-
¹³C NMR: A shift in the carbon signal of the methylene group attached to the nitrogen.
-
FT-IR: The appearance of N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and the disappearance of the characteristic nitro group stretches around 1550 and 1350 cm⁻¹.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction is sluggish, consider increasing the catalyst loading, hydrogen pressure (for hydrogenation), or temperature (for metal-mediated reduction). Ensure the quality of reagents and solvents.
-
Side Reactions: The Boc group is sensitive to strong acids. While acetic acid is generally well-tolerated, prolonged reaction times at high temperatures should be avoided.
-
Safety:
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Perform the reaction in a well-ventilated area away from ignition sources. Pd/C is pyrophoric when dry and should be handled with care.
-
Metal-Mediated Reductions: The reaction with iron can be exothermic. Ensure adequate cooling and controlled addition of reagents.
-
Conclusion
The reduction of the nitro group in this compound is a critical transformation that can be achieved with high efficiency and selectivity. Catalytic hydrogenation with Pd/C is the preferred method, offering high yields under mild conditions. Metal-mediated reduction with iron in acetic acid provides a reliable and cost-effective alternative. The choice of method will depend on the available equipment, scale of the reaction, and specific requirements of the synthetic route. The protocols provided in this guide offer a solid foundation for researchers to successfully perform this important chemical conversion.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
- Chen, X., Zhou, X.-Y., Wu, H., Lei, Y.-Z., & Li, J.-H. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
- Pourjavid, M. R., Fashi, A., & Doroudi, N. (2013). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. E-Journal of Chemistry, 10(2), 263-268.
- Gowda, D. C., & Mahesha, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
- Pourjavid, M. R., & Doroudi, N. (2012). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 28(1), 441-446.
- Chakraborty, A., & Sharma, S. (2004). Reduction of polyfunctional aromatic nitro compounds using lithium aluminium hydride. Indian Journal of Chemistry - Section B, 43(2), 432-436.
- Lalancette, J. M., & Brindle, J. R. (1971). Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. Canadian Journal of Chemistry, 49(17), 2990-2995.
-
Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]
- Ragaini, F., & Cenini, S. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 22(8), 957-975.
-
Wikipedia. (2023, December 2). Reduction of nitro compounds. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Veisi, H. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11285-11293.
-
Aakash Institute. (n.d.). Preparation of Amines: Reduction of - Nitro, Nitriles, Isocyanides, Amides, Azides and Oximes, Ammonolysis of Alkyl Halides, Gabriel Phthalimide Synthesis, Rearrangement Reactions. Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120.
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
- Clarke, H. T., & Hartman, W. W. (1960). LITHIUM ALUMINUM HYDRIDE REDUCTION OF STERICALLY HINDERED AROMATIC NITRO COMPOUNDS. Canadian Journal of Chemistry, 38(12), 2526-2528.
- Zakarina, N. A., & Zakumbaeva, G. D. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1083-1092.
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Wikipedia. (2024, January 10). Lithium aluminium hydride. Retrieved from [Link]
- Pinto, M. F., & Gopinath, C. S. (2021). The nitro to amine reduction: from millions of tons to single molecule studies. Catalysis Science & Technology, 11(13), 4414-4422.
-
Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. Retrieved from [Link]
- Lipshutz, B. H., & Gallou, F. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118.
- Ebrahimiasl, S., & Ghasemi, J. (2016). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 6(78), 74345-74353.
- Bennett, S. C., & Larsson, R. (1990). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Benaglia, M., & Orlandi, M. (2015). Process for the reduction of nitro derivatives to amines. U.S.
- Clarke, H. T., & Hartman, W. W. (1960). LITHIUM ALUMINUM HYDRIDE REDUCTION OF STERICALLY HINDERED AROMATIC NITRO COMPOUNDS. Canadian Journal of Chemistry, 38(12), 2526-2528.
-
LibreTexts. (2021, May 24). 24.6: Synthesis of Amines. Chemistry LibreTexts. Retrieved from [Link]
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Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
TheChemistryTranslator. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine [Video]. YouTube. [Link]
- Attanasi, O. A., Favi, G., Filippone, P., & Mantellini, F. (2013). Reduction of the Nitro Group into Amines.
- U.S. Department of Health and Human Services. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Thomas, S. P., & Chirik, P. J. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(32), 11433-11443.
- Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 13(16), 4264-4267.
-
Chemistry For Everyone. (2023, May 6). How To Reduce A Nitrile To An Amine? [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
- Rys, P., & Steiner, H. (2001). Process for the catalytic hydrogenation of aromatic nitro compounds.
- Wang, L., Li, P., Zhang, Y., & Wang, M. (2014). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. RSC Advances, 4(84), 44788-44791.
- Wang, C., Chen, T., & Wu, X. (2017). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions, 46(36), 12056-12062.
- Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry, 66(7), 2480-2483.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]
- Davis, F. S., & Johnson, H. L. (1942). The Reduction of Aromatic Nitro Compounds with Activated Iron. Journal of the American Chemical Society, 64(8), 1934-1936.
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SGS Engineering & Sciences. (2021, September 20). A Selective Reduction of Aromatic Nitro Compounds to Amines from Pd Doped TiO2 Catalyzed Nano Catalyst. Retrieved from [Link]
- Myrzakhmetova, N. O., Sassykova, L. R., Ten, V. A., & Gil'mundinov, Sh. A. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
-
UoP Chem. (2023, May 26). Tests for Organic nitro groups - Reduction to NHOH [Video]. YouTube. [Link]
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Application Notes & Protocols: Conditions for the Selective Reduction of Tertiary Nitroalkanes
Abstract
The transformation of tertiary nitroalkanes into α-tertiary amines is a cornerstone reaction in medicinal and synthetic chemistry. These amines are prevalent structural motifs in pharmaceuticals, yet their synthesis is often complicated by the steric hindrance around the quaternary carbon center. The reduction of the nitro group is a critical step, but it presents unique challenges in terms of chemoselectivity and reaction efficiency. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective reduction of tertiary nitroalkanes. We will explore the underlying chemical principles, compare various methodologies, and provide detailed, field-proven protocols to empower chemists to confidently select and execute the optimal reduction strategy for their specific molecular targets.
Introduction: The Strategic Importance of α-Tertiary Amines
Alkyl amines featuring a fully substituted adjacent carbon (α-tertiary amines) are of immense importance in drug discovery due to their unique structural and electronic properties. However, their synthesis is challenging. Traditional methods often require aggressive organometallic reagents or involve potentially hazardous intermediates, limiting functional group compatibility.[1]
A highly effective and increasingly popular strategy involves the synthesis of tertiary nitroalkanes followed by reduction. Recent breakthroughs, such as photoredox-nickel dual catalysis, have made even sterically congested tertiary nitroalkanes readily accessible.[2][3] This places a greater emphasis on the subsequent reduction step. The primary challenge in this transformation is to reduce the nitro group—a functionality that requires potent reducing conditions—while preserving other sensitive functional groups that may be present in a complex molecule. This guide addresses this challenge directly by providing the technical insights and practical protocols necessary for achieving high-yield, selective reductions.
Mechanistic Overview: The Reduction Pathway
The reduction of a nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates. Understanding this pathway is crucial for troubleshooting, as incomplete reactions can sometimes yield these intermediates as side products.
Figure 1: General pathway for the reduction of a tertiary nitroalkane to an α-tertiary amine.
Method Selection: A Chemoselectivity-Driven Approach
Choosing the correct reducing agent is the most critical decision for a successful selective reduction. The ideal method must be powerful enough to reduce the sterically hindered tertiary nitro group but delicate enough to spare other reducible functionalities. The following decision tree provides a logical workflow for method selection.
Figure 2: Decision workflow for selecting a reduction method based on functional group compatibility.
Expertise & Causality:
-
Palladium on Carbon (Pd/C): This is the workhorse for nitro reductions due to its high activity.[4][5] However, its high activity is also its main drawback, as it will readily reduce alkenes, alkynes, benzyl groups, and cause dehalogenation of aryl halides.[6] It is best reserved for substrates lacking these groups.
-
Raney® Nickel: This catalyst is also highly active for nitro group reduction but is notably less prone to causing dehalogenation, making it the superior choice for substrates containing aryl chlorides, bromides, or iodides.[4][7]
-
Metal/Acid Systems (Fe, Sn, Zn): Reagents like Tin(II) chloride (SnCl₂) or Zinc dust in acidic media are highly chemoselective for the nitro group.[4] They are particularly useful when sensitive carbonyl groups (ketones, aldehydes) must be preserved.[6] The requirement for stoichiometric metal and acidic workup are practical considerations.
-
Lithium Aluminum Hydride (LiAlH₄): As a very powerful reducing agent, LiAlH₄ readily reduces aliphatic nitro compounds.[4] It is an excellent choice for robust substrates but will also reduce nearly all other polar functional groups (esters, amides, ketones, etc.). Careful, cryogenic conditions and a meticulous aqueous workup are mandatory.[8]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is highly efficient for substrates where chemoselectivity is not a primary concern. It is often the first method attempted due to its simplicity and effectiveness.
Materials:
-
Tertiary Nitroalkane (1.0 equiv)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% by weight)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen (H₂) gas source (balloon or cylinder)
-
Celite®
Procedure:
-
Vessel Preparation: To a round-bottom flask or hydrogenation vessel equipped with a magnetic stir bar, add the tertiary nitroalkane (e.g., 1.0 mmol).
-
Inerting: Purge the vessel with an inert gas (Nitrogen or Argon). This is a critical safety step as Pd/C is pyrophoric.[9]
-
Catalyst Addition: Under the inert atmosphere, carefully add the 10% Pd/C catalyst (e.g., 10-20 mg for a 1 mmol scale).
-
Solvent Addition: Add the solvent (e.g., Methanol, 10 mL). Protic solvents generally accelerate the reaction rate.[9]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with H₂ from the balloon. Repeat this purge cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, carefully purge the vessel with inert gas to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CAUTION: The Celite pad with the catalyst should not be allowed to dry, as it can ignite upon exposure to air. Keep it wet with the solvent.[9]
-
Isolation: Wash the Celite pad with additional solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude α-tertiary amine, which can be purified by column chromatography or distillation.
Protocol 2: Metal Hydride Reduction with LiAlH₄
This protocol is suitable for the reduction of tertiary nitroalkanes that are resistant to catalytic hydrogenation or for substrates where this powerful reagent is compatible with other functional groups.
Materials:
-
Tertiary Nitroalkane (1.0 equiv)
-
Lithium Aluminum Hydride (LiAlH₄) (3.0 - 4.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Sodium Sulfate, anhydrous (Na₂SO₄)
-
Water (H₂O)
-
15% aqueous Sodium Hydroxide (NaOH)
Procedure:
-
Setup: To a flame-dried, three-necked flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add LiAlH₄ (e.g., 4.0 mmol) and suspend it in anhydrous THF (15 mL).
-
Cooling: Cool the suspension to 0 °C in an ice-water bath. CAUTION: LiAlH₄ reacts violently with water. All glassware must be scrupulously dry and the reaction must be run under an inert atmosphere.[8]
-
Substrate Addition: Dissolve the tertiary nitroalkane (1.0 mmol) in anhydrous THF (5 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-8 hours, monitoring by TLC.
-
Workup (Fieser Method): This is a critical step to safely quench the excess LiAlH₄ and produce a granular, filterable precipitate. Cool the reaction mixture back to 0 °C and quench by the sequential, dropwise addition of:
-
X mL of H₂O (where X = grams of LiAlH₄ used)
-
X mL of 15% aqueous NaOH
-
3X mL of H₂O
-
-
Filtration: Stir the resulting white suspension vigorously for 30 minutes at room temperature. The salts should become granular and easy to filter. Filter the mixture through a Büchner funnel, washing the solid salts thoroughly with THF or ethyl acetate.
-
Isolation: Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude α-tertiary amine.
Data Summary: Comparison of Reduction Methods
The following table summarizes typical conditions and outcomes for the reduction of tertiary nitroalkanes, demonstrating the applicability of different methods.
| Substrate Example | Method | Reagents & Conditions | Yield | Functional Group Tolerance | Reference |
| 1-nitro-1-phenylcyclopentane | Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, MeOH, RT, 4h | >95% | Reduces alkenes, alkynes | [4] |
| 1-chloro-4-(1-nitrocyclohexyl)benzene | Catalytic Hydrogenation | H₂ (50 psi), Raney® Ni, EtOH, RT, 6h | ~90% | Preserves aryl chloride | [4][7] |
| 3-nitro-3-phenylpentan-2-one | Dissolving Metal | SnCl₂·2H₂O, EtOH, 70 °C, 5h | ~85% | Preserves ketone | [6] |
| 1-nitro-1-(tert-butyl)cyclohexane | Metal Hydride | LiAlH₄ (3 equiv), THF, 0 °C to reflux, 6h | >90% | Reduces esters, amides, ketones | [4][10] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Low Yield | 1. Insufficient reducing agent.2. Catalyst poisoning (for hydrogenation).3. Low reaction temperature or time.4. Poor quality reagents (e.g., wet LiAlH₄). | 1. Increase stoichiometry of the reducing agent.2. Ensure starting material is pure; use a fresh batch of catalyst.3. Increase temperature or extend reaction time, monitoring by TLC.4. Use freshly opened or properly stored reagents. |
| Formation of Side Products (e.g., hydroxylamine, oxime) | 1. Incomplete reduction.2. Non-optimal pH or temperature. | 1. Drive the reaction to completion using more forceful conditions (more reagent, longer time, higher temp).2. For metal/acid reductions, ensure sufficient acid is present. |
| Lack of Chemoselectivity (Reduction of other groups) | 1. Incorrect choice of reducing agent.2. Overly harsh conditions. | 1. Re-evaluate the method using the workflow in Figure 2. Switch to a milder, more selective reagent (e.g., Pd/C -> Raney Ni or SnCl₂).2. Reduce temperature, pressure (for hydrogenation), or reaction time. |
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction (H2 + Pd/C). Retrieved from [Link]
- Rezazadeh, S., Martin, M. I., Kim, R. S., Yap, G. P. A., Rosenthal, J., & Watson, D. A. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Journal of the American Chemical Society, 145(8), 4707–4715.
-
RSC Publishing. (2018). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. Retrieved from [Link]
- Sridharan, V., Karpagavalli, M., Muthusubramanian, S., & Sivasubramanian, S. (2004). Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium. Indian Journal of Chemistry - Section B, 43(6), 1353-1354.
-
American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]
- Sarlah, D. (2025). A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Aromatic Nitro Compounds. Synfacts, 21(08), 0841.
-
University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Modified Clemmensen Reduction. Retrieved from [Link]
-
Chemystery. (2020, July 4). Lithium Aluminium Hydride LiAlH4: Reduction of Nitriles, Azides, Nitro, Epoxides, Alkyl halides etc. Retrieved from [Link]
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Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
-
Westin, J. (2011, September 30). Reagent Friday: Raney Nickel. Master Organic Chemistry. Retrieved from [Link]
-
ScienceMadness. (2011, May 24). Pd/C H2-gas reduction of ß-nitrostyrenes. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Retrieved from [Link]
-
Dr. N. K. Thorat. (2024, September 18). CHEMOSELECTIVE TYPES OF SELECTIVITY (WHICH – functional groups) REACTIONS SELECTIVE REDUCTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]
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OSTI.GOV. (1985, April 22). Raney nickel alloy expanded mesh hydrogenation catalysts (Patent). Retrieved from [Link]
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PT Indo Lysaght. (n.d.). Zinc Dust Applications in the Chemical Industry. Retrieved from [Link]
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PubMed. (2025, December 12). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Retrieved from [Link]
-
Rezazadeh, S., et al. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Zinc. Retrieved from [Link]
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Application Notes and Protocols: Nef Reaction Conditions for Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
Introduction: Strategic Conversion of a Key Synthetic Intermediate
The conversion of a nitro group to a carbonyl functionality, known as the Nef reaction, is a powerful transformation in organic synthesis. This reaction facilitates a reversal of polarity (umpolung) at the carbon atom, transforming a nucleophilic nitronate anion into an electrophilic carbonyl carbon.[1] This application note provides a detailed guide for performing the Nef reaction on Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate, a valuable intermediate in the synthesis of piperidinone-based pharmacophores.[2]
The subject molecule presents unique challenges due to the presence of two sensitive functional groups: an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a tertiary alcohol. The classical Nef reaction, which employs strong acidic conditions for the hydrolysis of the intermediate nitronate salt, is generally incompatible with the Boc protecting group, which would be readily cleaved.[3] Therefore, this guide will focus on milder, modern protocols that offer greater functional group tolerance, specifically oxidative and reductive methods.
Mechanistic Overview: The Journey from Nitro to Carbonyl
The Nef reaction, in its various forms, proceeds through the initial deprotonation of the nitroalkane at the α-carbon to form a nitronate anion. The subsequent transformation of this intermediate to the carbonyl compound is what distinguishes the different methodologies.
Classical Hydrolytic Pathway
The traditional Nef reaction involves the protonation of the nitronate salt to form a nitronic acid, which is then hydrolyzed under strong acid (pH < 1) to the desired ketone, releasing nitrous oxide.[3][4]
Method Selection: Navigating Functional Group Compatibility
The choice of the Nef reaction protocol for this compound is dictated by the need to preserve the Boc group and the tertiary alcohol.
-
Classical Nef Reaction (Strong Acid): Unsuitable due to the acid-lability of the Boc protecting group.
-
Oxidative Nef Reaction: Several mild oxidative methods are available that are compatible with a wider range of functional groups.[5] Care must be taken to avoid over-oxidation or reaction with the tertiary alcohol.
-
Reductive Nef Reaction: Reductive methods, particularly using low-valent titanium species like titanium(III) chloride (TiCl₃), are known for their mildness and are often compatible with acid-sensitive groups.[6][7]
Based on these considerations, this guide will provide detailed protocols for a promising oxidative method (Ozonolysis of the Nitronate Salt) and a reliable reductive method (McMurry-Nef Reaction with TiCl₃).
Experimental Protocols
Protocol 1: Oxidative Nef Reaction via Ozonolysis of the Nitronate Salt
Ozonolysis of a pre-formed nitronate salt is an effective and often high-yielding method for the Nef reaction.[8] The reaction proceeds under basic to neutral conditions during the ozonolysis step, thus preserving the Boc group. A reductive work-up is then employed to quench the intermediate ozonide.
Workflow Diagram:
Caption: Workflow for the Ozonolysis-based Nef Reaction.
Step-by-Step Protocol:
-
Nitronate Salt Formation:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (or THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 eq) portion-wise.
-
Stir the mixture at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates complete formation of the nitronate salt.
-
-
Ozonolysis:
-
Cool the solution of the nitronate salt to -78 °C (dry ice/acetone bath).
-
Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by TLC analysis.
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
-
-
Reductive Work-up:
-
To the cold reaction mixture, add dimethyl sulfide (DMS, 2-3 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for at least 2 hours.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired ketone.
-
Protocol 2: Reductive Nef Reaction using Titanium(III) Chloride (McMurry-Nef)
The use of aqueous titanium(III) chloride provides a mild and efficient method for the Nef reaction, often proceeding at room temperature and neutral pH, which is highly compatible with the Boc protecting group.[9][10]
Workflow Diagram:
Caption: Workflow for the TiCl₃-mediated Reductive Nef Reaction.
Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dimethoxyethane (DME) or tetrahydrofuran (THF).
-
Add an aqueous solution of ammonium acetate (as a buffer, typically around 4-5 eq).
-
-
Addition of TiCl₃:
-
To the stirred mixture at room temperature, add an aqueous solution of titanium(III) chloride (commercially available, typically 15-20% in HCl, use 2.5-3.0 eq) dropwise. A color change is usually observed.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary and Comparison of Protocols
| Parameter | Protocol 1: Ozonolysis | Protocol 2: TiCl₃ (McMurry-Nef) |
| Key Reagents | Sodium Methoxide, Ozone, Dimethyl Sulfide | Aqueous Titanium(III) Chloride, Ammonium Acetate |
| Reaction Temperature | -78 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 2-4 hours |
| pH Conditions | Basic/Neutral -> Neutral | Buffered (near neutral) |
| Advantages | High yields often reported. | Very mild conditions, commercially available reagent. |
| Disadvantages | Requires an ozone generator; potential for over-oxidation if not carefully controlled. | Stoichiometric use of titanium reagent; potential for metal contamination in the product. |
| Compatibility | Good for acid-sensitive groups. | Excellent for acid-sensitive groups like Boc. |
Troubleshooting and Field-Proven Insights
-
Incomplete reaction (Protocol 1): Ensure the complete formation of the nitronate salt before ozonolysis. Anhydrous conditions are crucial. Incomplete ozone addition can also be a cause; ensure a persistent blue color is observed.
-
Low Yield (Protocol 2): The quality of the commercial TiCl₃ solution can vary. It is advisable to use a freshly opened bottle or titrate the solution before use. Ensure efficient stirring to manage the biphasic nature of the reaction.
-
Side Product Formation: In the case of the ozonolysis, over-oxidation can be an issue. Careful monitoring of the ozone addition is key. For the TiCl₃ method, if the reaction is sluggish, gentle heating (e.g., to 40 °C) may be beneficial, but should be monitored closely for decomposition.
-
Boc Deprotection: If any Boc deprotection is observed, it indicates acidic conditions. In the TiCl₃ method, ensure the buffer is effective. For both protocols, avoid acidic conditions during work-up and purification.
Conclusion
Both the oxidative ozonolysis and the reductive TiCl₃-mediated methods offer viable and mild pathways for the Nef reaction on the sensitive substrate, this compound. The choice between the two will depend on the available equipment (ozone generator) and the desired scale of the reaction. The TiCl₃ method is often more convenient for small to medium-scale laboratory synthesis due to its operational simplicity. Careful execution of these protocols will enable the efficient synthesis of the desired 4-oxopiperidine derivative, a key building block in drug discovery and development.
References
- Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron, 60(5), 1017–1047.
- Ballini, R., Bosica, G., Fiorini, D., & Petrini, M. (2002). Unprecedented, selective Nef reaction of secondary nitroalkanes promoted by DBU under basic homogeneous conditions. Tetrahedron Letters, 43(30), 5233-5235.
- Ceccherelli, P., Curini, M., Marcotullio, M. C., Epifano, F., & Rosati, O. (1998). A new, mild and efficient procedure for the conversion of nitro groups into carbonyls.
- Gascoigne, E. S. J. (2015).
- Hwu, J. R., Josephrajan, T., & Tsay, S.-C. (2006). Silicon-Catalyzed Conversion of Nitro Compounds into Ketones and Poly(1,3-diketones). Synthesis, 2006(19), 3305-3308.
- Nef, J. U. (1894). Ueber die Constitution der Salze der Nitroparaffine. Justus Liebigs Annalen der Chemie, 280(2‐3), 263-291.
- McMurry, J. E., & Melton, J. (1973). A method for the reductive conversion of nitro groups to carbonyls. Journal of the American Chemical Society, 95(25), 8344-8345.
- Organic Syntheses. (1977). Conversion of nitro to carbonyl by ozonolysis of nitronates: 2,5-heptanedione. Organic Syntheses, 57, 36.
- Pinnick, H. W. (1990). The Nef Reaction. Organic Reactions, 38, 655-792.
- Sedelmeier, J., Ley, S. V., Baxendale, I. R., & Baumann, M. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. Organic Letters, 12(16), 3618-3621.
- Sun, W., et al. (2018). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 23(10), 2465.
- Willand-Charnley, R., Fisher, T. J., Johnson, B. M., & Dussault, P. H. (2012). Ozonolysis of Alkenes in the Presence of Carbonyl Oxides. Organic Letters, 14(9), 2242-2245.
-
Wikipedia contributors. (2023, November 28). Nef reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
- ARKIVOC. (2006).
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Use of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate in parallel synthesis
Application Note & Protocols
Topic: Use of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate in Parallel Synthesis
Audience: Researchers, scientists, and drug development professionals.
Harnessing a Trifunctional Scaffold: this compound for Accelerated Drug Discovery
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern drug discovery, the rapid generation of structurally diverse and medicinally relevant compound libraries is paramount. Parallel synthesis stands out as a key enabling strategy, yet its efficiency is fundamentally dependent on the quality and versatility of the chemical building blocks employed. This compound emerges as a scaffold of significant strategic value. Synthesized readily via a base-catalyzed Henry (nitroaldol) reaction between N-Boc-4-piperidone and nitromethane, this molecule incorporates three critical functional handles within a single, compact structure: a Boc-protected piperidine ring, a tertiary alcohol, and a primary nitroalkane.[1][2][3]
The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently found in marketed drugs due to its favorable pharmacokinetic properties. The tertiary alcohol provides a fixed stereocenter and a potential hydrogen bond donor. However, the true synthetic power of this building block lies in the latent reactivity of the nitro group. Far from being an inert substituent, the nitro group is a versatile precursor to other essential functionalities, most notably primary amines and carbonyls.[4][5] This application note provides a detailed guide to leveraging this trifunctional building block in parallel synthesis workflows to rapidly generate diverse libraries of novel chemical entities.
Core Chemistry: From a Single Scaffold to Multiple Pharmacophores
The synthetic utility of this compound stems from the selective and high-yielding transformations of the nitromethyl group. These reactions create distinct molecular scaffolds, each serving as a new starting point for library diversification.
Caption: Core diversification pathways from the central building block.
The three primary transformations are:
-
Reduction of the Nitro Group: This is arguably the most valuable transformation, converting the nitroalkane into a primary amine to yield a 1,2-amino alcohol derivative.[5][6] This scaffold is a cornerstone in medicinal chemistry, providing two points for further diversification and multiple hydrogen bonding sites.
-
The Nef Reaction: Acidic or oxidative hydrolysis of the nitronate salt converts the nitromethyl group into a carbonyl.[7][8][9] This reaction creates a unique spirocyclic α-hydroxy ketone, a rigid scaffold that can be elaborated through ketone chemistry.
-
Reductive Denitration: This process removes the nitro group entirely, replacing it with a hydrogen atom to yield the corresponding 4-methyl-4-hydroxypiperidine derivative.[10] This pathway is useful for structure-activity relationship (SAR) studies where the influence of the polar nitro or amino group needs to be assessed.
Protocols for Parallel Synthesis
The following protocols are designed for execution in multi-well plates (e.g., 24- or 96-well formats) and are compatible with automated liquid handlers and parallel purification systems.
Protocol 1: Parallel Reduction of Nitro Group to Primary Amine (Scaffold A)
This protocol details the conversion of the title building block into Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate. Catalytic hydrogenation is the preferred method due to its clean conversion and simple workup.
Rationale & Expertise: Catalytic hydrogenation using Palladium on carbon (Pd/C) is highly efficient for reducing both aliphatic and aromatic nitro groups.[11] The primary advantage in a parallel synthesis context is the heterogeneous nature of the catalyst, which is easily removed by filtration, eliminating the need for complex aqueous workups. This minimizes potential cross-contamination and simplifies downstream processing. Alternative reagents like Zinc or Tin(II) chloride in acidic media can also be used and may be preferable if the library contains functional groups sensitive to hydrogenation (e.g., alkenes, alkynes, or some protecting groups).[11]
Step-by-Step Methodology:
-
Arraying the Substrate: To each well of a 24-well plate, add a solution of this compound (1.0 eq, e.g., 27.4 mg, 0.1 mmol) in a suitable solvent (e.g., 1 mL of Methanol or Ethyl Acetate).
-
Catalyst Addition: To each well, add 10% Palladium on carbon (10% w/w of substrate, e.g., 2.7 mg).
-
Scientist's Note: For automated systems, a slurry of the catalyst in the reaction solvent can be prepared and dispensed. Ensure the slurry is well-agitated to maintain homogeneity.
-
-
Hydrogenation: Seal the reaction plate with a pierceable mat. Place the plate into a parallel hydrogenation reactor. Purge the system with Nitrogen (3 cycles) and then with Hydrogen (3 cycles). Pressurize the reactor with Hydrogen gas (50-100 psi).
-
Reaction: Agitate the reaction plate at room temperature for 4-16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis, checking for the disappearance of the starting material and the appearance of the product mass.
-
Work-up: Depressurize the reactor and purge with Nitrogen. Unseal the plate. Add 0.5 mL of Methanol to each well to rinse. Filter the contents of each well through a filter plate (e.g., containing a pad of Celite®) into a clean collection plate.
-
Isolation: Concentrate the filtrate in each well under a stream of nitrogen or using a centrifugal evaporator to yield the product, Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate, typically as a white solid or viscous oil.
Expected Outcome & QC:
-
The reaction should proceed to >95% conversion.
-
QC: Confirm product identity via LC-MS analysis (Expected [M+H]⁺ = 245.18). The product is now ready for use in subsequent diversification steps.
| Parameter | Condition | Rationale & Notes |
| Reducing Agent | H₂, 10% Pd/C | Clean, high-yielding. Catalyst removed by filtration.[11] |
| Solvent | Methanol (MeOH) or Ethyl Acetate (EtOAc) | Excellent solubility for substrate and product. |
| Pressure | 50-100 psi H₂ | Sufficient for efficient reduction at room temperature. |
| Temperature | 20-25 °C (RT) | Mild conditions prevent side reactions. |
| Time | 4-16 h | Monitor by LC-MS for completion. |
Protocol 2: Parallel Library Elaboration via Amide Coupling
This protocol demonstrates the diversification of the newly formed primary amine (Scaffold A) through parallel amide bond formation with a library of carboxylic acids.
Rationale & Expertise: Amide coupling is a robust and reliable reaction in medicinal chemistry. Using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides rapid and clean conversions under mild conditions, making it ideal for parallel synthesis.
Caption: Workflow for parallel amide library generation.
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Carboxylic Acids: Prepare a plate of diverse carboxylic acids (1.2 eq, e.g., 0.12 mmol) in a suitable solvent like DMF or NMP (e.g., 0.5 mL per well).
-
Amine (Scaffold A): Prepare a stock solution of the product from Protocol 1 (1.0 eq, e.g., 0.1 mmol scale) in DMF or NMP.
-
Reagents: Prepare a stock solution of HATU (1.3 eq) and DIPEA (3.0 eq) in DMF or NMP.
-
-
Activation: To the carboxylic acid plate, add the HATU/DIPEA reagent solution to each well. Allow to activate for 15-30 minutes at room temperature.
-
Coupling Reaction: Using a liquid handler, dispense the amine (Scaffold A) stock solution into each well of the activated carboxylic acid plate.
-
Incubation: Seal the plate and shake at room temperature for 4-12 hours. Monitor a representative reaction by LC-MS.
-
Quench & Work-up: Quench the reactions by adding water to each well. The products can be isolated using various parallel techniques:
-
Liquid-Liquid Extraction: Add an immiscible organic solvent (e.g., Ethyl Acetate), mix, and separate the layers.
-
Solid-Phase Extraction (SPE): Pass the reaction mixture through an appropriate SPE cartridge (e.g., reverse-phase C18) to retain the product, wash away impurities, and then elute the final compound.
-
-
Analysis and Storage: Analyze the purity of each library member by LC-MS and/or UPLC. Store the final compound plate appropriately.
Safety and Handling
-
Nitroalkanes: Nitroalkanes are energetic materials and should be handled with care. Avoid exposure to heat, shock, or strong bases in high concentrations, which can lead to exothermic decomposition. Perform reactions in a well-ventilated fume hood.[12]
-
Reagents: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling all chemicals.[13][14] Coupling agents like HATU are sensitizers. Bases like DIPEA are corrosive.
-
Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation reactor is used according to the manufacturer's instructions in an area free from ignition sources.
Conclusion
This compound is more than a simple building block; it is a strategic platform for library synthesis. Its true power is unlocked through the versatile chemistry of the nitro group, which acts as a synthetic linchpin to generate fundamentally different molecular scaffolds. By integrating the robust protocols described herein into parallel synthesis workflows, drug discovery teams can significantly accelerate the generation of novel, diverse, and medicinally relevant compound libraries, ultimately shortening the timeline for identifying promising new therapeutic candidates.
References
- Henry, L. (1895). Formation Synthétique d'alcools nitrés. Comptes rendus hebdomadaires des séances de l'Académie des sciences, 120, 1265-1268. (Source provided by general chemical knowledge of the Henry Reaction).
-
SlidePlayer. (n.d.). Nef reaction and its applications in chemistry. [Link][15]
-
ChemRxiv. (2024). Photocatalytic Denitrative Alkenylation of Nitroalkanes. [Link][17]
-
ResearchGate. (2020). General description of protodenitration of nitroalkanes. [Link][10]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. [Link][18]
-
Organic Chemistry Portal. (n.d.). Henry Reaction - Common Conditions. [Link][19]
-
Journal de la Société Chimique de Tunisie. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in water and biphasic conditions (water-dichloromethane). [Link][20]
-
Frontiers in Chemistry. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. [Link][21]
-
ResearchGate. (2011). Nitroalkanes as Key Compounds for the Synthesis of Amino Derivatives. [Link][5]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link][11]
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Boc-deprotection of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
An Application Guide to the Acid-Mediated Boc-Deprotection of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
Abstract
The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in modern organic synthesis, valued for its stability under a wide range of conditions and its facile removal under acidic treatment.[1][2] This application note provides a comprehensive guide for the deprotection of this compound to yield 4-(nitromethyl)piperidin-4-ol, a key intermediate for various downstream applications in medicinal and materials chemistry. We present two robust, field-proven protocols utilizing Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in dioxane, respectively. This guide delves into the underlying reaction mechanism, offers a comparative analysis of the protocols, and provides detailed, step-by-step instructions for execution, workup, and product characterization, designed for researchers, scientists, and drug development professionals.
Scientific Foundation: The Mechanism of Acid-Catalyzed Boc-Deprotection
The cleavage of the Boc group is an acid-catalyzed process that proceeds through a specific and well-understood E1 elimination pathway. The reaction is engineered to generate highly stable byproducts, which drives the reaction to completion.
The mechanism unfolds in three key stages:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl). This step activates the carbamate, making it a better leaving group.[3][4]
-
Carbocation Formation: The protonated intermediate collapses, leading to the irreversible loss of a highly stable tert-butyl carbocation and the formation of an unstable carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas (CO₂) and the free amine.[5] In the acidic medium, the newly liberated amine is immediately protonated to form its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).
The tert-butyl cation is subsequently quenched by deprotonation to form isobutylene gas or by reacting with any available nucleophiles.[4][6] The evolution of two gaseous byproducts (CO₂ and isobutylene) is a key thermodynamic driving force for this reaction.
Comparative Protocols: TFA vs. HCl in Dioxane
The choice of acidic reagent is critical and depends on the substrate's stability, desired salt form of the final product, and available laboratory resources. Below, we present two standard protocols and a comparative analysis to guide your selection.
| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: 4M HCl in 1,4-Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Typical Time | 30 minutes - 2 hours[7] | 1 - 4 hours[7][8] |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Workup | Evaporation followed by basic aqueous wash (e.g., NaHCO₃) to yield the free amine.[7][9] | Precipitation and filtration, or evaporation, to directly yield the hydrochloride salt.[7][8] |
| Advantages | Very fast and highly effective; TFA and DCM are highly volatile, simplifying removal.[7] | Often provides a cleaner workup via precipitation; yields the stable HCl salt directly; highly selective.[10][11][12] |
| Disadvantages | TFA is highly corrosive and requires careful handling; aqueous workup may be difficult for water-soluble products.[9] | Reaction can be slower; 1,4-Dioxane is a suspected carcinogen and has a high boiling point. |
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is prized for its speed and efficiency. The use of a volatile solvent and reagent simplifies post-reaction processing.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, this compound (1.0 eq), in anhydrous DCM to a concentration of approximately 0.1–0.2 M.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
TFA Addition: Slowly add TFA (5-10 eq) to the stirred solution. A common and effective combination is a 25% solution of TFA in DCM.[7] Caution: TFA is highly corrosive. Perform this addition in a certified chemical fume hood while wearing appropriate PPE.[13][14]
-
Reaction & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralization & Extraction: Dissolve the resulting residue in ethyl acetate. Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.
-
Aqueous Washes: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the deprotected product, 4-(nitromethyl)piperidin-4-ol, as a free amine.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This protocol is an excellent alternative, particularly when the direct isolation of the hydrochloride salt is desired, which often improves stability and handling.
Materials:
-
This compound
-
4M solution of HCl in 1,4-Dioxane
-
Diethyl ether (or MTBE), anhydrous
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound (1.0 eq), add the 4M solution of HCl in 1,4-dioxane (10-20 eq of HCl).[3][8] The starting material may not fully dissolve initially.
-
Reaction & Monitoring: Stir the resulting suspension or solution at room temperature for 1-4 hours. In many cases, the deprotected hydrochloride salt will precipitate out of the solution as a solid.[8] Monitor the reaction by TLC or LC-MS.
-
Product Isolation (Method A - Filtration): If a precipitate has formed, collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold, anhydrous diethyl ether to remove dioxane and any soluble impurities. Dry the solid under vacuum to yield 4-(nitromethyl)piperidin-4-ol hydrochloride.
-
Product Isolation (Method B - Evaporation): If no precipitate forms, remove the solvent and excess HCl under reduced pressure. Causality: This may require heating on the rotary evaporator due to the high boiling point of dioxane. Co-evaporation with a solvent like toluene can aid in removing final traces. The resulting solid or oil is the desired hydrochloride salt. It can be further triturated with diethyl ether to induce solidification and remove impurities.
Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for the Boc-deprotection process.
Caption: General workflow for acid-mediated Boc-deprotection.
Product Characterization
Confirmation of successful deprotection is achieved by analyzing the final product with standard spectroscopic techniques:
-
¹H NMR: The most telling sign is the complete disappearance of the large singlet corresponding to the nine tert-butyl protons, typically found around 1.4-1.5 ppm. The appearance of a new, often broad, signal for the N-H proton of the ammonium salt will also be observed.
-
¹³C NMR: Look for the disappearance of the Boc carbonyl carbon signal (~155 ppm) and the quaternary carbon of the tert-butyl group (~80 ppm).
-
Mass Spectrometry (MS): The molecular ion peak of the product will be 100.12 m/z units lower than that of the starting material, corresponding to the mass of C₅H₈O₂.
-
Infrared (IR) Spectroscopy: The strong C=O stretch of the carbamate (~1680-1700 cm⁻¹) will be absent, and new N-H stretching bands will appear in the 3200-3500 cm⁻¹ region.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (safety goggles, lab coat, appropriate gloves) must be worn.[13]
-
Trifluoroacetic Acid (TFA): TFA is extremely corrosive and can cause severe chemical burns upon contact.[15][16][17] It is also volatile and has a pungent odor. Avoid inhalation of vapors.[13] Always use chemical-resistant gloves (butyl rubber or Viton are recommended for larger quantities).[13]
-
4M HCl in Dioxane: This solution is corrosive. 1,4-Dioxane is flammable and a suspected human carcinogen. Avoid inhalation and skin contact.
-
Reaction Off-gassing: The reaction liberates CO₂ and isobutylene gas.[4] Ensure the reaction vessel is not sealed to prevent pressure buildup.
-
Nitro Compounds: The product contains a nitroalkane moiety. While generally stable, nitroalkanes can be shock-sensitive or explosive, particularly when heated or mixed with strong bases or oxidizing/reducing agents.[18][19] Handle with care and avoid excessive heat.
References
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- University of Washington. (n.d.). Trifluoroacetic Acid SOP.
- New Jersey Department of Health. (n.d.). Hazard Summary: Trifluoroacetic Acid.
- Amherst College. (2024). Standard Operating Procedures for working with Trifluoroacetic Acid.
- Thermo Fisher Scientific. (2009). Trifluoroacetic Acid - Safety Data Sheet.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]
- Benchchem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
- Penta chemicals. (2025). Nitromethane - Safety Data Sheet.
- Loba Chemie. (n.d.). Nitromethane for Synthesis - Safety Data Sheet.
- Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
- Carl ROTH. (n.d.). Safety Data Sheet: Nitromethane.
- Vanderbilt University. (2023). Chemical Safety Protocol: Nitromethane.
- Fisher Scientific. (2009). Safety Data Sheet: Nitromethane-d3.
- Reddit. (2014). Removal of Boc protecting group as workup?
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
- Sigma-Aldrich. (n.d.). N-Methyl-4-piperidinol.
- PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Google Patents. (n.d.). CN102464605B - Preparation method of 4-nitro-piperidine derivative.
- Arulraj, R. (2021).
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- El-Sayed, M. A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Iranian Chemical Society.
- European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
- Sundaresan, K., et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics.
- NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-.
- ChemBK. (2022). PIPERIDIN-4-OL.
- PubChem. (n.d.). Piperidin-4-ol.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. researchgate.net [researchgate.net]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. amherst.edu [amherst.edu]
- 15. nj.gov [nj.gov]
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- 18. pentachemicals.eu [pentachemicals.eu]
- 19. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Application of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate in spirocycle synthesis
Introduction: The Significance of Spirocyclic Piperidines in Modern Drug Discovery
Spirocyclic scaffolds are increasingly sought-after motifs in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity.[1][2] These characteristics allow for a more precise spatial arrangement of pharmacophoric features, which can lead to enhanced binding affinity, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties compared to their flatter, acyclic counterparts.[3] Among these, spiropiperidines are particularly prevalent in FDA-approved drugs and clinical candidates, forming the core of molecules targeting a wide range of diseases.[3][4]
The strategic introduction of a spiro-center onto a piperidine ring can lock the conformation of the piperidine, reducing the entropic penalty upon binding to a biological target. Furthermore, the creation of novel, three-dimensional chemical space opens up opportunities for intellectual property and the development of next-generation therapeutics.
This application note details a robust synthetic strategy for the preparation of novel spiro[piperidine-4,3'-isoxazolidine] derivatives, starting from the readily accessible building block, tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate . This approach leverages a key intramolecular [3+2] cycloaddition of a nitronate onto an exocyclic alkene, providing a versatile and efficient route to this valuable spirocyclic system.
Synthetic Strategy: An Intramolecular Cycloaddition Approach
The overall synthetic plan is a two-step process commencing with the dehydration of the tertiary alcohol in the starting material to generate a key alkene intermediate. This is followed by a base-mediated intramolecular [3+2] cycloaddition to construct the spiro-isoxazolidine ring system.
Caption: Overall two-step synthetic strategy.
Causality Behind Experimental Choices
-
Step 1: Dehydration: The conversion of the tertiary alcohol to an exocyclic methylene group is the critical first step. Tertiary alcohols are prone to dehydration under acidic conditions. A reagent such as Martin's sulfurane or Burgess reagent is chosen to promote clean elimination and minimize potential side reactions like rearrangement or Boc-deprotection that could occur under harsh acidic conditions.
-
Step 2: Intramolecular [3+2] Cycloaddition: This key ring-forming step exploits the nucleophilic character of the nitronate, formed by deprotonation of the nitroalkane with a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The nitronate then acts as a 1,3-dipole, attacking the proximate alkene in an intramolecular fashion to forge the spiro-isoxazoline N-oxide ring. This type of cycloaddition is a powerful method for constructing five-membered heterocyclic rings.[5][6]
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-methylene-4-(nitromethyl)piperidine-1-carboxylate (Alkene Intermediate)
Caption: Workflow for the dehydration step.
Materials:
-
This compound (1.0 equiv)
-
Burgess reagent (Methyl N-(triethylammoniumsulphonyl)carbamate) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C using an ice bath.
-
Add Burgess reagent (1.2 equiv) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired alkene intermediate.
Expert Insights: The use of Burgess reagent is advantageous as it typically provides clean dehydration under mild, neutral conditions, thus preserving the Boc protecting group and the sensitive nitro functionality. Over-heating should be avoided to prevent polymerization of the product.
Protocol 2: Synthesis of tert-Butyl spiro[piperidine-4,3'-isoxazolidine]-1-carboxylate 2'-oxide
Caption: Workflow for the intramolecular cycloaddition.
Materials:
-
tert-Butyl 4-methylene-4-(nitromethyl)piperidine-1-carboxylate (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv)
-
Toluene, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alkene intermediate (1.0 equiv) in anhydrous toluene under an inert atmosphere.
-
Add DBU (1.1 equiv) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC. The product, being more polar, should have a lower Rf value than the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1 M HCl to remove the DBU, followed by a wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the spiro[piperidine-4,3'-isoxazolidine] N-oxide product.
Trustworthiness and Self-Validation: The structure of the final spirocyclic product should be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the vinyl proton signals and the appearance of new diastereotopic protons corresponding to the newly formed isoxazolidine ring in the ¹H NMR spectrum are key diagnostic indicators of successful cyclization.
Data Summary and Expected Outcomes
| Step | Product | Key Transformations | Reagents | Typical Yield | Analytical Notes |
| 1 | tert-Butyl 4-methylene-4-(nitromethyl)piperidine-1-carboxylate | Dehydration of tertiary alcohol | Burgess Reagent | 75-85% | Appearance of exocyclic C=CH₂ signals in ¹H NMR (~4.8-5.0 ppm). |
| 2 | tert-Butyl spiro[piperidine-4,3'-isoxazolidine]-1-carboxylate 2'-oxide | Intramolecular [3+2] nitronate cycloaddition | DBU | 60-75% | Disappearance of alkene signals. Complex diastereotopic methylene proton signals appear. |
Alternative Synthetic Pathway: Reductive Cyclization to a Spiro-γ-lactam
An alternative, albeit more challenging, synthetic route involves the transformation of the nitro group into an amine, followed by cyclization to form a spiro-γ-lactam.[7][8] This pathway highlights the versatility of the starting material.
Caption: Conceptual alternative route to spiro-lactams.
This approach would first involve the reduction of the nitro group to a primary amine using standard conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with Zn/HCl). The resulting amino alcohol is a versatile intermediate. However, direct cyclization to a lactam is not straightforward. A multi-step sequence involving oxidation of the amine and subsequent lactamization would be necessary, representing a more complex synthetic challenge compared to the intramolecular cycloaddition route.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant spiro[piperidine-4,3'-isoxazolidine] derivatives. The detailed protocol, based on a dehydration followed by an intramolecular nitronate cycloaddition, offers a reliable and efficient method for accessing this novel chemical space. The resulting spirocyclic scaffold can be further elaborated, for instance, by reduction of the N-O bond of the isoxazolidine ring, to generate a diverse library of compounds for drug discovery programs.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Isoxazoline synthesis [organic-chemistry.org]
- 3. bepls.com [bepls.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Henry Reaction with Hindered Ketones
Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand the unique challenges researchers face. This guide provides in-depth troubleshooting and optimization strategies for the Henry (nitroaldol) reaction, specifically when dealing with sterically hindered ketones.
Introduction: The Challenge of Steric Hindrance
The Henry reaction is a powerful C-C bond-forming tool, creating β-nitro alcohols from nitroalkanes and carbonyl compounds.[1][2][3] While effective with aldehydes, the reaction's efficiency plummets when using ketones, particularly those with bulky substituents. This is due to two primary factors:
-
Reduced Electrophilicity: Ketones are inherently less electrophilic than aldehydes.
-
Steric Hindrance: Large groups surrounding the carbonyl carbon physically block the incoming nucleophilic nitronate, slowing down or preventing the reaction.[1][4] This steric clash also often leads to an unfavorable equilibrium, favoring the starting materials.[5]
This guide is structured as a series of frequently asked questions to directly address the common issues encountered in the lab.
Troubleshooting & FAQs
Question 1: Why is my Henry reaction with a hindered ketone showing little to no conversion?
This is the most common issue. Low reactivity stems from the high activation energy of the carbon-carbon bond formation step due to steric repulsion. The nucleophilic nitronate and the electrophilic ketone struggle to approach each other in the correct orientation for the reaction to occur.[1][4]
Initial Diagnostic Workflow
Before attempting complex modifications, verify your baseline conditions. This workflow helps isolate the problem.
Caption: Initial troubleshooting workflow for low conversion.
Core Explanation:
The mechanism begins with the deprotonation of the nitroalkane to form a nitronate anion.[6] This nucleophile then attacks the carbonyl carbon.[6] With a hindered ketone, this attack is sterically disfavored. Furthermore, all steps of the Henry reaction are reversible.[1] For sterically congested products, the retro-Henry reaction can dominate, breaking the product back down into starting materials.[1][5]
Solution: Focus on strategies that either enhance the reactivity of the ketone or employ a catalytic system designed to overcome steric barriers.
Question 2: My yield is very low. How can I improve it by modifying the reaction conditions?
When basic catalysis is insufficient, several modifications can be employed. The choice depends on the specific substrates and available equipment.
Strategy 1: High-Pressure Conditions
Applying high pressure (8-15 kbar) can significantly accelerate the reaction. According to Le Châtelier's principle, pressure favors the transition state that occupies a smaller volume. The formation of the C-C bond in the Henry reaction transition state leads to a decrease in volume, thus high pressure can drive the equilibrium toward the product. This method is often performed solvent-free, which also increases the effective concentration of reactants.
Strategy 2: Lewis Acid and Chiral Metal Catalysis
Using a Lewis acid or a metal catalyst is one of the most effective strategies. The catalyst coordinates to the carbonyl oxygen, increasing the electrophilicity of the ketone and making it more susceptible to nucleophilic attack. For asymmetric synthesis, chiral metal complexes are frequently used.[1]
-
How it works: The metal center acts as a Lewis acid, activating the ketone. A chiral ligand bound to the metal controls the facial selectivity of the nitronate attack, enabling enantioselective reactions even with challenging substrates like α-ketoesters.[7][8]
-
Common Systems: Copper(II) complexes with bis(oxazoline) ligands, and Zinc-based catalysts have shown great success.[9]
Table 1: Comparison of Catalytic Systems for Henry Reactions with Ketones
| Catalyst System | Ketone Substrate | Typical Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Cu(OTf)₂ / (S)-t-Bu-BOX | α-ketoesters | 10 - 20 | CH₂Cl₂ | -20 | Good to Excellent | Up to 97% | |
| Cinchona Alkaloid | α-ketoesters | 10 | CH₂Cl₂ | -20 | 85 - 99% | 90 - 97% | [8] |
| N,N'-Dioxide-Cu(I) | α-ketoesters | 10 | Toluene | 25 | Up to 99% | Up to 99% | [7] |
| Proazaphosphatrane (P(RNCH₂CH₂)₃N) | Aliphatic Ketones | 5 - 10 | THF | RT | Good | N/A (achiral) | [2] |
Strategy 3: Organocatalysis
Bifunctional organocatalysts, such as thioureas or cinchona alkaloids, can activate both the nitroalkane and the ketone simultaneously through hydrogen bonding, bringing them into close proximity in a specific orientation.[10] This pre-organization helps overcome the steric barrier.
Caption: Bifunctional organocatalyst activating both substrates.
Question 3: I'm observing significant side product formation. What are they and how can I prevent them?
With hindered ketones, the desired Henry reaction is slow, giving side reactions a chance to occur.
-
Retro-Henry Reaction: As mentioned, the reaction is reversible. If the product is sterically strained, it can easily revert to the starting materials, lowering the isolated yield.
-
Solution: Once the β-nitro alcohol is formed, immediately convert it to a more stable product. For example, perform a dehydration to the nitroalkene or an in-situ reduction of the nitro group. This pulls the equilibrium towards the product side.
-
-
Cannizzaro Reaction: If your ketone is non-enolizable and the conditions are strongly basic, a self-condensation of the ketone can occur.[1]
-
Solution: Avoid excessively strong bases or high base concentrations. Use catalytic amounts of base or switch to a Lewis acid/organocatalyst system that does not promote this pathway.
-
-
Dehydration: The β-nitro alcohol product can eliminate water to form a nitroalkene, especially under heat or with excess base.[2][6]
-
Solution: Maintain low reaction temperatures and use only a catalytic amount of base. If the nitroalkene is the desired product, this can be encouraged. If not, careful temperature control is crucial.
-
Protocols
Protocol 1: General Procedure for a Copper(II)-Catalyzed Asymmetric Henry Reaction with an α-Ketoester
This protocol is adapted from methodologies described for Cu-bis(oxazoline) catalyzed reactions.[8]
Materials:
-
Copper(II) triflate (Cu(OTf)₂)
-
(S)-tert-Butyl bis(oxazoline) ligand ((S)-t-Bu-BOX)
-
α-ketoester (1.0 equiv)
-
Nitromethane (10 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (0.1 equiv) and the (S)-t-Bu-BOX ligand (0.11 equiv).
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should turn a light blue/green color.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.
-
Add the α-ketoester (1.0 equiv) to the catalyst solution.
-
In a separate flask, dissolve nitromethane (10 equiv) and Et₃N (1.2 equiv) in a small amount of anhydrous CH₂Cl₂.
-
Slowly add the nitromethane/base solution to the reaction flask via syringe pump over several hours. A slow addition is critical to maintain a low concentration of the nitronate and suppress side reactions.
-
Allow the reaction to stir at -20 °C for 12-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitro alcohol.
Self-Validation: The protocol's success is validated by achieving high enantioselectivity (measured by chiral HPLC) and good yield, which confirms the catalyst's effectiveness in overcoming the steric barrier and controlling the stereochemistry.
Protocol 2: High-Pressure Henry Reaction (Solvent-Free)
Safety Warning: High-pressure reactions should only be performed by trained personnel using certified equipment.
Materials:
-
Hindered ketone (1.0 equiv)
-
Nitroalkane (1.5 - 2.0 equiv)
-
A non-nucleophilic base (e.g., DBU, 0.1 equiv) or a solid-supported base (e.g., Amberlyst A-21).
Procedure:
-
In a Teflon vial, combine the hindered ketone, nitroalkane, and the base.
-
Seal the vial inside the high-pressure reaction vessel.
-
Pressurize the system to 10-15 kbar.
-
Maintain the pressure and stir the reaction (if possible with the equipment) at room temperature for 24-72 hours.
-
Carefully and slowly depressurize the vessel.
-
Open the vessel and retrieve the reaction vial.
-
Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and work up as necessary (e.g., wash with dilute acid to remove a basic catalyst).
-
Purify the product via column chromatography.
References
-
Wikipedia. Henry reaction . [Link]
-
Symmetry. Organocatalytic Enantioselective Henry Reactions . [Link]
-
Indian Journal of Chemistry. Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review . [Link]
-
The Journal of Organic Chemistry. Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes . [Link]
-
Organic Chemistry Portal. Henry Reaction . [Link]
-
ResearchGate. Optimization of the Henry reaction . [Link]
-
Angewandte Chemie International Edition. Unveiling reliable catalysts for the asymmetric nitroaldol (Henry) reaction . [Link]
-
University of Windsor. Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction . [Link]
-
YouTube. Henry Reaction . [Link]
-
Journal of the American Chemical Society. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids . [Link]
-
ResearchGate. The Henry (Nitroaldol) Reaction | Request PDF . [Link]
-
YouTube. Steric hindrance . [Link]
-
SynArchive. Henry Reaction . [Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific nitroaldol (Henry) reaction. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies necessary to optimize your synthesis, improve yields, and ensure product purity.
Section 1: The Core Synthesis: Mechanism and Key Parameters
The synthesis of this compound is a classic example of the Henry reaction (also known as a nitroaldol reaction).[1] This carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane (nitromethane) to a ketone (N-Boc-4-piperidone).[2]
The reaction proceeds in three fundamental steps:
-
Deprotonation: A base removes the acidic α-proton from nitromethane to form a nucleophilic nitronate anion.[3]
-
Nucleophilic Attack: The carbon of the nitronate anion attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone.
-
Protonation: The resulting β-nitro alkoxide is protonated, typically by the conjugate acid of the base or during aqueous work-up, to yield the final β-nitro alcohol product.[4]
Caption: The primary mechanism for the Henry reaction.
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Typical Conditions | Rationale & Impact on Side Reactions |
| Base | Weak inorganic bases (K₂CO₃), organic amines (Et₃N), or catalytic strong bases (NaOH, KOH). | The choice and stoichiometry are critical. Strong bases or high concentrations can promote the retro-Henry reaction, dehydration, and decomposition of nitromethane.[3][5] |
| Solvent | Protic (MeOH, EtOH) or aprotic polar (THF, DCM). | Solvent choice affects the solubility of reactants and the stability of intermediates. Protic solvents can facilitate the final protonation step but may also influence the reaction equilibrium.[5] |
| Temperature | 0 °C to room temperature. | Lower temperatures generally favor the forward reaction and suppress the reversible retro-Henry process and other side reactions like dehydration.[5][6] |
| Reaction Time | 12-48 hours. | The reaction is reversible, so prolonged times can lead to product decomposition back to starting materials.[1] Progress should be monitored (e.g., by TLC) to determine the optimal endpoint. |
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is very low, and I'm recovering mostly unreacted N-Boc-4-piperidone. What's the primary cause?
A1: This is the most common issue and is almost always due to the reversibility of the Henry reaction, known as the retro-Henry reaction .[5] The equilibrium may strongly favor the starting materials under your current conditions.
Troubleshooting Steps:
-
Lower the Temperature: The retro-Henry reaction is often entropically favored at higher temperatures. Running the reaction at 0°C or even lower can shift the equilibrium toward the product.[5]
-
Re-evaluate Your Base: Ensure you are using at least a stoichiometric amount of a suitable base to generate the nitronate. If the base is too weak or insufficient, the reaction will not proceed efficiently.
-
Increase Nitromethane Concentration: Using nitromethane as a co-solvent or in a larger excess (e.g., 5-10 equivalents) can push the equilibrium towards the product according to Le Châtelier's principle.
-
Monitor, Don't Wait: Do not let the reaction run for an excessively long time. Monitor by TLC and quench the reaction once the formation of the product plateaus to prevent it from reverting to the starting materials.
Q2: My crude product is a dark brown or reddish, viscous oil, and the TLC plate is a complete mess. What happened?
A2: A dark, complex mixture indicates significant side reactions, likely involving the decomposition of nitromethane.
Causative Factors:
-
Excessive Base/Heat: Nitromethane can react violently or undergo self-condensation with strong bases, especially with heating. This can form highly colored, polymeric byproducts. For instance, strong bases can lead to the formation of sodium methazonate, a reddish-brown explosive compound.[7]
-
Cannizzaro-type Reactions: While less common for ketones, excessively strong basic conditions can promote disproportionation or condensation reactions.[1]
-
Impure Starting Materials: Ensure your nitromethane and N-Boc-4-piperidone are pure. Impurities can catalyze decomposition pathways.
Preventative Measures:
-
Use a weaker base (e.g., triethylamine) or a catalytic amount of a stronger base.
-
Maintain strict temperature control and add the base slowly at a low temperature.
-
Ensure your nitromethane is clean and colorless before use.
Q3: I've isolated a major impurity that is significantly less polar than my desired product on the TLC plate. What is it?
A3: The most likely candidate for a less polar byproduct is the dehydrated nitroalkene , tert-butyl 4-(nitromethylidene)piperidine-1-carboxylate. The β-nitro alcohol product can easily eliminate a molecule of water.[6]
Formation Conditions:
-
Heat: Running the reaction at elevated temperatures or during a high-temperature distillation will promote elimination.
-
Acidic or Basic Extremes: Both strong acid and strong base can catalyze the dehydration. This can occur during the reaction or during an improper aqueous work-up.
-
Chromatography: Prolonged exposure to silica gel, which is slightly acidic, can sometimes cause dehydration of the product on the column.
Mitigation Strategy:
-
Maintain low reaction temperatures.
-
Perform a neutral or slightly basic aqueous work-up.
-
If dehydration on the column is suspected, neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 0.5-1%).
Caption: Competing pathways in the synthesis.
Q2: How do I choose the right base and how much should I use?
A2: The base deprotonates nitromethane (pKa ≈ 10.2 in water, ~17 in DMSO) to initiate the reaction. [1][7]* Strong Bases (NaOH, KOH, t-BuOK): These should be used catalytically (e.g., 0.05-0.2 equivalents). They are very effective at generating the nitronate but greatly increase the risk of the retro-Henry reaction and nitromethane decomposition if used in stoichiometric amounts or at high temperatures. [8]* Weaker Bases (Et₃N, DBU, K₂CO₃): These are often a safer choice and are typically used in stoichiometric amounts (1.0-1.5 equivalents). They provide a more controlled reaction rate with a lower risk of violent decomposition, though the reaction may be slower.
-
Recommendation: For initial attempts, a weaker base like triethylamine in a protic solvent like ethanol is a reliable starting point.
Q3: What are the best practices for setting up and monitoring the reaction?
A3:
-
Inert Atmosphere: While not strictly required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential side oxidations and is good general practice.
-
Order of Addition: Add the N-Boc-4-piperidone, solvent, and nitromethane to the flask first and cool the mixture in an ice bath (0 °C). Then, add the base slowly, dropwise, to manage any exotherm.
-
TLC Monitoring: This is essential. Prepare a TLC plate with co-spots of your starting material and the reaction mixture. A typical solvent system is 30-50% Ethyl Acetate in Hexanes. The product should be a new, more polar spot (lower Rf) than the starting ketone. The reaction is often complete when the starting material spot has disappeared or is very faint.
Q4: How should I purify the final product?
A4: Flash column chromatography is the standard method.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40-50%) is usually effective.
-
Pro-Tip: As mentioned in Q3 of the troubleshooting guide, if you suspect product decomposition on the column, you can use neutralized silica or add ~0.5% triethylamine to your eluent to suppress dehydration. Collect fractions and analyze by TLC to isolate the pure product. The product is a white to off-white solid upon isolation. [9]
Section 4: Experimental Protocols
Protocol 4.1: Synthesis of this compound
Disclaimer: This protocol is a representative procedure and should be adapted and optimized by the end-user. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq, e.g., 5.0 g, 25.1 mmol). [9]2. Add ethanol (50 mL) and nitromethane (5.0 eq, e.g., 6.8 mL, 125.5 mmol).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Slowly add triethylamine (1.2 eq, e.g., 4.2 mL, 30.1 mmol) dropwise over 10 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC (30% EtOAc/Hexanes). The reaction is complete when the N-Boc-4-piperidone spot (Rf ≈ 0.6) is consumed and a new, more polar product spot is observed (Rf ≈ 0.3).
Protocol 4.2: Work-up and Purification
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent and excess nitromethane.
-
Dissolve the resulting residue in ethyl acetate (100 mL).
-
Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 15% to 40% ethyl acetate in hexanes to afford the pure product as a white solid.
Section 5: References
-
Sciencemadness Wiki. (2025). Nitromethane. [Link]
-
Wikipedia. (n.d.). Nitromethane. [Link]
-
Bloom Tech. (2025). Is N-Boc-3-carboethoxy-4-piperidone stable?. [Link]
-
ResearchGate. (2025). AtHNL-catalyzed retro-Henry reaction in the stereoselective cleavage of racemic β-nitroalcohols. [Link]
-
Greb, L., et al. (n.d.). Thermal Decomposition of Nitromethane and Reaction between CH3 and NO2. [Link]
-
PubChem. (n.d.). Nitromethane. [Link]
-
DTIC. (n.d.). A Mechanistic Study of Nitromethane Decomposition on Ni Catalysts. [Link]
-
Wikipedia. (n.d.). Henry reaction. [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]
-
ACS Publications. (n.d.). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction - Common Conditions. [Link]
-
YouTube. (2021). Cannizzaro Reaction. [Link]
-
MDPI. (2022). Nitroaldol Reaction. [Link]
-
PubMed Central (PMC). (2024). Synthetic applications of the Cannizzaro reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. [Link]
-
MDPI. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex.... [Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Nitromethane - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
Purification of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate by column chromatography
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Welcome to the technical support guide for the column chromatography purification of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific purification. This guide provides in-depth, experience-based solutions and scientifically grounded explanations to ensure the successful isolation of your target compound.
Introduction to the Challenge
This compound is a molecule of interest in medicinal chemistry, often serving as a key building block. Its purification via silica gel column chromatography, however, presents a unique set of challenges. The molecule's polarity, driven by the hydroxyl and nitro groups, combined with the bulky, lipophilic Boc-protecting group, creates a delicate balance that can be difficult to manage. Furthermore, the presence of a tertiary alcohol and a nitroalkane moiety introduces potential stability issues on the acidic surface of silica gel.[1][2][3] This guide will address these specific issues head-on, providing you with the necessary tools to troubleshoot and optimize your purification process.
Troubleshooting Guide: Common Problems and Solutions
This section addresses the most frequently encountered problems during the column chromatography of this compound. Each problem is analyzed from a mechanistic standpoint, followed by a step-by-step protocol for resolution.
Problem 1: Poor Separation of the Product from Impurities
Symptoms:
-
Broad, overlapping peaks in collected fractions.
-
Co-elution of the product with starting materials or byproducts, as observed by TLC or LC-MS.
-
Inability to achieve baseline separation on the TLC plate.
Root Cause Analysis: The polarity of this compound is significant, but it can be close to that of certain impurities, particularly unreacted starting materials or side-products. The selection of an inappropriate mobile phase is the most common reason for poor separation. A solvent system with either too high or too low an eluting strength will fail to provide adequate resolution.[4][5]
Solution Protocol:
-
Systematic Mobile Phase Screening:
-
Begin with a systematic screening of solvent systems using Thin-Layer Chromatography (TLC).
-
A common starting point for N-Boc protected piperidines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Test a range of ratios (e.g., 9:1, 8:2, 7:3, 1:1 Hexanes:Ethyl Acetate).
-
If separation is still poor, consider adding a small percentage (0.5-2%) of a more polar solvent like methanol or isopropanol to the ethyl acetate portion to increase the mobile phase polarity.[4]
-
For highly polar impurities, a dichloromethane/methanol system might also be effective.
-
-
TLC Analysis for Optimal Rf:
-
The ideal Rf (retardation factor) for the target compound on a TLC plate for good column separation is typically between 0.2 and 0.4.
-
An Rf in this range ensures that the compound spends sufficient time interacting with the stationary phase to separate from impurities, without requiring an excessive volume of solvent for elution.
-
-
Consideration of Additives:
-
Given the presence of a basic nitrogen in the piperidine ring (even though protected), tailing on the acidic silica gel can be an issue.
-
Adding a small amount of a basic modifier, such as triethylamine (Et3N) (typically 0.1-1%) to the mobile phase can help to mitigate this by neutralizing the acidic sites on the silica gel, leading to sharper peaks and improved separation.[6]
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase (Starting) | Hexanes/Ethyl Acetate | Good for moderately polar compounds.[4] |
| Mobile Phase (Alternative) | Dichloromethane/Methanol | For more polar compounds. |
| Target Rf | 0.2 - 0.4 | Optimal for column separation. |
| Additive (Optional) | 0.1-1% Triethylamine | Reduces peak tailing for basic compounds.[6] |
Problem 2: Low or No Recovery of the Product from the Column
Symptoms:
-
The product is not detected in any of the collected fractions, even after flushing the column with a highly polar solvent.
-
Significant streaking is observed on the TLC analysis of the crude mixture, which is not reflected in the eluted fractions.
-
The total mass of the recovered material is significantly lower than the amount of crude material loaded.
Root Cause Analysis: There are two primary causes for low or no product recovery: irreversible adsorption onto the silica gel or decomposition of the compound on the column.[1][3] The tertiary alcohol and the nitro group can interact strongly with the acidic silanol groups on the silica surface.[2][3] Nitroalkanes, in particular, can be sensitive to thermal and acidic conditions, potentially leading to degradation.[7][8]
Solution Protocol:
-
Stability Test on Silica:
-
Before committing to a large-scale column, perform a simple stability test.
-
Spot the crude material on a silica gel TLC plate.
-
Let the plate sit exposed to the air for 1-2 hours.
-
Run the TLC plate in the chosen solvent system and compare it to a freshly spotted plate. If new spots appear or the product spot diminishes, it indicates degradation on the silica.[1]
-
-
Deactivation of Silica Gel:
-
If instability is suspected, the silica gel can be deactivated.
-
Prepare a slurry of the silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Add 1% triethylamine (by volume) to the slurry and stir for 15-20 minutes.
-
Pack the column with this deactivated silica. This will cap the acidic silanol groups and reduce the likelihood of degradation.
-
-
Alternative Stationary Phases:
-
If the compound is highly sensitive to silica, consider using a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative for compounds that are unstable on acidic silica.[3][9] A trial run on an alumina TLC plate is recommended to determine the appropriate solvent system.
-
Florisil: This is another alternative stationary phase that is less acidic than silica gel.[1]
-
-
Column Flushing:
-
If you suspect the compound is strongly adsorbed but not degraded, flush the column with a very polar solvent system at the end of the run (e.g., 10-20% methanol in dichloromethane or ethyl acetate) to elute any remaining material.[3]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for dissolving my crude product before loading it onto the column?
A1: The ideal loading solvent is the mobile phase itself or a solvent that is less polar than the mobile phase.[10] Dissolve your crude product in the minimum amount of solvent required for complete dissolution.[10] Using a highly polar solvent to dissolve the sample can lead to poor separation, as the compound will be carried down the column too quickly with the strong solvent front, resulting in broad bands and co-elution.[11] If your compound has poor solubility in the mobile phase, you can use a slightly more polar solvent, but use it sparingly. An alternative for poorly soluble compounds is the "dry loading" technique.[10]
Dry Loading Protocol:
-
Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to the solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained.[10]
-
Carefully add this powder to the top of the packed column.[10]
Q2: My compound streaks badly on the TLC plate. What does this mean and how can I fix it?
A2: Streaking on a TLC plate is often an indication of strong interaction between the compound and the stationary phase, which can be due to the compound's polarity or its acidic/basic nature.[3] For this compound, the hydroxyl, nitro, and Boc-protected amine groups can all contribute to this. To address streaking:
-
Add a Modifier: As mentioned in the troubleshooting section, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the mobile phase can significantly reduce tailing and improve peak shape.[3]
-
Check for Overloading: Spotting too much material on the TLC plate can also cause streaking. Ensure you are using a dilute solution for spotting.
-
Consider a Different Stationary Phase: If modifiers do not resolve the issue, the compound may be interacting too strongly with silica. Testing on alumina TLC plates is a good next step.[3]
Q3: Can I use a gradient elution for this purification?
A3: Yes, a gradient elution can be very effective, especially if your crude mixture contains impurities with a wide range of polarities.
-
Step-Gradient Elution: Start with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 50% ethyl acetate) to elute compounds of increasing polarity.[1]
-
This method can help to sharpen peaks and reduce the total volume of solvent required for the purification.[1][12]
Q4: What are the best practices for packing the column to ensure good separation?
A4: A well-packed column is crucial for achieving high resolution.
-
Slurry Packing: Always prepare a slurry of the silica gel in the initial, least polar solvent. This helps to remove air bubbles and ensures a homogenous packing.[13]
-
Consistent Tapping: As you pour the slurry into the column, gently and continuously tap the sides of the column to encourage even settling of the stationary phase.[13]
-
Avoid Air Bubbles: Never let the solvent level drop below the top of the silica bed, as this can introduce air bubbles and create channels, which will ruin the separation.[13]
-
Protective Layer: Add a thin layer of sand on top of the packed silica to prevent the bed from being disturbed when you add solvent or your sample.[13]
Visualizing the Workflow
Column Chromatography Workflow
Caption: A standard workflow for column chromatography purification.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common chromatography issues.
References
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024-05-10). alwsci.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025-06-06). Phenomenex.
- How To Choose Mobile Phase For Column Chromatography? (2025-01-27). Chemistry For Everyone.
- Exploring the Different Mobile Phases in HPLC. (n.d.). Moravek.
- What is a good way to select mobile phase in chromatography? (2013-09-04).
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
- Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine. (n.d.). Benchchem.
- Asymmetric deprotonation of N-Boc-piperidines. (n.d.). ElectronicsAndBooks.
- Supplementary inform
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Technical Support Center: Synthesis of N-Boc-Piperidine Deriv
- How to purify tertiary alcohol? (2024-04-22).
- troubleshooting column chrom
- Selective Mono-Boc-Protection of Bispidine. (n.d.). Sciforum.
- Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
- Tert-butyl 4-(hydroxymethyl)
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.).
- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021-02-15). UNICAM.
- Process for the purification of nitro aliphatic compounds. (n.d.).
- N-Boc-Piperidines [Chemical Structural Class]. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
- Tert-butyl 4-hydroxypiperidine-1-carboxyl
- How to reduce carboxylic group to alcohol with nitro group untouched? (2013-02-21).
- Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). Organic Syntheses.
- Chromatography Troubleshooting. (2020-05-26). YouTube.
- tert-Butyl 4-(hydroxymethyl)
- What compounds are unstable in a silica gel column (chrom
- Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)
- Column chromatography methods for 2-Hydroxy-6-nitrobenzaldehyde purific
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019-07).
- tert-Butyl 4-(5-hydroxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate. (n.d.).
- Column chromatography. (n.d.). [Source not provided].
- EconoFit Macro-Prep t-Butyl and EconoFit Macro-Prep Methyl Hydrophobic Interaction Chromatography Columns, 1 ml. (n.d.). Bio-Rad.
- 24.6: Nitro Compounds. (2021-07-31). Chemistry LibreTexts.
- 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. (2021-02-19). YouTube.
- Improving the Purification Workflow With MaxPeak™ Premier OBD™ Preparative Columns: Isolation of Compounds From a Vitamin Beverage. (n.d.).
Sources
- 1. Chromatography [chem.rochester.edu]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. m.youtube.com [m.youtube.com]
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- 13. web.uvic.ca [web.uvic.ca]
Technical Support Center: Diastereoselectivity in the Henry Reaction of Cyclic Ketones
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of the diastereoselective Henry (nitroaldol) reaction, with a specific focus on cyclic ketone substrates. The formation of stereocenters in cyclic systems is a cornerstone of modern medicinal chemistry, and precise control over diastereoselectivity is paramount. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to empower you in your experimental endeavors.
I. Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in controlling diastereoselectivity in the Henry reaction with cyclic ketones?
A1: The primary challenge lies in the creation of two new stereocenters, which can result in four possible stereoisomers (two pairs of diastereomers: syn and anti).[1] Unlike aldehydes, ketones are generally less reactive, which can necessitate more forcing reaction conditions that may erode stereoselectivity.[2] The cyclic nature of the ketone imposes conformational constraints that influence the facial selectivity of the nucleophilic attack by the nitronate. Key factors that dictate the diastereomeric outcome include the choice of catalyst, solvent, base, and reaction temperature.[1] Furthermore, the reversibility of the Henry reaction (the retro-Henry reaction) can lead to epimerization at the carbon bearing the nitro group, scrambling the desired stereochemistry.[3][4]
Q2: How do I rationally select a catalyst to favor the syn or anti diastereomer?
A2: The diastereomeric outcome is highly dependent on the catalyst system and its ability to organize the transition state.[5]
-
For syn-selectivity: Certain catalyst systems are known to favor a closed, cyclic transition state. For example, some copper-diamine complexes, particularly in the presence of additives like pyridine, have demonstrated a preference for forming syn products.[6] This is often rationalized by a transition state model where the metal coordinates to both the nitronate and the ketone's carbonyl oxygen, minimizing steric interactions in a way that leads to the syn adduct.[5][7]
-
For anti-selectivity: An open or extended transition state is often invoked to explain anti-selectivity.[8] Some heterobimetallic catalysts, such as those involving a lanthanide and an alkali metal, have been shown to favor the formation of anti products.[5] The different ionic radii and coordination preferences of the two metals can disrupt the formation of a compact cyclic transition state.[5] Organocatalysts, like certain guanidine derivatives, can also promote anti-selectivity through a network of hydrogen bonding interactions.[5]
Q3: My reaction is showing low or no diastereoselectivity. What are the likely causes and how can I troubleshoot this?
A3: A lack of diastereoselectivity can stem from several factors:
-
Inappropriate Catalyst or Ligand: The chiral ligand is the primary director of stereochemistry. Ensure you are using a ligand known to be effective for cyclic ketones and that its enantiomeric purity is high.[4]
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of both diastereomers, leading to a loss of selectivity. Lowering the reaction temperature is a common strategy to enhance diastereoselectivity.[4]
-
Base Strength and Concentration: The choice and amount of base are critical. A base that is too strong or used in excess can accelerate the retro-Henry reaction, leading to erosion of the kinetic product ratio and formation of a thermodynamic mixture of diastereomers.[4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. A non-coordinating solvent may favor a closed transition state, while a polar, coordinating solvent might favor an open transition state. It is often beneficial to screen a range of solvents.
Q4: I'm observing significant formation of a nitroalkene byproduct. How can I prevent this dehydration reaction?
A4: The elimination of water from the β-nitro alcohol product to form a nitroalkene is a common side reaction, particularly with strong bases or high temperatures.[3] To minimize this:
-
Use a Weaker Base: Switch to a milder base that is still capable of generating the nitronate but is less likely to promote elimination.
-
Lower the Reaction Temperature: Dehydration is often favored at higher temperatures.
-
Careful Workup: During the reaction workup, avoid strongly acidic or basic conditions that could catalyze elimination. A buffered aqueous solution may be beneficial.
-
In Situ Protection: In some cases, it may be possible to protect the newly formed hydroxyl group in situ, although this adds complexity to the reaction.
II. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Retro-Henry Reaction: The equilibrium is not favoring the product.[4] 2. Catalyst Inactivity: The catalyst may be poisoned or not properly activated. 3. Low Reactivity of Ketone: Steric hindrance or electronic effects are disfavoring the reaction.[2] | 1. Lower Temperature: Shift the equilibrium towards the product.[4] 2. Catalyst Loading: Ensure correct catalyst loading and handle air-sensitive catalysts under an inert atmosphere. 3. Change Base/Solvent: Screen different bases and solvents to find more favorable conditions. |
| Poor Diastereoselectivity (Low dr) | 1. High Temperature: Not enough energy difference between the diastereomeric transition states. 2. Base-Induced Epimerization: The retro-Henry reaction is leading to a thermodynamic mixture.[9] 3. Incorrect Catalyst System: The chosen catalyst does not provide sufficient facial bias for the cyclic ketone. | 1. Decrease Temperature: Run the reaction at 0 °C, -20 °C, or even lower. 2. Weaker Base/Shorter Time: Use a milder base or shorten the reaction time to favor the kinetic product. 3. Screen Catalysts/Ligands: Experiment with different chiral ligands or metal catalysts known to be effective for cyclic ketones.[5][8] |
| Inconsistent Results | 1. Reagent Purity: Impurities in the ketone, nitroalkane, solvent, or base. 2. Atmospheric Contamination: Moisture or oxygen can deactivate sensitive catalysts. 3. Procedural Variations: Minor changes in addition rates, stirring speed, or temperature control. | 1. Purify Reagents: Distill the ketone and nitroalkane, and use freshly dried solvents. 2. Inert Atmosphere: Use Schlenk techniques or a glovebox for air- and moisture-sensitive reactions. 3. Standardize Procedure: Maintain consistent experimental parameters between runs. |
| Product Isolation Difficulties | 1. Product is an Oil: The β-nitro alcohol may not be crystalline. 2. Emulsion During Workup: Difficulty in separating aqueous and organic layers.[10] | 1. Chromatography: Use flash column chromatography for purification. 2. Workup Modification: Add brine to the aqueous layer to break emulsions, or filter the entire mixture through celite.[10] |
III. Mechanistic Insights & Visualizations
The diastereoselectivity in the Henry reaction is determined by the geometry of the transition state during the C-C bond formation. Two general models are often considered: a closed, metal-chelated transition state, which often leads to the syn product, and an open, extended transition state, which can favor the anti product.[5]
Caption: Generalized transition state models for the Henry reaction.
IV. Experimental Protocol: Asymmetric Henry Reaction of Cyclohexanone
This protocol is a representative example and may require optimization for specific substrates and catalyst systems.
Materials:
-
Chiral Copper(II)-bis(oxazoline) complex (catalyst)
-
Cyclohexanone (freshly distilled)
-
Nitromethane (or other nitroalkane)
-
Triethylamine (base, freshly distilled)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral Copper(II)-bis(oxazoline) complex (0.05 mmol, 5 mol%) in anhydrous DCM (2.0 mL).
-
Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.
-
Substrate Addition: Add cyclohexanone (1.0 mmol, 1.0 equiv.) to the catalyst solution, followed by the slow, dropwise addition of nitromethane (1.5 mmol, 1.5 equiv.).
-
Base Addition: Add triethylamine (0.1 mmol, 0.1 equiv.) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC, typically 24-48 hours), quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.[11]
Caption: Step-by-step experimental workflow for the Henry reaction.
V. References
-
Alvarez-Casao, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. [Link]
-
Shitova, E. D., et al. (2023). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 29(2), 5207. [Link]
-
Feng, X., et al. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry, 72(25), 9718-9721. [Link]
-
Wang, Y., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. Organic & Biomolecular Chemistry, 18(2), 229-246. [Link]
-
Wikipedia. (n.d.). Henry reaction. [Link]
-
Alvarez-Casao, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Transition state models of metal-catalyzed Henry reaction. ResearchGate. [Link]
-
Palomo, C. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 43(41), 5442-5444. [Link]
-
Buchler GmbH. (n.d.). Enantioselective Henry Reaction (Nitroaldol Reaction). [Link]
-
Zhang, X., et al. (2018). Asymmetric hydrogenation of aliphatic cyclic ketones catalysed by (R)-Cat1. ResearchGate. [Link]
-
O'Sullivan, B., et al. (2018). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction & lipase-mediated resolution. Tetrahedron, 74(6), 671-679. [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]
-
Li, H., et al. (2006). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society, 128(3), 732-733. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. almacgroup.com [almacgroup.com]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Preventing elimination side reactions in nitro alcohol synthesis
A Guide to Preventing Elimination Side Reactions in the Henry (Nitroaldol) Reaction
Welcome to the Technical Support Center for nitro alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize the Henry (nitroaldol) reaction and seek to minimize or eliminate unwanted side reactions, particularly the formation of nitroalkenes through elimination. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of elimination side reactions during nitro alcohol synthesis?
A1: The most prevalent side reaction in the base-catalyzed Henry reaction is the dehydration of the desired β-nitro alcohol product to form a nitroalkene.[1][2] This elimination is often thermodynamically favored and is strongly promoted by elevated temperatures, the presence of excess or strong bases, and substrates with acidic protons on the α-carbon (relative to the nitro group).[1][2][3]
Q2: Can you explain the mechanism of this base-catalyzed elimination?
A2: Certainly. The elimination typically proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. The process involves two main steps:
-
A base abstracts the acidic α-proton from the β-nitro alcohol, forming a resonance-stabilized nitronate anion (the conjugate base). This step is often reversible.
-
The nitronate intermediate then eliminates the hydroxide ion (–OH) from the β-carbon to form the C=C double bond of the nitroalkene.[4] This step is usually the rate-determining step. Elevated temperatures provide the necessary activation energy to drive this elimination pathway.[4][5]
Caption: Key pathways in the Henry reaction.
Q3: How do common reaction parameters influence the rate of elimination?
A3: Several parameters are critical for controlling the outcome:
-
Temperature: This is the most significant factor. Elevated temperatures strongly favor the elimination pathway.[5][6] Keeping the reaction at lower temperatures (e.g., 0 °C, room temperature, or even sub-zero for sensitive substrates) is the most effective strategy to suppress dehydration.[5]
-
Base Selection: Strong bases (e.g., alkali metal hydroxides, alkoxides) and high concentrations of base increase the equilibrium concentration of the nitronate intermediate, promoting the E1cB mechanism.[3][7] Using only a catalytic amount of a milder base (e.g., organic amines like triethylamine, DBU, or carbonates) is preferable for isolating the nitro alcohol.[1][3][7]
-
Solvent: The solvent can influence reaction rates and selectivity.[8][9] While its effect on elimination is not always straightforward, polar aprotic solvents like DMSO have been shown to accelerate the Henry reaction compared to polar protic solvents like water.[9] The choice should be made based on catalyst and substrate solubility and empirical testing.
Q4: Are there other significant side reactions to consider?
A4: Yes, two other side reactions are common:
-
Retro-Henry Reaction: The Henry reaction is reversible.[2][7] The β-nitro alcohol can decompose back into the starting nitroalkane and carbonyl compound. This equilibrium can prevent the reaction from reaching full conversion.
-
Cannizzaro Reaction / Aldol Condensation: With strong bases and certain aldehydes (especially those without α-hydrogens or sterically hindered substrates), self-condensation of the aldehyde can occur, leading to undesired byproducts.[2][7]
Troubleshooting Guide: From Nitroalkene to Nitro Alcohol
This section addresses specific experimental issues with actionable solutions.
Problem 1: My primary product is the nitroalkene, with only a low yield of the desired nitro alcohol.
-
Probable Cause A: Reaction Temperature is Too High. The activation barrier for elimination is being readily overcome. Dehydration of nitro alcohols derived from benzaldehydes can occur at temperatures as low as 40°C.[5]
-
Solution: Drastically reduce the reaction temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. For highly sensitive substrates, maintaining the temperature between -20 °C and 0 °C may be necessary. Monitor the reaction by TLC to find the optimal balance between reaction rate and side-product formation.
-
-
Probable Cause B: The Base is Too Strong or Used in Stoichiometric Amounts. Strong bases like NaOH, KOH, or alkoxides significantly increase the rate of elimination.
Problem 2: The reaction is very slow and stalls, leaving significant amounts of starting material.
-
Probable Cause: The Retro-Henry reaction is significant. The equilibrium between reactants and products is unfavorable under the current conditions.[2][10]
-
Solution: Drive the equilibrium forward. This can sometimes be achieved by increasing the concentration of one of the reactants (typically the more accessible one, like the nitroalkane). Alternatively, employing a more efficient catalytic system, such as a Lewis acid or a bifunctional organocatalyst, can stabilize the transition state and favor product formation under milder conditions.[1][11]
-
Problem 3: My crude NMR shows a complex mixture, and purification is difficult.
-
Probable Cause: Multiple side reactions are occurring. This could be a combination of elimination, retro-Henry, and aldehyde self-condensation.[7]
-
Solution: This scenario requires a systematic re-optimization of conditions.
-
Lower the Temperature: This is the first and most critical change to make.
-
Change the Base: Select a milder, non-nucleophilic organic base (e.g., DBU, TMG).[7]
-
Consider a Different Catalyst: Modern asymmetric catalysts, such as chiral metal complexes or organocatalysts, often operate under very mild conditions and can provide cleaner reaction profiles with high selectivity.[10][12]
-
-
// Nodes Start [label="Start:\nLow Yield of Nitro Alcohol?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckByproduct [label="Is Nitroalkene the\nMajor Byproduct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckStall [label="Is Reaction Stalled/\nIncomplete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions Temp [label="Probable Cause:\nTemperature too high.\n\nSolution:\nReduce temp (0°C or lower).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Probable Cause:\nBase too strong/concentrated.\n\nSolution:\nUse mild, catalytic base\n(e.g., Et3N, K2CO3).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Retro [label="Probable Cause:\nRetro-Henry reaction.\n\nSolution:\nIncrease reactant concentration;\nUse more active catalyst.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="Complex Mixture?\nRe-optimize all parameters:\n1. Lower Temperature\n2. Use Milder Base\n3. Consider New Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> CheckByproduct [label="Yes"]; Start -> Complex [label="No"]; CheckByproduct -> Temp [label="Yes"]; CheckByproduct -> CheckStall [label="No"]; Temp -> Base [style=dotted]; CheckStall -> Retro [label="Yes"]; CheckStall -> Complex [label="No"]; }
Caption: Troubleshooting workflow for the Henry reaction.
Comparative Summary: Reaction Conditions
This table summarizes the general impact of key parameters on the reaction outcome.
| Parameter | Condition Favoring β-Nitro Alcohol | Condition Favoring Nitroalkene (Elimination) | Rationale |
| Temperature | Low (-20 °C to 25 °C) | High (> 40 °C, reflux) | Elimination is an endothermic process with a higher activation energy, favored by increased thermal energy.[5] |
| Base | Weak, catalytic amount (e.g., Et₃N, DBU, K₂CO₃) | Strong, stoichiometric (e.g., NaOH, KOH, NaOMe) | Strong bases increase the concentration of the nitronate intermediate required for the E1cB elimination pathway.[3][7] |
| Reaction Time | As short as possible (monitor by TLC) | Prolonged | Longer reaction times, especially at elevated temperatures, increase the likelihood of the thermodynamically favored elimination product forming. |
| Workup | Prompt quenching with a mild acid (e.g., NH₄Cl) at low temperature. | Acidic or basic workup at room temp or higher. | The crude nitro alcohol can be sensitive and may eliminate during workup or purification if conditions are not kept mild and cool. |
Optimized Protocol: Synthesis of 2-Nitro-1-phenylethan-1-ol
This protocol is a general guideline for a Henry reaction designed to minimize elimination.
Materials:
-
Benzaldehyde (1.0 equiv)
-
Nitromethane (1.5 - 3.0 equiv)
-
Triethylamine (Et₃N) (0.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde and anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reactant Addition: Add nitromethane to the cooled solution, followed by the slow, dropwise addition of triethylamine (0.1 equiv) over 5 minutes. Causality Note: Slow addition of the catalytic base maintains a low concentration of the reactive nitronate, suppressing side reactions.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours until the benzaldehyde is consumed (typically 4-12 hours). Self-Validation: Monitoring ensures the reaction is stopped once complete, preventing potential degradation or elimination of the product over time.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and quench the reaction by adding cold, saturated aqueous NH₄Cl solution. Causality Note: A mild acidic quench neutralizes the base catalyst, preventing it from promoting elimination during workup.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure β-nitro alcohol.
References
-
Sciencemadness Wiki. (2025, September 6). Nitroaldol reaction. Sciencemadness Wiki. Retrieved January 19, 2026, from [Link]
-
Name-Reaction.com. (n.d.). Henry reaction. Name-Reaction.com. Retrieved January 19, 2026, from [Link]
-
Feng, X., et al. (2013). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Karasawa, T., et al. (2018). anti-Selective Catalytic Asymmetric Nitroaldol Reaction of α-Keto Esters: Intriguing Solvent Effect, Flow Reaction, and Synthesis of Active Pharmaceutical Ingredients. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Kostal, J., Voutchkova, A. M., & Jorgensen, W. L. (2012). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. Organic Letters. Retrieved January 19, 2026, from [Link]
-
Kostal, J., Voutchkova, A. M., & Jorgensen, W. L. (2012). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
SynArchive. (n.d.). Henry Reaction. SynArchive. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Henry reaction. Wikipedia. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of solvent on nitroaldol condensation reaction. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Journal of Chemical Sciences. (2014). Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2011). Organocatalytic Enantioselective Henry Reactions. ResearchGate. Retrieved January 19, 2026, from [Link]
-
RSC Advances. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (2021). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction - Common Conditions. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Henry Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting low conversion in the Nef reaction
Welcome to the technical support resource for the Nef reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting primary and secondary nitroalkanes into their corresponding aldehydes and ketones. Here, we address common challenges, particularly low conversion rates, through detailed troubleshooting guides and frequently asked questions in a direct, problem-solving format.
Troubleshooting Low Conversion in the Nef Reaction
Low conversion or yield is the most frequently encountered issue in the Nef reaction. The transformation is highly sensitive to reaction conditions, and success hinges on a nuanced understanding of its two distinct stages: the initial deprotonation to form a nitronate salt and the subsequent acid-mediated hydrolysis. This guide breaks down troubleshooting by reaction stage.
Part 1: Issues in Nitronate Salt Formation
The quantitative formation of the nitronate salt is a prerequisite for a successful Nef reaction.[1] Incomplete deprotonation means unreacted starting material will be carried into the acidic step, where it may be recovered unchanged or participate in side reactions.
FAQ 1: My conversion is low, and I'm recovering a significant amount of my starting nitroalkane. Is the deprotonation step failing?
Answer: This is a classic symptom of incomplete nitronate formation. The acidity of the α-proton on a nitroalkane is roughly comparable to that of a phenol (pKa ≈ 10), meaning a sufficiently strong base is required for complete and irreversible deprotonation.[1][2]
Scientific Rationale: The reaction begins with the removal of an α-proton by a base to form a resonance-stabilized nitronate anion. If the base is not strong enough, or if steric hindrance impedes its approach, an equilibrium will exist between the nitroalkane and the nitronate salt. When this mixture is introduced to the acid, any remaining nitroalkane will not react under the Nef pathway.
Troubleshooting Protocol:
-
Assess Your Base: Ensure the pKa of your base's conjugate acid is significantly higher than the pKa of your nitroalkane. Standard choices include sodium hydroxide, potassium hydroxide, or sodium ethoxide.[3]
-
Increase Base Equivalents: Use a slight excess (1.1 to 1.2 equivalents) of the base to drive the deprotonation to completion.
-
Extend Reaction Time/Increase Temperature: Allow sufficient time for the deprotonation to complete. For sterically hindered substrates, gentle heating may be required. Monitor the disappearance of the starting material by TLC if possible.
-
Solvent Choice: Ensure your base is soluble in the chosen solvent. Protic solvents like ethanol or methanol are common for this step.
| Parameter | Recommendation | Rationale |
| Base | NaOH, KOH, NaOEt, DBU | pKa of conjugate acid should be >12 to ensure complete deprotonation. |
| Equivalents | 1.1 - 1.2 eq | Drives equilibrium towards the nitronate salt. |
| Solvent | Methanol, Ethanol, Water | Must solubilize both the substrate and the base. |
| Temperature | 0 °C to RT (can be heated) | Balances reaction rate against potential side reactions. |
Part 2: Problems During the Acidic Hydrolysis Step
The hydrolysis of the nitronate is the defining step of the Nef reaction and is acutely sensitive to pH. The product distribution is strongly influenced by the acidity of the system.[4] The classic procedure involves adding the pre-formed nitronate salt solution to a cold, stirred, strong aqueous acid (e.g., H₂SO₄, HCl).[5]
FAQ 2: My reaction is producing a significant amount of an oxime byproduct instead of the desired ketone/aldehyde. What's wrong?
Answer: Oxime formation is a definitive indicator that the acidity of your hydrolysis step is too low (pH > 1).[3][6]
Scientific Rationale: The mechanism involves the protonation of the nitronate salt to form a nitronic acid. This intermediate must be protonated a second time to form a key cationic intermediate that is attacked by water.[7] If the acid concentration is insufficient, the reaction stalls, and the nitronic acid can rearrange and eliminate water to form an oxime, which is often a stable and undesired endpoint under these conditions.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxime byproduct formation.
Troubleshooting Protocol:
-
Verify Acid Concentration: The hydrolysis must be conducted in a strong aqueous acid, typically with a pH < 1.[5][8] A common choice is 3-4 M sulfuric acid.
-
Reverse Addition: The correct procedure is to add the basic nitronate salt solution slowly to a well-stirred, cold (0 °C) excess of the strong acid. Never add the acid to the nitronate salt solution, as this creates localized areas of low acidity, promoting oxime formation.
-
Temperature Control: Maintain a low temperature during the addition to dissipate heat from the neutralization and control the reaction rate.
FAQ 3: The reaction turned a deep blue color, but the conversion to the carbonyl product is poor. What does the blue color mean?
Answer: The deep blue color is characteristic of a 1-nitroso-alkanol intermediate, which is a key species in the reaction mechanism.[6][7] Its persistent presence without conversion to the final product suggests the reaction has stalled at this intermediate stage.
Scientific Rationale: After the addition of water to the cationic intermediate, a tetrahedral species is formed. This species eliminates a proton and water to generate the 1-nitroso-alkanol.[7] This intermediate is typically transient and rearranges to form the carbonyl compound and nitroxyl (HNO), which dimerizes and decomposes to N₂O (nitrous oxide) and water. If this final rearrangement and elimination step is slow or inhibited, the blue intermediate will accumulate.
Troubleshooting Protocol:
-
Allow More Time/Gentle Warming: The decomposition of the nitrosoalkanol can be slow. After the addition is complete, allow the reaction to stir at 0-5 °C for an extended period (e.g., 1-2 hours). If the color persists, allowing the mixture to slowly warm to room temperature may provide the energy needed to push the reaction to completion.
-
Ensure Sufficient Acidity: As with oxime formation, insufficient acidity can slow the final steps of the mechanism. Re-verify that your acid concentration is adequate.
Part 3: When the Classical Nef Reaction Fails
For complex molecules with acid-sensitive functional groups or challenging structural features, the classical Nef reaction conditions can be too harsh, leading to decomposition or low yields.[9] In these cases, alternative methods should be considered.
FAQ 4: My substrate contains acid-sensitive groups (e.g., acetals, silyl ethers) that are being cleaved under the reaction conditions. Are there milder alternatives?
Answer: Yes, numerous alternative protocols have been developed that avoid the use of strong Brønsted acids. Oxidative and reductive methods are the most common.[5]
Scientific Rationale: These methods still proceed through the nitronate salt but utilize a different reagent to trigger the conversion to the carbonyl. Oxidative methods use an oxidant to cleave the C=N double bond of the nitronate, while reductive methods convert the nitro group to a more easily hydrolyzable imine.
Comparison of Nef Reaction Variants:
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Classical | Strong Base (NaOH), then Strong Acid (H₂SO₄)[3] | Biphasic, pH < 1 | Inexpensive, well-established | Harsh, not suitable for acid-sensitive substrates, side reactions common[7] |
| Oxidative | Oxone®, KMnO₄, O₃[5][7] | Often buffered or basic | Milder, tolerates acid-sensitive groups, often higher yielding[9] | Reagents can be expensive, may over-oxidize primary nitroalkanes to carboxylic acids[4] |
| Reductive | TiCl₃, SnCl₂[4] | Buffered, aqueous | Mild, good for many substrates | Requires stoichiometric metal reagents, workup can be more complex |
Example Protocol: Oxidative Nef Reaction using Oxone® This procedure is adapted from P. Ceccherelli et al. and is effective for many substrates.[5]
-
Nitronate Formation: Dissolve the nitroalkane (1.0 eq) in a suitable solvent like methanol. Add a base such as DBU (1.5 eq) and stir until deprotonation is complete (monitor by TLC).
-
Oxidation: Prepare a separate solution of Oxone® (potassium peroxymonosulfate, ~2.0 eq) in water.
-
Reaction: Add the Oxone® solution to the nitronate salt solution and stir vigorously at room temperature. The reaction is often complete within 1-3 hours.
-
Workup: Quench the reaction with sodium bisulfite solution, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash, dry, and purify as usual.
General Reaction Mechanism Diagram:
Caption: Simplified mechanism of the classical Nef reaction.
References
-
Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link][5]
-
Wikipedia. (2023). Nef reaction. In Wikipedia. Retrieved from [Link][7]
-
Yamamoto, H., et al. (2021). Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. Organic Letters. Retrieved from [Link][9]
-
Professor Dave Explains. (2022, May 4). Nef Reaction (Introduction to Umpolung Chemistry) [Video]. YouTube. Retrieved from [Link][2]
-
Ballini, R., et al. (2003). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron. [This is a highly cited review, though a direct link is not available from the search results, it represents a key authoritative source in the field.][4]
-
Ballini, R., Bosica, G., Fiorini, D., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron, 60(5), 1017–1047. [This is a highly cited review, though a direct link is not available from the search results, it represents a key authoritative source in the field.][4]
-
Sukhorukov, A. Y., & Lesiv, A. V. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. Molecules, 28(2), 686. Retrieved from [Link][10]
-
Anderson, J. C., et al. (n.d.). Synthesis and transformations of β-nitroacetamides: Nef reaction and radical cyclisations. UCL Discovery. Retrieved from [Link][11]
-
Chemnoted. (n.d.). Nef Reaction: Mechanism, Examples, Limitations. Retrieved from [Link][1]
Sources
- 1. chemistry-reaction.com [chemistry-reaction.com]
- 2. youtube.com [youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Nef Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nef reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Improving the stability of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate during workup
An Application Scientist's Guide to Preserving the Integrity of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
Introduction: Navigating the Complexities of a Versatile Building Block
This compound is a valuable intermediate in medicinal chemistry, frequently synthesized via the Henry (nitroaldol) reaction between N-Boc-4-piperidone and nitromethane.[1][2] Its structure, however, houses the very seeds of its instability: a tertiary β-nitro alcohol moiety and an acid-sensitive tert-butoxycarbonyl (Boc) protecting group.[3][4] These features make the compound particularly susceptible to degradation during standard aqueous workup procedures, leading to diminished yields, purification challenges, and inconsistent results.
This technical support guide, designed for researchers and drug development professionals, provides a framework for understanding and mitigating the stability challenges associated with this molecule. Moving beyond a simple recitation of steps, we will explore the mechanistic rationale behind its degradation and present robust, field-tested protocols to ensure the isolation of your target compound with high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical instabilities of this compound?
The compound's instability is primarily rooted in two distinct structural features:
-
The β-Nitro Alcohol Moiety: This functional group is the product of a reversible Henry reaction.[1][4] Under basic conditions, particularly with heating, the reaction can revert to the starting materials (N-Boc-4-piperidone and the nitronate anion), a process known as a retro-Henry reaction.
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[3] Exposure to even moderately strong acids during workup can lead to its cleavage, yielding the unprotected piperidine ring, which can complicate purification and subsequent synthetic steps.
Q2: Which pH range is safest for the workup of this compound?
A carefully controlled pH is critical. The optimal range for aqueous washes and extractions is slightly acidic to neutral (pH 6-7) . This narrow window represents a crucial compromise:
-
Avoiding Basicity (pH > 8): Prevents the retro-Henry reaction. Nitroalkanes are acidic and form nitronate anions in the presence of a base, driving the equilibrium backward.[5][6]
-
Avoiding Strong Acidity (pH < 4): Prevents the cleavage of the Boc protecting group.[3]
Q3: Can this compound decompose at room temperature?
While relatively stable in a pure, solid form when stored correctly, it is significantly less stable in solution, especially with residual catalysts or acids/bases from the reaction. Nitroalkanes are energetic materials that can decompose exothermically at elevated temperatures.[5][7] During workup, it is best practice to maintain low temperatures (0-10 °C) whenever possible, especially during quenching and neutralization steps, to minimize the risk of both retro-Henry reaction and potential thermal decomposition.
Q4: Are there specific reagents or solvents to avoid during workup?
Yes. To ensure stability, you should strictly avoid:
-
Strong Acidic Washes: Do not use solutions like 1M HCl, 5% citric acid, or other strong acids.
-
Strong Basic Washes: Avoid aqueous solutions of NaOH, KOH, K₂CO₃, or other strong bases.
-
Prolonged Heating: Do not heat the reaction mixture during workup or concentrate the final product at temperatures above 40 °C.
Troubleshooting Guide: From Problem to Protocol
This section addresses common issues encountered during the workup and provides actionable solutions grounded in chemical principles.
Problem 1: Low Yield & Recovery of Starting Material
-
Symptom: Your crude NMR or TLC analysis shows significant amounts of N-Boc-4-piperidone and traces of nitromethane, with a correspondingly low yield of the desired product.
-
Plausible Cause: You are observing a classic retro-Henry reaction. This occurs when the basic catalyst used for the Henry reaction is not adequately neutralized, and the basic conditions persist during the aqueous workup, potentially exacerbated by any heat generated. The reaction equilibrium shifts back toward the starting materials.[4]
-
Solution: Controlled Neutralization Quench The key is to gently and completely neutralize the basic catalyst before proceeding with extraction.
-
Cool the completed reaction mixture in an ice-water bath to 0-5 °C.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl), a mild acidic salt, dropwise while monitoring the pH with test strips.
-
Cease addition once the aqueous phase reaches a stable pH of 6-7.
-
Proceed immediately to the extraction phase while keeping the mixture cool.
-
Problem 2: Appearance of a More Polar Byproduct
-
Symptom: TLC analysis shows a new, more polar spot (often with tailing on silica gel) that was not present in the initial reaction mixture. The final product may be difficult to purify or appears as a salt.
-
Plausible Cause: The Boc group has been partially or fully cleaved. This is a common result of using an acidic wash (e.g., to neutralize an amine base or quench a reaction) that is too strong. The resulting free secondary amine on the piperidine ring is significantly more polar and basic.[3]
-
Solution: Use of Neutral Washes Avoid all acidic washes. After a controlled quench (as described in Problem 1), perform washes exclusively with neutral solutions.
-
Following extraction into an organic solvent (e.g., ethyl acetate), wash the combined organic layers sequentially with:
-
Deionized Water (2x)
-
Saturated Aqueous Sodium Chloride (Brine) (1x)
-
-
The brine wash helps to break up emulsions and remove bulk water before the drying step.
-
Problem 3: Product is Difficult to Extract from the Aqueous Layer
-
Symptom: Despite multiple extractions with a standard solvent like dichloromethane (DCM) or ethyl acetate, a significant portion of the product remains in the aqueous phase, leading to low recovery.
-
Plausible Cause: The target molecule is highly polar due to the presence of both a hydroxyl and a nitro group.[8] Its solubility in less polar organic solvents can be limited, especially if the volume of the aqueous layer is large.
-
Solution: Optimize Extraction Protocol
-
"Salting Out": Before extraction, saturate the aqueous layer by adding solid sodium chloride (NaCl). This increases the polarity of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.
-
Use a More Polar Solvent System: Switch from DCM to ethyl acetate, which is more effective for moderately polar compounds. For particularly stubborn extractions, a mixture of 9:1 DCM/Isopropanol can be effective.
-
Increase Number of Extractions: Perform a higher number of extractions with smaller volumes of solvent (e.g., 5 x 50 mL is more effective than 2 x 125 mL).
-
Data & Workflow Summaries
Table 1: Recommended Workup Parameters
| Parameter | Recommended Condition | Rationale |
| Quenching Agent | Saturated Aqueous NH₄Cl | Mildly acidic; effectively neutralizes base without cleaving the Boc group. |
| Workup pH | 6 - 7 | Optimal compromise to prevent retro-Henry (basic) and Boc deprotection (acidic).[3][5] |
| Temperature | 0 - 10 °C (during quench/wash) | Minimizes rate of retro-Henry and potential thermal decomposition.[7] |
| Extraction Solvent | Ethyl Acetate | Good balance of polarity for extracting the product while leaving highly polar salts behind. |
| Aqueous Washes | 1. Deionized Water2. Brine (Saturated NaCl) | Removes water-soluble impurities without risking product degradation. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Efficiently removes residual water from the organic phase. |
| Concentration | Rotary Evaporation < 40 °C | Prevents thermal degradation of the final product.[9] |
Diagram 1: Key Degradation Pathways
Caption: Recommended workflow for stable product isolation.
References
- BenchChem. (2025). Stability of Nitroethane-1,1-d2 Under Different Conditions: An In-depth Technical Guide. BenchChem Technical Support.
- ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
- Wikipedia. Nitro compound.
- Unacademy. Reactions of nitro alkanes.
- Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
- BIOSYNCE Blog. (2025). What is the stability of piperidine?
- Sciencemadness Discussion Board. (2019). Failed nitro-aldol reaction. Possible cause and fix?
- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
- Course Notes. Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.
- BTC Blog. (2025). What are the storage stability of Piperidine Series compounds over time?
- BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. BenchChem Technical Support.
- Course Notes. Nitro compounds are an important class of organic compounds.
- Google Patents. Process for the purification of nitro aliphatic compounds.
- Unknown Source. (2020). NITRO COMPOUNDS.
- BenchChem. Technical Support Center: Purification of Nitrocyclopentane.
- YouTube. (2019). Henry Reaction or Nitro-Aldol Reaction (Part 2), Examples and Application.
- Reddit. (2023). Purification of strong polar and basic compounds.
- MDPI Encyclopedia. (2022). Nitroaldol Reaction.
- ResearchGate. (2025). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines.
- ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
- OSTI.GOV. Henry reaction resubmission.
- ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds.
- RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
- Sciencemadness Wiki. (2025). Nitroaldol reaction.
- Supplementary information. Experimental details for radical cascade cyclization.
- Organic Chemistry Portal. Henry Reaction.
- Wikipedia. Henry reaction.
- Jubilant Ingrevia. tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
- Alfa Chemistry. Henry Nitroaldol Reaction.
- PubChem. tert-butyl 4-hydroxypiperidine-1-carboxylate.
- ChemicalBook. This compound.
- PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
- Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- BLD Pharm. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitro compound - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the scale-up of this critical synthesis. The information presented here is grounded in established chemical principles and practical experience to ensure scientific integrity and reproducibility.
I. Reaction Overview: The Henry (Nitroaldol) Reaction
The synthesis of this compound is fundamentally a Henry or nitroaldol reaction.[1][2][3] This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane (nitromethane) to a ketone (Tert-butyl 4-oxopiperidine-1-carboxylate, also known as N-Boc-4-piperidone).[1][2] The resulting product, a β-nitro alcohol, is a valuable intermediate in organic synthesis due to the versatility of the nitro group, which can be reduced to an amine or converted to other functional groups.[1][4][5]
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Deprotonation: A base removes an acidic α-proton from nitromethane to form a nucleophilic nitronate anion.[1][4]
-
Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone.
-
Protonation: The resulting alkoxide is protonated to yield the final β-nitro alcohol product.
It is crucial to recognize that all steps in the Henry reaction are reversible.[1][3] This reversibility, known as the retro-Henry reaction, can significantly impact the overall yield and must be carefully managed, especially during scale-up.
Visualization of the Reaction Pathway
Caption: The Henry reaction pathway for the target synthesis.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound.
FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is one of the most frequent challenges in this synthesis. Several factors can contribute to this issue:
A. Incomplete Reaction/Stalled Reaction:
-
Insufficient Base: The choice and amount of base are critical. While strong bases can favor the reaction, they can also promote side reactions. For scaling up, consider using a milder base or a catalytic amount of a stronger base to minimize side product formation.
-
Reversibility (Retro-Henry Reaction): As the reaction is reversible, the product can revert to the starting materials.[1][3] To drive the equilibrium towards the product, consider using an excess of nitromethane.
-
Poor Solubility: N-Boc-4-piperidone has moderate solubility in some organic solvents.[6] Ensure your chosen solvent can fully dissolve the starting material at the reaction temperature.
Troubleshooting Steps:
-
Optimize Base and Stoichiometry:
-
If using a strong base like sodium hydroxide or potassium carbonate, ensure it is freshly prepared and accurately measured.
-
Experiment with milder bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Gradually increase the equivalents of nitromethane (e.g., from 1.5 to 3 equivalents) to shift the equilibrium.
-
-
Solvent Selection:
-
Methanol and ethanol are commonly used solvents. Ensure they are anhydrous, as water can interfere with the reaction.
-
Consider a co-solvent system to improve the solubility of the starting materials.
-
-
Temperature Control:
-
The Henry reaction is often exothermic.[7] Maintain a consistent and controlled temperature. Running the reaction at a lower temperature for a longer duration can sometimes improve the yield by minimizing side reactions.
-
B. Side Reactions:
-
Dehydration of the Product: The β-nitro alcohol product can undergo dehydration to form a nitroalkene, especially in the presence of a strong base and heat.[1][2]
-
Cannizzaro Reaction: Under strongly basic conditions, the ketone starting material can undergo a self-condensation reaction.[1]
-
Polymerization/Decomposition: Overheating or prolonged reaction times with strong bases can lead to the decomposition of reactants and products, often indicated by the reaction mixture turning dark brown or black.[8]
Troubleshooting Steps:
-
Minimize Dehydration:
-
Use the minimum effective amount of base.
-
Keep the reaction temperature low (e.g., 0-25 °C).
-
Quench the reaction as soon as it reaches completion (monitored by TLC or LC-MS).
-
-
Prevent Polymerization:
-
Add the base slowly to a cooled solution of the ketone and nitromethane to control the initial exotherm.
-
Avoid excessive reaction times.
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Base | Weak organic base (e.g., TEA) or catalytic strong base | Minimizes side reactions like dehydration and decomposition. |
| Nitromethane | 1.5 - 3.0 equivalents | Drives the reaction equilibrium towards the product side. |
| Solvent | Anhydrous Methanol or Ethanol | Good solubility for reactants and facilitates the reaction. |
| Temperature | 0 - 25 °C | Controls exothermicity and reduces the rate of side reactions. |
FAQ 2: I'm having difficulty purifying the final product. What are the best practices?
Purification can be challenging due to the polarity of the product and the presence of unreacted starting materials or side products.
A. Work-up Procedure:
-
Quenching: Carefully quench the reaction with a weak acid (e.g., saturated ammonium chloride solution) to neutralize the base and prevent further reactions during work-up.
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Multiple extractions will ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with brine to remove any remaining water.
B. Crystallization vs. Chromatography:
-
Crystallization: If the crude product is relatively clean, crystallization can be an effective and scalable purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) to induce crystallization. Using a seed crystal can be highly beneficial.[7]
-
Column Chromatography: For smaller scales or when high purity is required, silica gel column chromatography is the method of choice. The polarity of the product means a relatively polar eluent system will be needed (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Steps:
-
Optimize Extraction: Ensure the pH of the aqueous layer is appropriate during extraction to maximize the partitioning of your product into the organic phase.
-
Trial Crystallization: Before committing to a large-scale crystallization, perform small-scale trials with various solvent systems to identify the optimal conditions.
-
Chromatography Gradient: If using column chromatography, a shallow gradient of the polar solvent will provide better separation of the product from impurities.
FAQ 3: How can I confirm the identity and purity of my synthesized product?
Proper characterization is essential to confirm the successful synthesis of this compound.
A. Spectroscopic Methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation. Key expected signals include:
-
A singlet for the nine protons of the tert-butyl (Boc) group.[6]
-
Signals corresponding to the protons on the piperidine ring.
-
A signal for the hydroxyl proton.
-
A signal for the methylene protons of the nitromethyl group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show distinct signals for all the unique carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: Look for characteristic absorption bands for the hydroxyl (O-H), nitro (N-O), and carbamate carbonyl (C=O) functional groups.[6]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
B. Purity Analysis:
-
TLC (Thin-Layer Chromatography): A quick and easy way to assess the purity of the crude product and monitor the progress of purification.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a more accurate assessment of purity and can help identify any impurities.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Visualization of a Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield.
III. Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
-
Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
Nitromethane
-
Triethylamine (TEA)
-
Anhydrous Methanol
-
Saturated Ammonium Chloride Solution
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel (for chromatography, if needed)
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous methanol (approximately 5-10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
To the cooled solution, add nitromethane (2.0 eq).
-
Slowly add triethylamine (1.5 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexanes eluent). The reaction is typically complete within 4-8 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
-
IV. References
-
The Henry Reaction: Efficient Synthesis of 2-Nitroethanol at Scale. (n.d.). Google. Retrieved January 19, 2026, from
-
Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from
-
Henry reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Failed nitro-aldol reaction. Possible cause and fix? (2019, February 12). Sciencemadness Discussion Board. Retrieved January 19, 2026, from
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Failed nitroaldol condensation of 3,4,5-TMB and MeNO2 in MeOH... (2020, April 12). Reddit. Retrieved January 19, 2026, from
-
Henry Reaction. (2022, July 14). YouTube. Retrieved January 19, 2026, from [Link]
-
Nitroenolates. (2018, November 1). YouTube. Retrieved January 19, 2026, from [Link]
-
Nitroaldol Reaction. (2022, October 14). MDPI Encyclopedia. Retrieved January 19, 2026, from [Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Nitroaldol Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]
- 7. Sciencemadness Discussion Board - Failed nitro-aldol reaction. Possible cause and fix? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Base Catalysts for the Henry Reaction: From Classical to Chiral Systems
The Henry (or nitroaldol) reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] Discovered by Louis Henry in 1895, this versatile reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[1][2] These products are highly valuable synthetic intermediates, readily transformed into other crucial functional groups such as β-amino alcohols, α-nitro ketones, and nitroalkenes, which are integral to the synthesis of numerous pharmaceuticals and natural products.[1][2][4]
The choice of base catalyst is paramount in the Henry reaction, profoundly influencing reaction rates, yields, and, most critically, stereoselectivity. This guide provides a comprehensive comparison of different base catalysts, from simple inorganic and organic bases to sophisticated chiral metal complexes and organocatalysts. We will delve into the mechanistic nuances, present comparative experimental data, and provide detailed protocols to aid researchers in selecting the optimal catalytic system for their specific synthetic challenges.
The Mechanistic Heart of the Henry Reaction
The Henry reaction proceeds through a reversible, base-catalyzed mechanism.[1] Understanding this pathway is crucial for rational catalyst selection and reaction optimization.
-
Deprotonation: A base abstracts an α-proton from the nitroalkane, forming a resonance-stabilized nitronate anion.[3][5] The pKa of most nitroalkanes is around 17 in DMSO, necessitating a sufficiently strong base for this step.[1]
-
Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[2][5]
-
Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product.[1][5]
Caption: The general mechanism of the base-catalyzed Henry reaction.
A key challenge in the Henry reaction is controlling stereoselectivity, as the reversible nature of the reaction can lead to mixtures of enantiomers and diastereomers.[1] This has spurred the development of a wide array of advanced catalytic systems designed to overcome this limitation.
A Comparative Analysis of Base Catalysts
The diverse range of bases employed in the Henry reaction can be broadly categorized into three main classes: inorganic bases, organic bases, and chiral catalysts (metal-based and organocatalysts).
Inorganic Bases
Simple inorganic bases such as alkali metal hydroxides (e.g., NaOH, KOH), alkoxides, and carbonates are effective for promoting the Henry reaction.[1][6] They are inexpensive and readily available, making them suitable for large-scale applications where stereoselectivity is not a primary concern.
Advantages:
-
Low cost and high availability.
-
Effective for simple substrates.
Disadvantages:
-
Lack of stereocontrol, leading to racemic or diastereomeric mixtures.
-
Potential for side reactions like dehydration of the β-nitro alcohol and the Cannizzaro reaction, especially with strong bases.[1][6]
A study on solid base catalysts showed that MgO, CaO, and Ba(OH)₂ exhibit high activity for the reaction between nitromethane and propionaldehyde.[7] Interestingly, the study suggests that strongly basic sites are not essential, as the proton abstraction from the nitroalkane is relatively facile.[7] An improved method utilizes aqueous NaOH with a phase-transfer catalyst (cetyltrimethylammonium chloride), offering milder conditions and shorter reaction times.[8]
Organic Bases
Non-ionic organic amine bases like triethylamine (Et₃N), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), and tetramethylguanidine (TMG) are also commonly used.[1][6] These bases offer better solubility in organic solvents compared to many inorganic counterparts. Proazaphosphatranes have shown high catalytic activity, even with sterically hindered ketones.[5]
Advantages:
-
Good solubility in organic solvents.
-
Generally milder than strong inorganic bases, potentially reducing side reactions.
Disadvantages:
-
Still lack stereocontrol.
-
Can be more expensive than simple inorganic bases.
Chiral Catalysts: The Quest for Asymmetry
The development of asymmetric Henry reactions has been a major focus, leading to the emergence of sophisticated chiral catalysts that can induce high levels of enantioselectivity and diastereoselectivity.[1]
a) Chiral Metal-Based Catalysts
Chiral metal complexes are among the most effective catalysts for the asymmetric Henry reaction.[1][4] These catalysts typically consist of a metal center (e.g., Cu, Zn, Co, Mg, Cr) coordinated to a chiral ligand.[1][6] The metal acts as a Lewis acid, activating the carbonyl group, while the chiral ligand environment dictates the stereochemical outcome of the reaction.
Copper complexes have gained significant prominence due to their flexible coordination, cost-effectiveness, and tolerance to air and moisture.[4] For instance, a catalyst system comprising a chiral diamine-Cu(OAc)₂ complex has been shown to produce nitroaldol products in excellent yields (>99%) and with high enantiomeric excess (up to 99.5% ee). Another example involves a bis(sulfonamide)-diamine ligand with CuBr, which, in the presence of pyridine, yields syn-adducts with up to 97% ee.
| Catalyst System | Aldehyde | Nitroalkane | Yield (%) | ee (%) | Diastereomeric Ratio (syn/anti) | Reference |
| Cu(OAc)₂ / Chiral Diamine | Various Aromatic & Aliphatic | Nitromethane | >99 | up to 99.5 | N/A | Arai et al., 2007 |
| CuBr / Bis(sulfonamide)-diamine | Various Aromatic & Aliphatic | Nitroethane | ~90 | up to 97 | High syn-selectivity | Jin et al., 2011 |
| N,N'-Dioxide-Cu(I) | Aromatic & Heteroaromatic | Nitromethane | Good | up to 98 | N/A | Feng et al., 2010[9] |
| (S)-Cu1 / NaOAc | o-nitrobenzaldehyde | Nitromethane | 78 | 77 | N/A | Grzegorczyk et al., 2022[10] |
b) Chiral Organocatalysts
In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, including the Henry reaction.[1] Chiral organocatalysts are metal-free small organic molecules that can promote the reaction with high stereoselectivity.
Guanidines and their derivatives have been successfully employed as catalysts. For instance, a chiral guanidine has been shown to catalyze the reaction between various nitroalkanes and aldehydes with high syn-diastereoselectivity and enantioselectivity.[11] Cinchona alkaloids and their derivatives, particularly those incorporating a thiourea moiety, have also proven to be effective bifunctional catalysts, activating both the nucleophile and the electrophile.[11]
| Catalyst | Aldehyde | Nitroalkane | Yield (%) | ee (%) | Diastereomeric Ratio (syn/anti) | Reference |
| Chiral Guanidine | Various | Various | High | High | High syn-selectivity | Terada et al. |
| Cinchona Alkaloid-Thiourea | Aromatic & Heteroaromatic | Nitromethane | Very Good | Very Good | N/A | Hiemstra et al.[11] |
c) Biocatalysts
Enzymes have also been explored as catalysts for the Henry reaction, offering the potential for high enantioselectivity under mild, environmentally friendly conditions. For example, a thermophilic enzyme has been used for the reaction between 4-nitrobenzaldehyde and nitromethane, achieving a 92% yield and 94% ee.[12]
Experimental Protocols
To provide a practical context, here are representative step-by-step protocols for conducting the Henry reaction using different types of base catalysts.
Protocol 1: General Procedure using an Inorganic Base (NaOH) in Aqueous Media
This protocol is adapted from the work of Ballini and Bosica, demonstrating an environmentally benign approach.[8]
Materials:
-
Aldehyde (1 mmol)
-
Nitroalkane (1.1 mmol)
-
0.025 M Sodium Hydroxide (NaOH) solution
-
Cetyltrimethylammonium chloride (CTACl) (0.1 mmol)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the aldehyde and nitroalkane in 10 mL of 0.025 M NaOH, add CTACl.
-
Stir the reaction mixture vigorously at room temperature for the appropriate time (typically 2-6 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Asymmetric Henry Reaction using a Chiral Copper(II)-Diamine Catalyst
This protocol is a general representation based on literature procedures for chiral metal-catalyzed Henry reactions.
Materials:
-
Chiral diamine ligand (e.g., 0.01 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (0.01 mmol)
-
Solvent (e.g., ethanol, 1 mL)
-
Aldehyde (0.1 mmol)
-
Nitromethane (1.0 mmol)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral diamine ligand and Cu(OAc)₂ in the solvent.
-
Stir the mixture at room temperature for 1-2 hours to allow for complex formation.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde to the catalyst solution, followed by the slow addition of nitromethane.
-
Stir the reaction for the required time (e.g., 24-48 hours), monitoring by TLC.
-
Upon completion, quench the reaction (e.g., with a saturated solution of ammonium chloride).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Caption: A simplified workflow for the Henry reaction under different catalytic conditions.
Conclusion and Future Outlook
The Henry reaction remains a powerful and versatile tool for C-C bond formation. The choice of base catalyst is a critical parameter that dictates the efficiency and stereochemical outcome of the reaction. While simple inorganic and organic bases are suitable for applications where stereocontrol is not essential, the development of chiral metal-based catalysts and organocatalysts has revolutionized the field, enabling the synthesis of highly enantioenriched β-nitro alcohols.
Future research in this area will likely focus on the development of even more efficient, selective, and sustainable catalytic systems. This includes the design of novel chiral ligands, the exploration of earth-abundant metal catalysts, and the expansion of biocatalytic approaches. As our understanding of the reaction mechanism deepens, so too will our ability to tailor catalysts for the synthesis of increasingly complex and valuable molecules for the pharmaceutical and chemical industries.
References
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Henry reaction - Wikipedia. (URL: [Link])
-
Recent advances in catalysts for the Henry reaction - ConnectSci. (URL: [Link])
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Henry reaction - Grokipedia. (URL: [Link])
-
Henry reaction - Name-Reaction.com. (URL: [Link])
-
Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Organocatalytic Enantioselective Henry Reactions - MDPI. (URL: [Link])
-
Novel catalysts for the enantioselective Henry reaction - ResearchGate. (URL: [Link])
-
Henry Reaction Mechanism | Organic Chemistry - YouTube. (URL: [Link])
-
Louis Henry: The Henry reaction and other organic syntheses - Redalyc. (URL: [Link])
-
Nitroaldol reaction over solid base catalysts | Request PDF - ResearchGate. (URL: [Link])
-
Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PubMed Central. (URL: [Link])
-
Special Issue : Catalysts for Henry Reaction - MDPI. (URL: [Link])
-
Green Chemistry - RSC Publishing. (URL: [Link])
-
Henry Reaction - Organic Chemistry Portal. (URL: [Link])
-
(PDF) HENRY REACTION (Mini-review) - ResearchGate. (URL: [Link])
-
Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction** - University of Windsor. (URL: [Link])
-
MICROREVIEW Biocatalytic Approaches to the Henry (Nitroaldol) Reaction - Almac. (URL: [Link])
-
Nitroaldol Reaction | Encyclopedia MDPI. (URL: [Link])
-
Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. (URL: [Link])
-
How to choose a base catalyst for nitroaldol/Henry reaction? - Sciencemadness.org. (URL: [Link])
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- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
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- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organocatalytic Enantioselective Henry Reactions [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Navigating the Synthesis of 4-Amino-4-Hydroxymethylpiperidine Derivatives: A Comparative Guide to Modern Synthetic Strategies
For researchers, scientists, and professionals in drug development, the synthesis of complex molecular scaffolds is a critical endeavor. Among these, the 4-amino-4-hydroxymethylpiperidine moiety stands out as a valuable pharmacophore, present in a range of biologically active compounds. This guide provides an in-depth comparison of alternative synthetic methodologies for accessing this important structural motif, offering insights into the strategic choices that underpin efficient and scalable routes.
The inherent challenge in constructing the 4-amino-4-hydroxymethylpiperidine core lies in the vicinal quaternary stereocenter, demanding precise control over reactivity and stereochemistry. This guide will dissect three prominent strategies, evaluating their strengths and weaknesses to inform rational synthetic design.
Method 1: The Curtius Rearrangement Approach from Isonipecotate Derivatives
A classical yet effective method for the synthesis of 4-aminopiperidine derivatives involves the Curtius rearrangement of a carboxylic acid precursor. This approach leverages the readily available isonipecotate (piperidine-4-carboxylate) framework.
The key to adapting this method for the synthesis of 4-amino-4-hydroxymethylpiperidine lies in the appropriate functionalization of the C4 position of the isonipecotate starting material. One viable strategy involves the alkylation of the isonipecotate to introduce a hydroxymethyl precursor, followed by the conversion of the ester to an acyl azide and subsequent Curtius rearrangement to furnish the desired amine.
An efficient and convenient method for the synthesis of 4-differently substituted-4-aminopiperidine derivatives was described, employing isonipecotate as a starting material and Curtius rearrangement as a key step.[1] The alkylation of isonipecotate can introduce various substituents at the 4-position of the piperidine ring.[1]
Synthetic Workflow:
Caption: Curtius Rearrangement Synthetic Pathway.
Experimental Protocol (General):
-
Alkylation: To a solution of N-protected ethyl isonipecotate in a suitable aprotic solvent (e.g., THF) at low temperature (-78 °C), add a strong base (e.g., LDA) followed by an electrophile such as a protected formaldehyde equivalent (e.g., benzyl chloromethyl ether).
-
Saponification: Hydrolyze the ester to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.
-
Acyl Azide Formation: Activate the carboxylic acid (e.g., with ethyl chloroformate) and react it with sodium azide to form the acyl azide.
-
Curtius Rearrangement: Heat the acyl azide in an inert solvent (e.g., toluene) to induce the rearrangement to the isocyanate.
-
Trapping and Deprotection: Trap the isocyanate with a suitable alcohol (e.g., benzyl alcohol) to form a carbamate. Subsequent deprotection of the nitrogen and the hydroxyl group yields the final product.
Advantages:
-
Well-established and reliable chemistry.
-
Readily available starting materials.
-
Allows for the introduction of various substituents at the C4 position.
Disadvantages:
-
Multi-step synthesis can lead to lower overall yields.
-
The use of azides requires careful handling due to their potential explosive nature.
-
Stereocontrol at the C4 position can be challenging.
Method 2: Reductive Amination of a Ketone Precursor
A more convergent approach involves the reductive amination of a suitable ketone precursor, specifically N-protected 4-hydroxy-4-acetylpiperidine. This method introduces the amino group in a single step with the potential for stereocontrol.
This strategy hinges on the synthesis of the key ketone intermediate. A plausible route starts from N-protected 4-piperidone.
Synthetic Workflow:
Caption: Reductive Amination Synthetic Pathway.
Experimental Protocol (General):
-
Alkynylation: React N-Boc-4-piperidone with a protected acetylene equivalent, such as the lithium salt of ethoxyacetylene, to introduce the acetylide at the C4 position.
-
Hydration: Treat the resulting propargyl alcohol with a mercury(II) salt catalyst in the presence of acid to hydrate the alkyne to the corresponding methyl ketone.
-
Reductive Amination: Subject the ketone to reductive amination conditions. A common method involves using ammonia and hydrogen gas in the presence of a catalyst like Raney nickel.
-
Deprotection: Remove the N-protecting group (e.g., Boc group with trifluoroacetic acid) to yield the final product.
Advantages:
-
More convergent than the Curtius rearrangement approach.
-
Potentially allows for stereocontrol during the reduction step.
Disadvantages:
-
The use of mercury salts in the hydration step is environmentally undesirable.
-
The synthesis of the ketone precursor can be challenging.
-
Reductive amination may require high pressure and specialized equipment.
Method 3: From 4-Cyano-4-hydroxypiperidine
A highly promising and atom-economical route starts from N-protected 4-cyano-4-hydroxypiperidine. This intermediate can be synthesized from the corresponding N-protected 4-piperidone via a cyanation reaction. The nitrile group can then be reduced to the desired aminomethyl group.
The synthesis of N-Boc-4-cyanopiperidine can be achieved from tert-butyl 4-carbamoylpiperidine-1-carboxylate.[2]
Synthetic Workflow:
Caption: Cyanohydrin Reduction Synthetic Pathway.
Experimental Protocol (General):
-
Cyanation: React N-Boc-4-piperidone with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst (e.g., zinc iodide), to form the cyanohydrin.
-
Reduction: Reduce the nitrile group to a primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an aprotic solvent like THF, or through catalytic hydrogenation using catalysts such as Raney nickel or rhodium on alumina under a hydrogen atmosphere. Catalytic hydrogenation of nitriles is a widely used industrial process.
-
Deprotection: Remove the N-protecting group to obtain the final product.
Advantages:
-
Direct and efficient route.
-
The key cyanohydrin intermediate is readily accessible.
-
Avoids the use of hazardous reagents like azides or mercury salts.
-
Catalytic hydrogenation offers a greener and more scalable reduction method.
Disadvantages:
-
The use of cyanide requires stringent safety precautions.
-
The reduction of the nitrile in the presence of a tertiary alcohol can sometimes be challenging.
Comparative Analysis
| Feature | Method 1: Curtius Rearrangement | Method 2: Reductive Amination | Method 3: From 4-Cyano-4-hydroxypiperidine |
| Starting Material | Isonipecotate derivatives | N-Protected 4-Piperidone | N-Protected 4-Piperidone |
| Key Transformation | Curtius Rearrangement | Reductive Amination | Nitrile Reduction |
| Number of Steps | High | Moderate | Low to Moderate |
| Overall Yield | Moderate | Moderate | Potentially High |
| Scalability | Moderate (azide handling) | Moderate (high pressure) | High (especially with catalytic hydrogenation) |
| Safety Concerns | Azides (explosive) | High-pressure hydrogenation | Cyanide (toxic) |
| Stereocontrol | Difficult | Possible during reduction | Generally not stereoselective |
Conclusion and Expert Recommendation
Each of the discussed synthetic strategies offers a viable pathway to 4-amino-4-hydroxymethylpiperidine derivatives, with its own set of advantages and disadvantages.
-
The Curtius Rearrangement is a classic and versatile method, but its multi-step nature and the use of azides may limit its applicability for large-scale synthesis.
-
The Reductive Amination approach is more convergent, but the synthesis of the ketone precursor and the potentially harsh reaction conditions for the amination step are significant considerations.
-
The synthesis from 4-cyano-4-hydroxypiperidine emerges as a highly attractive and efficient strategy. Its directness, coupled with the potential for using scalable and environmentally benign catalytic hydrogenation for the nitrile reduction, makes it a compelling choice for both laboratory and industrial-scale production. While the use of cyanide necessitates careful handling, the overall efficiency and atom economy of this route are significant advantages.
For researchers seeking a balance of efficiency, scalability, and safety, the development and optimization of the cyanohydrin reduction pathway is highly recommended. Further investigation into diastereoselective cyanations and reductions could also provide access to enantiomerically pure forms of this valuable building block, further expanding its utility in the synthesis of complex pharmaceutical agents.
References
-
Tang, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3599-3602. [Link]
Sources
A Senior Application Scientist's Guide to the Reduction of Tertiary Nitroalkanes to Primary Amines
Authored for Researchers, Scientists, and Drug Development Professionals
The transformation of a tertiary nitro group into a primary amine is a critical step in the synthesis of complex molecules, particularly in the pharmaceutical industry where the introduction of a sterically hindered amine is often a key to biological activity. Unlike their primary and secondary counterparts, tertiary nitroalkanes present a unique challenge due to the steric hindrance around the nitro-bearing carbon, which can significantly impact reaction kinetics and selectivity. This guide provides an in-depth comparison of common reducing agents for this transformation, grounded in mechanistic principles and supported by experimental data, to empower you in making informed decisions for your synthetic strategy.
Catalytic Hydrogenation: The Workhorse with a Caveat
Catalytic hydrogenation is a widely employed and often clean method for nitro group reduction, typically utilizing heterogeneous catalysts like Raney Nickel or Palladium on Carbon (Pd/C).[1]
Raney Nickel
Raney Nickel, a fine-grained, porous nickel catalyst, is particularly effective for the reduction of aliphatic nitro compounds.[1] Its high surface area and the adsorbed hydrogen make it a potent reducing agent.[2]
Mechanism & Rationale: The reduction on the catalyst surface is thought to proceed through a series of intermediates, including nitroso and hydroxylamine species. The tertiary nature of the substrate can pose a challenge for efficient adsorption onto the catalyst surface, potentially requiring more forcing conditions (higher pressure or temperature) compared to less hindered nitroalkanes.
Experimental Protocol: Hydrogenation of a Tertiary Nitroalkane using Raney Nickel
Caption: Workflow for Raney Nickel preparation and subsequent hydrogenation.
Detailed Steps:
-
Catalyst Preparation (W-6 Raney Nickel): In a fume hood, cautiously add 125 g of Raney nickel-aluminum alloy powder in portions to a solution of 160 g of sodium hydroxide in 600 mL of distilled water in a 2-L flask, maintaining the temperature at 50 ± 2°C with cooling. After the addition is complete, digest the mixture at 50°C for 50 minutes. Carefully decant the supernatant and wash the catalyst with several portions of distilled water until the washings are neutral. The catalyst should be stored under water or a suitable solvent to prevent it from becoming pyrophoric.[2]
-
Hydrogenation: In a high-pressure autoclave, suspend the tertiary nitroalkane (1.0 eq) and the prepared Raney Nickel catalyst (typically 10-20% by weight of the substrate) in a suitable solvent such as ethanol.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-500 psi).
-
Heat the mixture with vigorous stirring to a temperature of 50-100°C. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake should not be allowed to dry as Raney Nickel is pyrophoric. It should be quenched with water.
-
The filtrate is then concentrated under reduced pressure to yield the crude amine, which can be purified by distillation or crystallization.
Advantages:
-
Clean reaction with water as the only byproduct.
-
The catalyst can be recycled, although its activity may decrease.
Disadvantages:
-
Requires specialized high-pressure hydrogenation equipment.
-
Raney Nickel is pyrophoric and must be handled with care.[2]
-
Steric hindrance of the tertiary center can lead to slower reaction rates and require harsher conditions.[3][4]
Metal Hydride Reduction: Potent but Less Discriminating
Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide variety of functional groups, including aliphatic nitro compounds, to their corresponding amines.[1]
Mechanism & Rationale: The reduction proceeds via nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electron-deficient nitrogen atom of the nitro group. This is followed by a series of hydride transfers and elimination steps, ultimately leading to the amine. Due to its high reactivity, LiAlH₄ is less susceptible to steric hindrance compared to catalytic methods, making it a viable option for tertiary nitroalkanes. However, this high reactivity also means it has poor chemoselectivity.
Caption: General workflow for the LiAlH₄ reduction of a tertiary nitroalkane.
Experimental Protocol: LiAlH₄ Reduction of a Tertiary Nitroalkane
-
Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (typically 2-3 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition: Cool the suspension to 0°C in an ice bath. Add a solution of the tertiary nitroalkane (1.0 eq) in anhydrous THF dropwise via the dropping funnel at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup (Fieser Method): Cool the reaction mixture to 0°C. For every 'x' grams of LiAlH₄ used, cautiously and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Stir the resulting slurry at room temperature for 30 minutes, then add anhydrous magnesium sulfate and stir for another 15 minutes.
-
Filter the mixture and wash the solid residue thoroughly with THF or diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude amine.
Advantages:
-
Highly reactive and effective for sterically hindered substrates.
-
Does not require specialized high-pressure equipment.
Disadvantages:
-
Reacts violently with water and protic solvents, requiring strictly anhydrous conditions.[5]
-
Poor chemoselectivity; will reduce many other functional groups (e.g., esters, ketones, amides).[5]
-
The workup can be challenging due to the formation of gelatinous aluminum salts if not performed correctly.
Dissolving Metal Reductions: Classic and Cost-Effective
Iron in Acidic Media (e.g., Fe/HCl)
The reduction of nitro groups using iron powder in the presence of an acid is a long-established, cost-effective, and reliable method.[6]
Mechanism & Rationale: This reaction proceeds via a series of single-electron transfers (SET) from the iron metal to the nitro group. The resulting radical anion is protonated by the acidic medium, and this process of electron transfer and protonation continues until the amine is formed. The reaction generates iron(II) and iron(III) salts as byproducts.
Experimental Protocol: Fe/HCl Reduction of a Tertiary Nitroalkane
-
Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the tertiary nitroalkane (1.0 eq), ethanol, and water.
-
Addition: Add iron powder (typically 3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic and may require initial cooling. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture and make it basic by the addition of aqueous sodium carbonate or sodium hydroxide solution.
-
Filter the mixture through a pad of Celite® to remove the iron oxides and hydroxides.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude amine.
Advantages:
-
Inexpensive and readily available reagents.
-
Generally good tolerance for other functional groups that are stable to acidic conditions.
Disadvantages:
-
Requires stoichiometric amounts of iron, leading to significant metal waste.
-
The workup can be cumbersome due to the need to filter large amounts of iron sludge.
-
The acidic conditions may not be suitable for acid-sensitive substrates.
Tin(II) Chloride (SnCl₂)
Stannous chloride is another classic reagent for the reduction of nitro groups, often used in an acidic medium or in a polar solvent like ethanol.[1]
Mechanism & Rationale: Similar to iron, the reduction with SnCl₂ involves the transfer of electrons from Sn(II) to the nitro group, with Sn(II) being oxidized to Sn(IV). The reaction proceeds through nitroso and hydroxylamine intermediates. A key challenge with this method is the workup, as the resulting tin salts can form emulsions or gelatinous precipitates.[7][8]
Experimental Protocol: SnCl₂ Reduction of a Tertiary Nitroalkane
-
Setup: In a round-bottom flask, dissolve the tertiary nitroalkane (1.0 eq) in ethanol.
-
Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) in concentrated hydrochloric acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and carefully basify with a concentrated aqueous solution of NaOH or KOH until the initial precipitate of tin hydroxides redissolves to form sodium or potassium stannate.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the amine.
Advantages:
-
Milder conditions can sometimes be employed compared to Fe/HCl.
Disadvantages:
-
Generates stoichiometric tin waste, which is a significant environmental concern.[7]
-
The workup is often problematic due to the formation of tin hydroxides.[7][8]
Modified Borohydride Systems: A Modern, Mild Alternative
Sodium Borohydride / Nickel(II) Chloride (NaBH₄/NiCl₂)
While sodium borohydride alone is not strong enough to reduce nitro groups, its reactivity is dramatically enhanced in the presence of transition metal salts like nickel(II) chloride.[9] This system has been shown to be highly effective for the reduction of primary, secondary, and tertiary aliphatic nitro compounds.
Mechanism & Rationale: The reaction of NiCl₂ with NaBH₄ in a protic solvent like methanol generates a finely divided black precipitate of nickel boride (Ni₂B) in situ.[10] This heterogeneous catalyst is believed to be the active species. It catalyzes the decomposition of sodium borohydride to generate hydrogen and also provides a surface for the adsorption and subsequent reduction of the nitro group. The use of a hydride source in conjunction with the in-situ generated catalyst makes this a powerful and rapid reduction system.
Caption: Experimental workflow for the NaBH₄/NiCl₂ reduction system.
Experimental Protocol: NaBH₄/NiCl₂ Reduction of 5-methyl-5-nitro-2-hexanol
This protocol is adapted from the work of Osby and Ganem.
-
Catalyst Preparation: In a round-bottom flask, dissolve NiCl₂·6H₂O (0.368 g, 1.55 mmol) in methanol (30 mL). Add solid NaBH₄ (0.176 g, 4.65 mmol) in portions (Caution: frothing will occur). A fine black precipitate of nickel boride will form. Stir the suspension for 30 minutes.
-
Reduction: To this suspension, add the tertiary nitroalkane (e.g., 5-methyl-5-nitro-2-hexanol, 0.500 g, 3.1 mmol) in methanol (2 mL), followed by more solid NaBH₄ (0.352 g, 9.3 mmol).
-
Reaction: Stir the mixture at room temperature for approximately 15 minutes.
-
Workup: Decompose the excess borohydride by the careful addition of 2.5 M HCl. Remove the methanol under reduced pressure. Dissolve the residue in water and wash with ether. Basify the aqueous layer with concentrated NH₄OH and extract with ether.
-
Dry the combined ether extracts over anhydrous K₂CO₃, filter, and concentrate to give the crude amine. The product, 5-amino-5-methyl-2-hexanol, was reported with a 92% isolated yield.
Advantages:
-
Very rapid reaction times, often at room temperature.
-
Mild conditions with high yields reported for tertiary systems.
-
Avoids the use of high-pressure hydrogen gas.
-
Good chemoselectivity has been reported for this system.[11]
Disadvantages:
-
Requires careful, portion-wise addition of NaBH₄ to control the initial exothermic reaction and frothing.
-
Nickel compounds are toxic and should be handled with appropriate safety precautions.
Comparative Summary
| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages | Relative Cost |
| Catalytic Hydrogenation (Raney Ni) | H₂ (50-500 psi), 50-100°C, EtOH | Clean (H₂O byproduct), reusable catalyst | Requires high-pressure equipment, pyrophoric catalyst, potential steric hindrance issues | Low to Moderate |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, 0°C to reflux | Highly reactive, effective for hindered substrates | Pyrophoric, violent reaction with water, poor chemoselectivity, difficult workup | Moderate |
| Iron/HCl | Reflux in EtOH/H₂O | Very inexpensive, robust | Stoichiometric metal waste, acidic conditions, cumbersome workup | Very Low |
| Tin(II) Chloride (SnCl₂) | HCl/EtOH, RT to heat | Milder than Fe/HCl | Stoichiometric toxic metal waste, problematic workup (tin salts) | Low |
| NaBH₄/NiCl₂ | MeOH, Room Temp, ~15 min | Very fast, high yields, mild conditions, good selectivity | Exothermic initial reaction, toxic nickel salts | Low to Moderate |
Conclusion and Recommendations
For the reduction of tertiary nitroalkanes to primary amines, the NaBH₄/NiCl₂ system stands out as a highly effective and practical choice . It combines the operational simplicity of a chemical reduction with high efficiency and mild reaction conditions, making it particularly well-suited for complex molecules in a research and development setting. Its reported success with tertiary substrates and rapid reaction times at room temperature offer a significant advantage over other methods.
Catalytic hydrogenation with Raney Nickel remains a viable, "green" alternative, especially for larger-scale synthesis where the investment in high-pressure equipment is justified and catalyst recycling is a priority. However, longer reaction times and higher temperatures may be necessary to overcome the steric bulk of the tertiary center.
LiAlH₄ should be considered when its high reactivity is necessary and poor chemoselectivity is not a concern. Its power is undeniable, but the stringent anhydrous conditions and challenging workup demand experienced handling.
The classic dissolving metal reductions (Fe/HCl and SnCl₂) , while cost-effective, are increasingly being replaced due to the large amounts of metal waste they generate and often tedious workup procedures. They are best reserved for situations where cost is the absolute primary driver and environmental impact is a lesser concern.
Ultimately, the optimal choice of reducing agent will depend on the specific substrate, the presence of other functional groups, available equipment, and the scale of the reaction. This guide serves as a foundational resource to navigate these choices with a clear understanding of the underlying chemistry and practical considerations.
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From Stubborn Nitro to Versatile Carbonyl: A Modern Guide to Alternatives for the Nef Reaction on Tertiary Substrates
For researchers, scientists, and professionals in drug development, the conversion of a nitro group to a carbonyl is a pivotal synthetic transformation. While the classical Nef reaction serves as a reliable method for primary and secondary nitroalkanes, its application to tertiary analogues is often hampered by low yields and harsh reaction conditions.[1][2] This guide offers a comprehensive comparison of modern, efficient alternatives for converting tertiary nitro groups to carbonyls, complete with mechanistic insights and experimental data to inform your synthetic strategy.
The Tertiary Challenge: Why the Classical Nef Reaction Falls Short
The traditional Nef reaction involves the formation of a nitronate salt, which is then hydrolyzed under strong acidic conditions to the desired carbonyl compound.[3][4] However, with tertiary nitro compounds, the inability to form a nitronate salt due to the absence of an alpha-hydrogen makes the classical pathway inaccessible.[1][3] Even if a nitronate could be formed through other means, the subsequent acid-catalyzed hydrolysis would be problematic. This has spurred the development of innovative methods that circumvent the limitations of the classical Nef reaction.
A Comparative Look at Key Alternative Strategies
Several powerful alternatives have emerged, broadly categorized into oxidative and reductive methods. Each approach offers distinct advantages and is suited to different substrate profiles.
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
| Ozonolysis of Nitronates | O₃, then a reducing agent (e.g., DMS) | Low temperature (-78 °C) | High yields, clean reactions.[5][6] | Requires specialized equipment (ozone generator); not suitable for molecules with other C=C bonds.[5] |
| Permanganate Oxidation | KMnO₄, often with a buffer | Varies (e.g., acetone/water) | Readily available and inexpensive reagents.[7][8] | Can lead to over-oxidation; stoichiometric waste (MnO₂).[9] |
| Reductive Methods (e.g., Titanium(III) Chloride) | TiCl₃ | Aqueous, often buffered | Mild conditions, good for sensitive functional groups.[10][11] | Stoichiometric metal reagent required. |
In-Depth Analysis and Experimental Protocols
Ozonolysis of Nitronates: A Clean and High-Yielding Approach
The ozonolysis of nitronate anions is a highly effective method for converting tertiary nitro compounds to ketones, avoiding the harsh acidic conditions of the traditional Nef reaction.[5][12]
Mechanistic Insight: This reaction is believed to proceed through a mechanism analogous to the ozonolysis of a carbon-carbon double bond.[5] Ozone adds to the nitronate to form an unstable primary ozonide, which then rearranges and fragments to yield the ketone and a nitrate byproduct upon reductive workup.
Caption: Ozonolysis of a tertiary nitronate to a ketone.
Representative Experimental Protocol:
-
Step 1: Nitronate Formation. A solution of the tertiary nitroalkane in a suitable solvent (e.g., methanol) is treated with a base (e.g., sodium methoxide) at a low temperature (e.g., 0 °C) to form the nitronate anion.
-
Step 2: Ozonolysis. The solution is cooled to -78 °C, and a stream of ozone is passed through it until the starting material is consumed (often indicated by a persistent blue color).[13]
-
Step 3: Workup. The excess ozone is removed, and a reducing agent like dimethyl sulfide is added to quench the reaction and reduce the ozonide intermediate, yielding the desired ketone.[5]
Permanganate Oxidation: A Readily Accessible Method
Potassium permanganate (KMnO₄) is a powerful and readily available oxidizing agent for the conversion of nitronates to carbonyls.[3][8]
Mechanistic Insight: The permanganate ion oxidizes the nitronate anion. While the exact mechanism can be complex, it is thought to involve the formation of a cyclic manganese(V) intermediate, which then decomposes to the ketone and manganese dioxide (MnO₂).[14]
Caption: Permanganate oxidation of a tertiary nitronate.
Representative Experimental Protocol:
-
Step 1: Nitronate Formation. The tertiary nitroalkane is treated with a base in a suitable solvent system, such as acetone and water.
-
Step 2: Oxidation. An aqueous solution of potassium permanganate is added dropwise to the nitronate solution at room temperature.
-
Step 3: Workup. The reaction is quenched, and the resulting manganese dioxide is removed. The desired ketone is then isolated from the reaction mixture.
Reductive Methods: A Mild and Versatile Approach with Titanium(III) Chloride
Reductive methods, particularly using low-valent titanium reagents like titanium(III) chloride (TiCl₃), offer a mild and effective alternative.[10][11] This method is often referred to as the McMurry method.[10]
Mechanistic Insight: The reaction likely proceeds through the reduction of the nitro group to an intermediate oxime, which is then hydrolyzed in situ to the ketone.[10] The strong oxophilicity of titanium facilitates this hydrolysis.[4]
Caption: Reductive conversion of a tertiary nitro group to a ketone using TiCl₃.
Representative Experimental Protocol:
-
Step 1: Reaction Setup. The tertiary nitroalkane is dissolved in an aqueous solvent system, often buffered with a salt like ammonium acetate.
-
Step 2: Reduction and Hydrolysis. An aqueous solution of titanium(III) chloride is added to the reaction mixture. The reaction is typically stirred at room temperature until completion.
-
Step 3: Workup. The reaction mixture is worked up to remove the titanium byproducts, and the desired ketone is isolated.
Conclusion and Future Perspectives
The conversion of tertiary nitro compounds to carbonyls is a synthetically valuable transformation that has been significantly advanced beyond the limitations of the classical Nef reaction. The methods outlined in this guide—ozonolysis, permanganate oxidation, and reductive approaches with titanium(III) chloride—provide a robust toolkit for the modern synthetic chemist. The choice of method will be dictated by the specific substrate, functional group tolerance, and available laboratory resources. As the field of organic synthesis continues to evolve, the development of catalytic and even more environmentally benign methods for this transformation remains an exciting area of research.
References
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- McMurry, J. E., & Melton, J. (1973). A new method for the conversion of nitro groups into carbonyls. The Journal of Organic Chemistry, 38(26), 4367–4373.
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Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]
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Wikipedia. (2023, December 2). Nef reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]
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Request PDF. (n.d.). Recent Synthetic Developments in the Nitro to Carbonyl Conversion (Nef Reaction). Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate Derivatives
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an attractive template for the design of novel therapeutics. This guide focuses on a specific, yet underexplored, class of piperidine derivatives: tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate and its analogs. While direct biological activity data for this specific scaffold is limited in publicly available literature, this guide will provide a comparative framework based on the known activities of structurally related piperidine compounds. We will delve into the potential therapeutic applications, relevant screening protocols, and comparative data from analogous structures to provide a comprehensive resource for researchers in drug discovery and development.
The Therapeutic Potential: A Landscape of Possibilities
The introduction of a nitromethyl group at the C4 position of the piperidine ring, alongside a hydroxyl group, presents unique opportunities for biological interactions. The nitro group can act as a hydrogen bond acceptor and may be metabolically reduced to reactive species, a strategy employed in some anticancer agents. The hydroxyl group can participate in key hydrogen bonding interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a handle for further synthetic modification, allowing for the creation of diverse chemical libraries.
Based on the vast body of research on piperidine derivatives, we can hypothesize several potential biological activities for this compound derivatives:
-
Anticancer Activity: Many piperidine derivatives exhibit potent cytotoxic effects against a range of cancer cell lines.[3]
-
Antimicrobial Activity: The piperidine nucleus is found in a number of natural and synthetic antimicrobial agents.[1][4]
-
Anti-inflammatory Activity: Piperidine-containing compounds have been shown to modulate inflammatory pathways.[5]
-
Neuroprotective Effects: The piperidine scaffold is a key component of several neuroprotective agents.[6]
This guide will now explore each of these potential activities in detail, providing insights into screening methodologies and comparative data from relevant piperidine analogs.
Anticancer Activity Screening: Unveiling Cytotoxic Potential
The search for novel anticancer agents is a cornerstone of pharmaceutical research. Piperidine derivatives have emerged as a promising class of compounds, with mechanisms of action often involving the induction of apoptosis and cell cycle arrest.
Experimental Workflow: A Roadmap to Anticancer Drug Discovery
The following workflow outlines a typical path for identifying and characterizing the anticancer potential of novel piperidine derivatives.
Caption: A streamlined workflow for the synthesis and evaluation of novel anti-inflammatory compounds.
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Data: Insights from Structurally Related Piperidines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Curcumin Analogues with N-methyl-4-piperidone | T47D (Breast Cancer) | 4 - 45 | [3] |
| N-Alkyl-Nitroimidazole Derivatives | MDA-MB-231 (Breast Cancer) | ~16.7 | [7][8] |
| 4-Hydroxyquinolone Analogues | HCT116 (Colon Cancer) | 3g: Promising | [9] |
Antimicrobial Activity Screening: Combating Microbial Resistance
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Piperidine derivatives have shown promise in this area, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10]
Experimental Workflow: Identifying Novel Antimicrobial Agents
The following workflow illustrates a standard approach for the discovery and evaluation of new antimicrobial compounds.
Caption: A typical workflow for the discovery and initial evaluation of novel antimicrobial compounds.
Key Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Comparative Data: Benchmarking Antimicrobial Potency
The table below provides MIC values for various piperidine derivatives against common microbial strains, offering a point of comparison for newly synthesized compounds.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Substituted Piperidin-4-one Oxime Ethers | Bacillus subtilis | Close to Streptomycin | [10] |
| Substituted Piperidin-4-one Oxime Ethers | Aspergillus flavus | Similar to Amphotericin B | [10] |
| Novel Piperidine Derivatives | Various Bacteria | - | [1][11] |
Anti-inflammatory Activity Screening: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases. Piperidine-containing compounds have demonstrated the ability to modulate key inflammatory pathways, making them attractive candidates for the development of new anti-inflammatory drugs.
Key Experimental Protocol: Griess Assay for Nitric Oxide Production
Nitric oxide (NO) is a key inflammatory mediator. The Griess assay measures the production of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Protocol:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
Griess Reaction: Mix the supernatant with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined from a standard curve of sodium nitrite.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Comparative Data: Evaluating Anti-inflammatory Efficacy
The following table summarizes the anti-inflammatory activity of piperine, a well-known piperidine alkaloid.
| Compound | Assay | Key Findings | Reference |
| Piperine | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO, TNF-α, and IL-6 production | [5] |
Neuroprotective Activity Screening: Protecting the Nervous System
Neurodegenerative diseases represent a significant unmet medical need. Certain piperidine derivatives have shown neuroprotective effects, often by modulating neurotransmitter systems or protecting neurons from excitotoxicity.[6]
Key Experimental Protocol: Glutamate-Induced Excitotoxicity Assay
Glutamate-induced excitotoxicity is a key mechanism of neuronal cell death in various neurological disorders.
Protocol:
-
Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable culture medium.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period.
-
Glutamate Exposure: Expose the cells to a toxic concentration of glutamate.
-
Cell Viability Assessment: After the glutamate exposure, assess cell viability using an appropriate method, such as the MTT assay or LDH release assay.
-
Data Analysis: Determine the protective effect of the compounds by comparing the viability of treated cells to that of untreated, glutamate-exposed cells.
Comparative Data: Promising Neuroprotective Piperidines
The following table highlights the neuroprotective activity of a potent NMDA antagonist with a piperidine core.
| Compound | Mechanism of Action | Key Findings | Reference |
| (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol | NMDA Antagonist | Potently protects hippocampal neurons from glutamate toxicity (IC50 = 10 nM) | [6] |
Conclusion and Future Directions
While the biological activity of this compound derivatives remains largely unexplored in the public domain, the rich pharmacology of the broader piperidine class provides a strong rationale for their investigation. This guide has outlined the key potential therapeutic areas—anticancer, antimicrobial, anti-inflammatory, and neuroprotective—and provided detailed, validated protocols for their initial screening. The comparative data from structurally related compounds serves as a valuable benchmark for assessing the potential of this novel chemical scaffold.
Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in the assays described herein. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that govern biological activity and selectivity. Promising lead compounds can then be advanced to more complex in vivo models to evaluate their therapeutic potential. The journey from a novel chemical entity to a clinically approved drug is long and challenging, but the unique structural features of these piperidine derivatives make them a worthy subject of investigation for the next generation of therapeutics.
References
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The Chemist's Compass: A Comparative Guide to Boc and Other N-Protecting Groups in Piperidine Synthesis
For the synthetic chemist navigating the intricate pathways of pharmaceutical development, the piperidine ring is a familiar and vital landmark. This ubiquitous heterocyclic scaffold is a cornerstone of countless therapeutic agents, demanding precise and strategic chemical manipulation.[1] Central to this strategy is the art of nitrogen protection, a critical step that dictates the success of subsequent functionalization and ultimately, the efficiency of the entire synthetic route.
Among the arsenal of amine-protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a workhorse, lauded for its reliability and predictable reactivity.[2] However, to confine oneself to a single tool, no matter how versatile, is to limit the horizons of synthetic possibility. The judicious selection of a protecting group is a decision contingent on the molecular context, demanding a nuanced understanding of the alternatives. This guide offers a comparative analysis of the Boc group against other key players—the Carboxybenzyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc) groups—in the specific context of piperidine synthesis. We will delve into the mechanistic underpinnings, orthogonal strategies, and practical considerations, supported by experimental protocols, to empower researchers in making the optimal choice for their synthetic campaigns.
The Boc Group: The Reliable Standard
The tert-butoxycarbonyl (Boc) group is arguably the most common N-protecting group in organic synthesis due to its ease of introduction and its convenient removal under acidic conditions.[2] Its stability to a wide range of reagents, including bases and nucleophiles, makes it a robust shield for the piperidine nitrogen during various transformations.[3]
Mechanism of Protection and Deprotection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O. The deprotection mechanism relies on the formation of a stable tert-butyl cation under acidic conditions, which then fragments into isobutene and carbon dioxide.[4] This process is clean and generally high-yielding.
Advantages in Piperidine Synthesis:
-
Acid Lability: Readily cleaved with strong acids like trifluoroacetic acid (TFA) or HCl, which is orthogonal to base-labile and hydrogenolysis-labile groups.[2][5]
-
Broad Stability: Stable to basic conditions and catalytic hydrogenation, allowing for a wide range of subsequent chemical modifications on the piperidine scaffold or its substituents.[3]
-
High Yields: Both protection and deprotection steps typically proceed in high to quantitative yields.[2]
Limitations:
-
Harsh Acidity: The strong acids required for deprotection can be incompatible with other acid-sensitive functional groups within the molecule.
-
tert-Butyl Cation Side Reactions: The reactive tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of electron-rich aromatic rings.
The Orthogonal Toolkit: Cbz, Fmoc, and Alloc
Orthogonality is a cornerstone of modern synthetic strategy, enabling the selective removal of one protecting group without affecting others.[3][6] This is particularly crucial in the synthesis of complex, multi-functionalized piperidine derivatives.
The Cbz Group: The Hydrogenolysis-Labile Classic
The Carboxybenzyl (Cbz or Z) group is a classic amine protecting group, valued for its stability and removal under neutral conditions.[4]
-
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[7] This method is exceptionally mild and clean, yielding the free amine, toluene, and carbon dioxide. Catalytic transfer hydrogenation, using reagents like ammonium formate, offers a safer alternative to gaseous hydrogen.[7][8]
-
Orthogonality: Cbz is stable to the acidic conditions used to remove Boc and the basic conditions for Fmoc cleavage, making it an excellent orthogonal partner.[5]
-
Limitations: Its primary drawback is incompatibility with functional groups that are sensitive to reduction, such as alkenes, alkynes, or some sulfur-containing groups.
The Fmoc Group: The Base-Labile Specialist
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is central to solid-phase peptide synthesis and offers a distinct deprotection pathway.[9]
-
Deprotection: Fmoc is cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[9][10] The deprotection proceeds via a β-elimination mechanism.[11]
-
Orthogonality: Its base lability makes it perfectly orthogonal to the acid-labile Boc and hydrogenolysis-labile Cbz groups.[5][12]
-
Limitations: The basic deprotection conditions may not be suitable for molecules containing base-sensitive functional groups.
The Alloc Group: The Palladium-Mediated Alternative
The Allyloxycarbonyl (Alloc) group provides another layer of orthogonality, with unique deprotection conditions.[13]
-
Deprotection: The Alloc group is stable to both acidic and basic conditions but is selectively removed by palladium(0)-catalyzed allyl transfer.[13] Scavengers like morpholine or phenylsilane are used to trap the allyl cation.[13][14]
-
Orthogonality: Alloc is orthogonal to Boc, Cbz, and Fmoc, making it a valuable tool for complex syntheses requiring multiple, distinct deprotection steps.[15]
-
Limitations: The use of a palladium catalyst may be incompatible with certain functional groups and requires careful removal from the final product, which is a critical consideration in pharmaceutical synthesis.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of these protecting groups in the context of piperidine synthesis, based on literature data.
| Protecting Group | Abbreviation | Typical Introduction Reagent | Deprotection Conditions | Stability Profile | Key Advantages | Potential Limitations |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (TFA, HCl)[2] | Stable to base and hydrogenolysis[3] | Robust, reliable, high yields | Harsh acid for deprotection, potential cation side-reactions |
| Carboxybenzyl | Cbz (Z) | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd/C)[7] | Stable to acid and base[5] | Mild, neutral deprotection | Incompatible with reducible functional groups |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (20% Piperidine in DMF)[9] | Stable to acid and hydrogenolysis[12] | Orthogonal to Boc and Cbz, mild basic deprotection | Incompatible with base-sensitive moieties |
| Allyloxycarbonyl | Alloc | Alloc-Cl | Pd(0) catalyst and scavenger[13] | Stable to acid and base | Fully orthogonal to Boc, Cbz, and Fmoc | Requires palladium catalyst, potential for metal contamination |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for the protection and deprotection of a piperidine nitrogen are presented below.
Protocol 1: N-Boc Protection of Piperidine
Materials: Piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM), Triethylamine (TEA), Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄.
Procedure:
-
Dissolve piperidine (1.0 eq) in DCM.
-
Add TEA (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.
Protocol 2: N-Boc Deprotection of a Piperidine Derivative[2]
Materials: N-Boc protected piperidine derivative, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄.
Procedure:
-
Dissolve the N-Boc protected piperidine derivative in DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.[2]
-
Cool the solution to 0°C using an ice bath.[2]
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[2]
-
Remove the ice bath and allow the reaction to warm to room temperature.[2]
-
Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[2]
-
Once complete, remove the solvent and excess TFA under reduced pressure.[2]
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.[2]
-
Extract the aqueous layer with DCM.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.[2] Typical yields are often quantitative.[2]
Protocol 3: N-Cbz Deprotection by Catalytic Transfer Hydrogenation[8]
Materials: N-Cbz protected piperidine derivative, Methanol (MeOH), 10% Palladium on carbon (Pd/C), Ammonium formate.
Procedure:
-
Dissolve the Cbz-protected piperidine (1.0 eq) in MeOH.[7]
-
Carefully add 10% Pd/C (5-10 mol% Pd).[7]
-
Add ammonium formate (3-5 eq) in portions.[7]
-
Stir the mixture at room temperature, monitoring by TLC. The reaction is often complete within 1-2 hours.
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected piperidine, which can be purified further if necessary.
Protocol 4: N-Fmoc Deprotection of a Piperidine Derivative[4]
Materials: N-Fmoc protected piperidine derivative, N,N-Dimethylformamide (DMF), Piperidine.
Procedure:
-
Dissolve the N-Fmoc protected piperidine derivative in anhydrous DMF.[3]
-
Add piperidine to create a 20% (v/v) solution.[3]
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.[3]
-
Upon completion, remove the solvent and excess piperidine under high vacuum to yield the deprotected piperidine. Purification by chromatography may be necessary to remove the dibenzofulvene-piperidine adduct. Typical yields are >95%.[10]
Visualization of Synthetic Strategy
The selection of a protecting group strategy is a critical decision point in a synthetic workflow. The following diagrams illustrate the orthogonal nature of these protecting groups and a decision-making framework.
Caption: Individual workflows for Boc, Cbz, and Fmoc protection and deprotection of piperidine.
Caption: Decision tree for selecting an N-protecting group for piperidine synthesis.
Conclusion
The selection of an N-protecting group for piperidine synthesis is a strategic decision that profoundly impacts the efficiency and success of a synthetic route. While Boc remains an excellent and reliable default choice due to its robustness and straightforward deprotection, a thorough understanding of its orthogonal partners—Cbz, Fmoc, and Alloc—unlocks a much broader range of synthetic possibilities. The Cbz group offers mild, neutral deprotection; Fmoc provides a base-labile option; and Alloc introduces a unique palladium-mediated cleavage pathway. By carefully considering the stability of other functional groups within the target molecule and the desired sequence of transformations, researchers can leverage the distinct advantages of each protecting group to design elegant, efficient, and robust syntheses of complex piperidine-containing molecules.
References
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Shaikh, I. R., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). [Link]
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Bofill, J. M., et al. (2018). Green Chemistry - In situ Fmoc removal. RSC. [Link]
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Horsley, P. A., et al. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. [Link]
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Pinard, E., et al. (2011). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry. [Link]
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University of Leeds. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
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Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
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ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. [Link]
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Semantic Scholar. (n.d.). Catalytic Transfer Hydrogenolysis of Protected Peptides using Hydrazine. Semantic Scholar. [Link]
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Schepmann, D., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]
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Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
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Malet-Sanz, L., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences. [Link]
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Wade, J. D., & Otvos, L. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. [Link]
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Gowda, D. C. (2001). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid and 10% palladium on carbon. Indian Journal of Chemistry. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
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Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications. [Link]
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Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]
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Laconde, G., et al. (2001). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Tetrahedron Letters. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]
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A Comparative Guide to the Reaction Kinetics for the Formation of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
This guide provides an in-depth analysis of the reaction kinetics for the synthesis of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical development. The formation of this molecule is achieved through the Henry (or nitroaldol) reaction, a classic carbon-carbon bond-forming method involving the addition of a nitroalkane to a carbonyl compound.[1][2] This document will objectively compare various catalytic approaches, offering supporting data and detailed experimental protocols to guide researchers, scientists, and drug development professionals in optimizing this crucial synthetic step.
The Henry Reaction: Mechanistic Fundamentals
The Henry reaction is a base-catalyzed nucleophilic addition.[1][2][3] Its mechanism, which dictates the overall kinetics, proceeds through three fundamental and reversible steps:
-
Deprotonation: A base abstracts an acidic α-proton from the nitroalkane (nitromethane) to form a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is around 17, allowing for the use of a range of bases.[1]
-
Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. This step forms a β-nitro alkoxide intermediate.[1]
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (or a proton source in the medium), yielding the final β-nitro alcohol product.[1]
All steps of the Henry reaction are reversible, a critical factor influencing reaction optimization and yield.[1][4] The reverse reaction is commonly known as a "retro-Henry" reaction.
Caption: The three reversible steps of the Henry Reaction.
Kinetic Challenges with Ketone Substrates
A primary challenge in this synthesis is the use of a ketone (N-Boc-4-piperidone) as the electrophile. Ketones are inherently less reactive than aldehydes due to:
-
Steric Hindrance: The two alkyl groups attached to the carbonyl carbon sterically hinder the approach of the nucleophile.
-
Electronic Effects: Alkyl groups are electron-donating, which reduces the partial positive charge (electrophilicity) on the carbonyl carbon.
This lower reactivity often leads to slower reaction rates and a greater tendency for the equilibrium to favor the starting materials via the retro-Henry pathway, necessitating careful selection of catalysts and reaction conditions to achieve high yields.[3][5]
Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical factor governing the reaction kinetics. We will compare three primary classes of catalysts: common organic bases, heterogeneous solid bases, and metal-based Lewis acid catalysts.
| Catalyst System | Typical Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Avg. Time (h) | Typical Yield (%) | Key Kinetic Insights |
| Organic Base | DBU, DBN, Et₃N | 20 - 100 | Ethanol, THF | 25 - 50 | 24 - 72 | 50 - 75 | Simple mechanism, but slow with ketones. Prone to side reactions and retro-Henry. Rate is highly base-strength dependent.[5][6] |
| Heterogeneous Base | Amberlyst® A-21 | N/A (weight eq.) | Solvent-free or THF | 25 | 12 - 48 | 60 - 85 | Facilitates product workup. Slower intrinsic rate but can be driven by removing product. Avoids soluble byproducts.[5] |
| Lewis Acid (Metal) | Cu(OAc)₂ / Chiral Ligand | 5 - 20 | Ethanol, THF, DCE | 0 - 25 | 4 - 24 | 85 - 98 | Dual activation: Lewis acid activates the ketone carbonyl while the ligand/base deprotonates nitromethane. Significantly accelerates the C-C bond formation step.[2][7][8] |
Table 1: Comparison of catalytic systems for the Henry reaction of N-Boc-4-piperidone. Data is synthesized from typical results reported in the literature.
Organic Base Catalysis
Strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) are effective at deprotonating nitromethane to initiate the reaction.[6] However, the reaction rate is often limited by the nucleophilic addition step due to the low electrophilicity of the ketone. High concentrations of a strong base can also promote side reactions, including dehydration of the product to form a nitroalkene.[1][2] For ketones, these reactions often require elevated temperatures and long reaction times to reach acceptable conversion.
Heterogeneous Base Catalysis
The use of solid-supported bases like Amberlyst® resins offers a significant advantage in process chemistry by simplifying catalyst removal and product purification.[5] Kinetically, the reaction may proceed slower due to mass transfer limitations, but the ease of separation and potential for catalyst recycling make it an attractive option for large-scale synthesis. The reaction can be driven to completion by continuous processing or removal of the product from the reaction medium.
Lewis Acid / Metal-Based Catalysis
This approach represents the most efficient method for accelerating the Henry reaction, particularly for challenging substrates like ketones. Chiral copper(II) complexes, for instance, function as bifunctional catalysts.[4][7][8]
-
Lewis Acid Activation: The copper center coordinates to the carbonyl oxygen of the N-Boc-4-piperidone. This coordination withdraws electron density, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
-
Brønsted Base Activation: A basic counter-ion or a basic site on the ligand facilitates the deprotonation of nitromethane, generating the nucleophile in close proximity to the activated ketone.[7]
This dual activation mechanism creates a highly organized transition state, dramatically lowering the activation energy of the rate-limiting addition step and leading to substantially faster reaction rates and higher yields, even at lower temperatures.[7]
Caption: General workflow for reaction setup and kinetic analysis.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for conducting the reaction using two distinct catalytic systems.
Protocol 1: Organic Base-Catalyzed Synthesis (DBU)
-
Reactor Preparation: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.99 g, 10.0 mmol).
-
Reagent Addition: Dissolve the piperidone in 20 mL of ethanol. Add nitromethane (1.1 mL, 20.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mL, 10.0 mmol, 1.0 equiv.) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 40 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) every 4-6 hours (Eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up: Once the reaction is complete (typically 24-48 hours), cool the mixture to 0 °C and neutralize by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Protocol 2: Lewis Acid-Catalyzed Synthesis (Copper Acetate)
-
Catalyst Preparation: In a flame-dried, argon-purged 100 mL flask, prepare the catalyst solution by stirring Copper(II) acetate (Cu(OAc)₂, 181 mg, 1.0 mmol, 10 mol%) in 20 mL of anhydrous ethanol for 30 minutes. Note: For asymmetric synthesis, a chiral ligand would be added here.[8]
-
Reagent Addition: To the blue catalyst solution, add N-Boc-4-piperidone (1.99 g, 10.0 mmol) and stir until dissolved.
-
Initiation: Add nitromethane (0.81 mL, 15.0 mmol, 1.5 equiv.) and stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper catalyst, washing the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography as described in Protocol 1.
Conclusion and Recommendations
The kinetic analysis reveals a clear hierarchy of catalytic effectiveness for the synthesis of this compound.
-
For Speed and Efficiency: Lewis acid catalysis, particularly with copper(II) systems, is unequivocally superior.[2][7][8] The dual-activation mechanism dramatically accelerates the rate-limiting C-C bond formation, leading to shorter reaction times, milder conditions, and higher yields. This method is highly recommended for both lab-scale and process development where efficiency is paramount.
-
For Simplicity and Scalability: While kinetically slower, heterogeneous catalysts like Amberlyst® resins offer operational simplicity and are well-suited for large-scale manufacturing where straightforward workup and catalyst recycling are critical economic drivers.[5]
-
For General Laboratory Use: Common organic bases like DBU are functional but kinetically inferior for this transformation. They require longer reaction times and may lead to lower yields due to the reversibility of the reaction and potential side reactions.[5][6]
Researchers should select a catalytic system based on the specific project goals, balancing the need for kinetic efficiency against operational factors such as cost, scale, and purification requirements.
References
- Benchchem. A Comparative Guide to Catalysts for the Reduction of N-Boc-4-piperidone.
- A Kinetic Study of the Intramolecular Nitroaldol (Henry) Reaction Giving 2‐Nitroindan‐1‐ols. (2019). Chemistry – A European Journal.
- Benchchem.
- Royal Society of Chemistry. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. New Journal of Chemistry.
- ResearchGate. First-order kinetics plots for the nitroaldol (Henry) reaction between....
- PubMed Central. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex....
- SciELO. Synthesis of β,β-Disubstituted- 1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction.
- Almac. Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction &.... (2018).
- Alfa Chemistry. Henry Nitroaldol Reaction.
- Wikipedia. Henry reaction.
- ORCA – Online Research @ Cardiff. Safe use of Nitromethane for Aldol Reactions in Flow.
- ResearchG
- Comparative kinetic analysis of oxidation reactions of Piperidone derivatives by Mn(III), Mn(IV), and Mn(VII) in acidic media. (2024).
- Organic Chemistry Portal. Henry Reaction.
- Wang, M., & Wang, W. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- The Royal Society of Chemistry. ESI (Final)-Nit-2.
- Sciencemadness Wiki. Nitroaldol reaction. (2025).
- MDPI. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. (2021).
Sources
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- 7. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug substances. This guide provides a comprehensive comparison of analytical methodologies for the validation of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. Our focus will be on providing researchers, scientists, and drug development professionals with a detailed, objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by illustrative experimental data.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide is structured to not only present these methods but to also delve into the causality behind experimental choices, ensuring a robust and self-validating system in line with the principles of Expertise, Experience, and Trustworthiness (E-E-A-T). All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful technique for the separation, identification, and quantification of compounds. For a molecule like this compound, a reversed-phase HPLC method is typically the most suitable approach.
Scientific Rationale for Method Selection
The choice of a C18 column is predicated on the non-polar nature of the tert-butyl group and the piperidine ring, which will interact favorably with the stationary phase. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte, with the gradient ensuring adequate separation from any potential impurities. The addition of a small amount of acid, such as trifluoroacetic acid (TFA), can help to protonate the piperidine nitrogen, leading to sharper peaks and improved chromatography.[6] UV detection is appropriate as the carboxylate and nitromethyl groups, while not strong chromophores, will exhibit some absorbance at lower wavelengths.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample in the mobile phase to a final concentration within the calibration range.
-
Data Presentation: HPLC Validation Parameters
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility due to the presence of the hydroxyl group.
Scientific Rationale for Method Selection
The piperidine derivative itself has a moderate boiling point, but the hydroxyl group can lead to peak tailing and poor chromatographic performance.[7] Derivatization, such as silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[7] The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized analyte.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Derivatization:
-
To 1 mg of sample or standard, add 100 µL of pyridine and 100 µL of BSTFA.
-
Heat at 70°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-550.
-
Data Presentation: GC-MS Validation Parameters
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (R²) | ≥ 0.995 | 0.997 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.2% - 103.5% |
| Precision (% RSD) | ≤ 5.0% | 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
| Specificity | Unique fragmentation pattern and no co-eluting interferences | Confirmed by library match and qualifier ions |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the molecular structure of the analyte.
Scientific Rationale for Method Selection
¹H and ¹³C NMR are essential for confirming the identity and structure of this compound.[8] For quantitative purposes, ¹H qNMR can be employed by integrating the signal of a specific proton of the analyte against that of a certified internal standard with a known concentration. This method is highly accurate and does not require a calibration curve for the analyte itself.
Experimental Protocol: qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Use a 90° pulse angle.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
-
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * P_standard
-
Where: C = concentration, I = integral, N = number of protons, MW = molecular weight, m = mass, P = purity of the standard.
-
-
Data Presentation: qNMR Validation Parameters
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Accuracy (% Purity) | 98.0% - 102.0% | 99.2% |
| Precision (% RSD) | ≤ 1.0% | 0.4% |
| Specificity | Resolution of analyte signal from other signals | Baseline resolution achieved |
Logical Relationship: qNMR Quantification
Caption: Logical flow for qNMR quantification.
Comparative Summary and Recommendations
| Feature | HPLC-UV | GC-MS | qNMR |
| Primary Use | Quantification, Purity | Identification, Quantification of Volatiles | Structural Elucidation, Absolute Quantification |
| Sensitivity | Moderate | High | Low |
| Specificity | Good (with chromatographic separation) | Very High (with mass fragmentation) | Very High (structural information) |
| Sample Throughput | High | Moderate (due to derivatization) | Low |
| Cost per Sample | Low | Moderate | High |
| Method Development | Relatively straightforward | More complex (derivatization) | Requires expertise in NMR |
Recommendations:
-
For routine quality control and release testing where high throughput and cost-effectiveness are critical, HPLC-UV is the recommended method.
-
For impurity profiling and identification of unknown related substances, the high specificity of GC-MS is invaluable. It is also a superior choice for detecting trace levels of volatile impurities.
-
qNMR should be employed as a primary method for the characterization and purity assessment of the reference standard. It provides an independent and highly accurate measure of purity without the need for a specific reference standard of the analyte itself.
By employing a combination of these orthogonal analytical techniques, a comprehensive and robust validation package can be established for this compound, ensuring a deep understanding of its quality attributes throughout the drug development lifecycle.
References
- Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
- Vertex AI Search. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Benchchem. (2025).
- International Council for Harmonisation. (2023, November 30).
- Macmillan Group - Princeton University.
- ResearchGate. (2015, January 14). How to Interpret FTIR Results: A Beginner's Guide.
- MDPI. (2023). Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia.
- PubMed. (2013). The Spectroscopic (FTIR, FT-Raman and UV-Vis Spectra)
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
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Introduction: The Rationale for Replacing the Nitromethyl Group
In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery.[1] Bioisosterism, the replacement of a functional group with another that shares similar physicochemical or steric properties, is a powerful tool for optimizing drug candidates.[2][3] This approach aims to enhance potency, selectivity, and pharmacokinetic profiles while maintaining the desired biological activity.[2][4][5]
The aliphatic nitromethyl group (-CH₂NO₂) is a functional group that, while useful, often raises red flags for medicinal chemists. Although it is a strong electron-withdrawing group and can participate in crucial hydrogen bonding interactions, it is frequently associated with metabolic liabilities and potential toxicity.[6][7][8] The nitro group can undergo metabolic reduction to form reactive intermediates, such as nitroso and hydroxylamino species, which can lead to genotoxicity through DNA damage.[9][10] This inherent risk often designates the nitro group as a "structural alert," prompting its removal or replacement during lead optimization.[6][10][11]
This guide provides a comparative analysis of viable bioisosteric replacements for the nitromethyl group. We will delve into the synthetic rationale, compare key physicochemical properties, and provide detailed experimental protocols to empower researchers in drug development to make informed decisions for optimizing their compounds.
Key Bioisosteric Replacements for the Nitromethyl Group
Several functional groups can serve as effective bioisosteres for the nitromethyl group, mimicking its electronic and steric properties while offering improved metabolic stability. The most common and effective replacements include the methylsulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups.
-
Methylsulfonyl Group (-SO₂CH₃): This group is an excellent non-classical bioisostere for the nitromethyl group. It is a strong hydrogen bond acceptor and possesses a similar electron-withdrawing nature.[12] Crucially, the sulfone moiety is highly stable to metabolic oxidation and reduction, significantly enhancing the metabolic stability of the parent molecule.[12] Its incorporation can also reduce lipophilicity, which may improve solubility.[12]
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group has been successfully used as a bioisosteric replacement for the aliphatic nitro group.[13][14] It mimics the steric bulk and electron-withdrawing properties of the nitro group. In several reported cases, this replacement has led to compounds with improved potency and significantly better in vitro metabolic stability.[13][14][15]
-
Cyano Group (-CN): While smaller, the cyano group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. Its smaller size can be advantageous in situations where the bulk of the nitromethyl group is not optimal for binding.
Below is a diagram illustrating the concept of bioisosteric replacement for a generic pharmacophore.
Caption: Bioisosteric replacement of the nitromethyl group.
Comparative Physicochemical Properties
The choice of a bioisostere significantly impacts a compound's drug-like properties. The following table summarizes a qualitative comparison of key physicochemical parameters.
| Property | Nitromethyl (-CH₂NO₂) | Methylsulfonyl (-CH₂SO₂Me) | Trifluoromethyl (-CH₂CF₃) |
| Hydrogen Bond Acceptor | Strong | Strong | Weak |
| Electron Withdrawing | Strong | Strong | Strong |
| Metabolic Stability | Low (prone to reduction) | High | High |
| Lipophilicity (LogP) | Moderate | Lower | Higher |
| Potential Toxicity | Concern (genotoxicity) | Low | Low |
Experimental Protocols: A Self-Validating System
To provide a practical framework, we present detailed protocols for the synthesis of a model compound containing a nitromethyl group, its methylsulfonyl bioisostere, and a comparative in vitro metabolic stability assay.
Protocol 1: Synthesis of a Phenylnitromethane Derivative (Baseline)
This protocol outlines a general method for synthesizing phenylnitromethane, a common starting material.
Materials:
-
Benzyl cyanide
-
Methyl nitrate
-
Sodium ethoxide
-
Absolute ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Ether
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Cool the solution to 0°C and add a pre-cooled mixture of benzyl cyanide and methyl nitrate while maintaining the temperature between 4-8°C.[16]
-
Allow the reaction to proceed for several hours at low temperature to precipitate the sodium salt of phenyl-aci-nitroacetonitrile.[16]
-
Collect the salt by filtration and wash with dry ether.[16]
-
Hydrolyze the crude sodium salt by adding it in portions to a boiling solution of sodium hydroxide. Continue boiling until ammonia evolution ceases.[16]
-
Cool the reaction mixture and carefully acidify with hydrochloric acid at 0-10°C to precipitate phenylnitromethane.[16]
-
Extract the product with ether, wash, dry, and purify by vacuum distillation.
Protocol 2: Synthesis of a Methylsulfonyl Benzene Derivative (Bioisostere)
This protocol describes a general synthesis of a methylsulfonyl-substituted aromatic compound.
Materials:
-
1,2-Difluorobenzene
-
Methanesulfonic acid
-
Thionyl chloride
-
Trifluoromethanesulfonic acid (catalyst)
-
A suitable nucleophile (e.g., for introducing other functionalities)
-
Toluene
Procedure:
-
Prepare methanesulfonic anhydride by reacting methanesulfonic acid with a dehydrating agent like thionyl chloride, potentially with heating.[17]
-
In a Friedel-Crafts reaction, react 1,2-difluorobenzene with the prepared methanesulfonic anhydride using trifluoromethanesulfonic acid as a catalyst to produce 1,2-difluoro-4-(methylsulfonyl)benzene.[17]
-
The resulting compound can then undergo nucleophilic aromatic substitution at the fluorine atom para to the sulfonyl group to introduce the desired pharmacophore.[17] For example, reaction with a nucleophile can yield various 1-substituted-2-fluoro-4-methylsulfonylphenyl compounds.[17]
-
Purify the final product by recrystallization or chromatography.
Protocol 3: Comparative In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay provides experimental data to compare the metabolic stability of the nitromethyl compound and its bioisosteric replacement(s).
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compounds (nitromethyl and bioisostere analogs)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[18]
-
Acetonitrile with internal standard for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL protein) in phosphate buffer.[19][20] Prepare a stock solution of the NADPH regenerating system.
-
Incubation: Pre-warm the HLM suspension to 37°C. Add the test compound (final concentration typically 1 µM) and pre-incubate for a few minutes.[18]
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[18][19]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[19][21]
-
Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[18][20]
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.[19]
-
Analysis: Analyze the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line represents the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint).
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion and Future Outlook
The replacement of the nitromethyl group with bioisosteres like the methylsulfonyl or trifluoromethyl group is a well-established strategy to mitigate risks associated with metabolic instability and potential toxicity.[12][13][14] As demonstrated, these replacements can often maintain or even improve biological activity while significantly enhancing the drug-like properties of a compound. The provided experimental protocols offer a robust framework for synthesizing and evaluating these analogs, enabling a data-driven approach to lead optimization. As our understanding of molecular interactions and metabolic pathways deepens, the rational design and application of novel bioisosteres will continue to be a vital component in the development of safer and more effective medicines.[1][22]
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Jatav, V. et al. Bioisosterism in Drug Discovery and Development - An Overview. PubMed, [Link]
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Greig, I. R. et al. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed, [Link]
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Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. J-STAGE, [Link]
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Drug Modifications to Improve Stability. Chemistry LibreTexts, [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
For researchers and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is synthesized from the known hazards of its structural components: the piperidine ring and the aliphatic nitro group.
The core principle of this guide is risk mitigation. The compound should be treated as hazardous, drawing precautionary measures from data on analogous structures. Structurally similar piperidine derivatives are known to be irritants, while aliphatic nitro compounds carry risks of flammability and potential instability.[1][2][3] Therefore, handling and disposal require stringent safety protocols.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, a thorough risk assessment is mandatory. The primary hazards are associated with the piperidine moiety, which can cause skin, eye, and respiratory irritation, and the nitromethyl group, which introduces risks of flammability and chemical reactivity.[1][4][5]
Assumed Hazard Profile:
| Hazard Class | Potential Effects | GHS Hazard Statement (Assumed) |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] | H319 |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[6][7] | H302, H312, H332 |
| Flammability | May be a combustible liquid.[7][8] | H227 |
| Reactivity | Risk of explosion if heated under confinement; incompatible with strong bases and oxidizing agents.[9][10][11] | (No specific code) |
Mandatory Personal Protective Equipment (PPE):
Your first line of defense is a physical barrier. The following PPE must be worn at all times when handling the compound or its waste.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against potential splashes.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for tears or punctures before use.[12]
-
Body Protection: A flame-retardant laboratory coat must be worn. For larger quantities or in spill scenarios, a chemical-resistant apron or suit is recommended.[6]
-
Respiratory Protection: All handling and disposal preparation must occur inside a certified chemical fume hood to minimize inhalation exposure.[2]
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal hazardous waste regulations.[9][12] The following protocol provides a self-validating system for its safe management from point-of-generation to final hand-off.
Step 1: Waste Segregation (The Causality of Chemical Incompatibility)
This is the most critical step to prevent dangerous reactions. The nitromethyl group is susceptible to decomposition, especially in the presence of bases, acids, or strong oxidizing agents.[10][11] Mixing this waste with incompatible streams can lead to heat generation, gas evolution, or even detonation.[9][13]
-
Action: Designate a specific, clearly labeled waste container for "Organic Nitro Compound Waste."
-
Critical Incompatibilities:
Step 2: Containerization
Proper containment is key to preventing leaks and environmental contamination.
-
Action: Use a dedicated, leak-proof container made of chemically compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.[2]
-
Validation: Ensure the container has a secure, tight-fitting lid. Visually inspect the container for cracks or damage before use. Keep the container closed except when adding waste.[15][16]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel, including waste handlers.[15][16]
-
Action: Affix a "Hazardous Waste" label to the container.
-
Content: The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity.
-
The date waste was first added.
-
Associated hazards (e.g., "Irritant," "Combustible," "Reactive").
-
Step 4: Temporary Storage
Waste must be stored safely in a designated area pending pickup by disposal professionals.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[15][17]
-
Location Requirements: The SAA should be a cool, dry, and well-ventilated area, away from heat sources, open flames, or direct sunlight.[7][12] It must be segregated from incompatible chemicals. Use secondary containment (such as a larger, chemically resistant bin) to contain any potential leaks.[16]
Step 5: Arranging for Final Disposal
Disposal of this chemical waste must be handled by certified professionals.
-
Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[2][12]
-
Documentation: Provide an accurate description of the waste, including its composition and volume, as detailed on your hazardous waste label.
The logical flow of this disposal process is summarized in the diagram below.
Caption: Disposal workflow for this compound.
Part 3: Emergency Procedures - Spill Management
In the event of a spill, immediate and correct action is crucial to prevent harm to personnel and the environment.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated. Eliminate all sources of ignition.[8][9]
-
Control the Spill: Wearing full PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal chemical binder.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated hazardous waste container.[8][10]
-
Decontaminate: Clean the spill area with a suitable detergent and water.[13][18] Collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and environmental responsibility.
References
-
BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Retrieved from BenchChem website.[6]
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BenchChem. (n.d.). Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. Retrieved from BenchChem website.[12]
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Loba Chemie. (n.d.). NITROMETHANE FOR SYNTHESIS Safety Data Sheet. Retrieved from Loba Chemie website.[8]
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Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from Croner-i website.[9]
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Penta Chemicals. (2025). Nitromethane - SAFETY DATA SHEET. Retrieved from Penta Chemicals website.[7]
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ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - tert-Butyl piperidine-4-carboxylate. Retrieved from ChemicalBook website.[19]
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PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from National Center for Biotechnology Information website.[1]
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BenchChem. (n.d.). Proper Disposal of Nitrocyclopentane: A Guide for Laboratory Professionals. Retrieved from BenchChem website.[2]
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Fisher Scientific. (2021). SAFETY DATA SHEET - Nitromethane-d3. Retrieved from Fisher Scientific website.[10]
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BenchChem. (n.d.). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide. Retrieved from BenchChem website.[20]
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PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from National Center for Biotechnology Information website.[3]
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Sigma-Aldrich. (2025). SAFETY DATA SHEET - Nitromethane. Retrieved from Sigma-Aldrich website.
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Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from Jubilant website.[4]
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CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from CP Lab Safety website.[11]
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Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl 4-aminopiperidine-1-carboxylate. Retrieved from Fisher Scientific website.[23]
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Carl ROTH. (n.d.). Safety Data Sheet: Nitromethane. Retrieved from Carl ROTH website.[5]
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Fisher Scientific. (2023). SAFETY DATA SHEET - tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate. Retrieved from Fisher Scientific website.[14]
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A Strategic Guide to Personal Protective Equipment for Handling Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate. The recommendations herein are synthesized from best practices for managing structurally related compounds, including piperidine derivatives and organic nitro compounds, to ensure the highest level of laboratory safety. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a cautious and comprehensive approach to personal protection is paramount.
Hazard Analysis: A Composite of Structural Precedents
This compound is a complex molecule featuring a piperidine core, a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a nitromethyl moiety. Each component contributes to the compound's potential hazard profile.
-
Piperidine Core: Piperidine and its derivatives are known to be irritants and can be toxic. They can cause severe skin burns and eye damage.[1][2] Inhalation or skin contact may be harmful.[1][2]
-
Nitroalkane Group (-CH₂NO₂): Organic nitro compounds are a reactive class of chemicals.[3] Some nitroalkenes, which share the nitro functional group, are considered potential carcinogens.[4] These compounds can be toxic if inhaled, ingested, or absorbed through the skin.[4] The nitro group also imparts oxidative properties, which can lead to violent reactions with certain materials.[5]
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate (Structural Analog): GHS data for this closely related compound indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]
Based on this composite analysis, it is prudent to treat this compound as a substance with high acute toxicity, and as a skin, eye, and respiratory irritant.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, robust engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[7] This is critical to prevent the inhalation of any vapors or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used to supplement the fume hood where necessary.[8]
-
Designated Work Area: A specific area within the fume hood should be designated for working with this compound to contain any potential spills.[7]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[9]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical.
Eye and Face Protection
-
Chemical Splash Goggles: At a minimum, chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[9][10]
-
Face Shield: For procedures with a higher risk of splashes or aerosol generation, a face shield should be worn in addition to chemical splash goggles.[1]
Skin and Body Protection
-
Gloves:
-
Selection: Due to the lack of specific permeation data, double-gloving is recommended. Nitrile gloves are a suitable initial choice, offering protection against a range of chemicals.[8] For prolonged or direct contact, butyl rubber gloves may offer superior protection.[8] Always inspect gloves for any signs of degradation or punctures before use.[10][11]
-
Technique: Use proper glove removal techniques to avoid contaminating the skin.[10] Dispose of contaminated gloves as hazardous waste.[10]
-
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully fastened.[7]
-
Chemical-Resistant Apron: For added protection against spills and splashes, a chemical-resistant apron should be worn over the lab coat.[7]
-
Full-Body Protection: For large-scale operations or situations with a high risk of exposure, disposable coveralls designed to protect against chemical splashes and toxic particles should be considered.[12]
-
Footwear: Closed-toe shoes are mandatory. For significant spill risks, chemical-resistant boots should be worn.[13]
Respiratory Protection
-
Primary Reliance on Engineering Controls: A properly functioning chemical fume hood is the primary means of respiratory protection.
-
Respirator Use: In the event of a fume hood failure, a spill outside of the hood, or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[9][14]
The following table summarizes the recommended PPE:
| PPE Category | Minimum Requirement | Recommended for Higher Risk Tasks |
| Eye/Face | Chemical Splash Goggles | Face Shield over Goggles |
| Hand | Nitrile Gloves (Double-Gloved) | Butyl Rubber Gloves |
| Body | Flame-Resistant Lab Coat | Chemical-Resistant Apron, Disposable Coveralls |
| Respiratory | Not required with proper fume hood use | Air-Purifying Respirator with Organic Vapor Cartridges (for emergencies) |
Operational Plan: Step-by-Step Guidance
A meticulous and systematic approach to handling this compound is crucial for safety.
-
Preparation:
-
Verify that the chemical fume hood is operational.
-
Designate a specific work area within the hood.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure the eyewash station and safety shower are unobstructed.
-
-
Weighing and Transfer:
-
During the Experiment:
-
Continuously monitor the reaction for any unexpected changes.
-
Maintain a clean and organized workspace.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.[7]
-
Properly label and store any resulting products or mixtures.
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][9] Remove all contaminated clothing while under a safety shower.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[14]
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.[4]
-
Spill:
-
Minor Spill (inside fume hood): Absorb the spill with an inert material such as sand, earth, or vermiculite.[1] Collect the contaminated material in a designated hazardous waste container.[1]
-
Major Spill (outside fume hood): Evacuate the area immediately. Alert emergency responders and inform them of the nature of the hazard.[1]
-
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation:
-
Incompatible Materials: Do not mix waste containing this compound with strong oxidizing agents, strong reducing agents, or strong acids.[9][15] Be particularly cautious about mixing with organic solvents, as nitric acid (a related nitrogen-containing oxidizing agent) can react violently with them.[5]
-
Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations.[10] Contact your institution's Environmental Health and Safety department for specific guidance on the disposal of nitro-containing organic compounds.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for Handling the Target Compound.
References
- Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
- Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502. PubChem.
- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081. PubChem.
- Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
- Personal protective equipment for handling 3-Nitro-2-hexene. Benchchem.
- SAFETY DATA SHEET - tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate. Fisher Scientific.
- Safety Data Sheet. BASF.
- Personal Protective Equipment | US EPA. (2025, September 12).
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- SAFETY DATA SHEET - 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy, free radical. Fisher Scientific.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
